1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
1-cyclohexyl-6,7-difluorobenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3/c13-9-6-7-10-12(11(9)14)17(16-15-10)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUONRARSLNXSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=CC(=C3F)F)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742850 | |
| Record name | 1-Cyclohexyl-6,7-difluoro-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-73-3 | |
| Record name | 1H-Benzotriazole, 1-cyclohexyl-6,7-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-6,7-difluoro-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole, a fluorinated heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific literature on this exact molecule is emerging, this document synthesizes foundational knowledge of benzotriazole chemistry, the influence of fluorination and N-substitution, and proven experimental methodologies to present a scientifically grounded perspective on its core characteristics and potential applications.
Introduction: The Benzotriazole Scaffold in Medicinal Chemistry
Benzotriazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a 1,2,3-triazole ring. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities.[1][2][3] The three nitrogen atoms in the triazole ring are key to its chemical properties, acting as hydrogen bond acceptors and participating in various non-covalent interactions with biological targets.[2] Benzotriazole derivatives have demonstrated a wide pharmacological spectrum, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5]
The subject of this guide, this compound, incorporates three key structural modifications to the parent benzotriazole core, each expected to modulate its physicochemical and biological profile:
-
N1-Cyclohexyl Substitution: The bulky, lipophilic cyclohexyl group at the N1 position can influence the molecule's solubility, membrane permeability, and steric interactions with target proteins.
-
6,7-Difluoro Substitution: The introduction of fluorine atoms onto the benzene ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[6]
This guide will delve into the chemical structure, plausible synthetic routes, and potential therapeutic applications of this specific derivative, drawing upon established principles and data from closely related analogues.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the fusion of a difluorinated benzene ring with a 1,2,3-triazole, to which a cyclohexyl group is attached at the N1 position.
Core Chemical Information
| Property | Value | Source |
| CAS Number | 1365271-73-3 | [7] |
| Molecular Formula | C₁₂H₁₃F₂N₃ | [7] |
| Molecular Weight | 237.25 g/mol | [7] |
| InChI Key | YUONRARSLNXSMC-UHFFFAOYSA-N | [7] |
Structural Visualization
Caption: 2D structure of this compound.
Synthesis and Characterization
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 6,7-Difluoro-1H-benzotriazole
-
Dissolve 4,5-difluoro-1,2-phenylenediamine in glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours, then allow it to warm to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 6,7-difluoro-1H-benzotriazole.
Step 2: Synthesis of this compound
-
To a solution of 6,7-difluoro-1H-benzotriazole in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).
-
Add cyclohexyl bromide to the mixture.
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Characterization Methods
The structural confirmation of the synthesized compound would rely on standard analytical techniques. While specific data is not publicly available, the following are expected characterization methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the cyclohexyl protons and the aromatic protons on the benzotriazole ring.[10][11]
-
¹³C NMR: Would confirm the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: Would show signals corresponding to the two fluorine atoms, providing information about their chemical environment.[11]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be used to determine the molecular weight of the compound and analyze its fragmentation pattern.[12][13]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[14]
Potential Applications in Drug Discovery and Development
Based on the known biological activities of structurally related benzotriazole derivatives, this compound is a promising candidate for investigation in several therapeutic areas.
Anticancer Activity
Fluorinated benzotriazole derivatives have shown significant potential as anticancer agents.[5][15][16][17][18]
-
Microtubule-Destabilizing Agents: Some difluoro-benzotriazole-acrylonitrile derivatives have been identified as potent microtubule-destabilizing agents that inhibit cancer cell growth and block the cell cycle in the G2/M phase.[15][16]
-
Kinase Inhibition: Halogenated benzotriazoles, including fluorinated derivatives, have been investigated as inhibitors of protein kinase CK2, a key enzyme involved in tumor growth and progression.[6]
Antimicrobial and Antiviral Activity
The benzotriazole scaffold is a common feature in compounds with antimicrobial and antiviral properties.[1][17][19][20]
-
Antibacterial and Antifungal: Various N-substituted benzotriazoles have demonstrated activity against a range of bacteria and fungi.[1][2] The introduction of fluorine can enhance these properties.
-
Antiviral: Benzotriazole-based derivatives have been designed and synthesized as potential antiviral agents.[17]
The combination of the difluoro-benzotriazole core with a lipophilic cyclohexyl substituent in the target molecule could lead to favorable interactions with microbial or viral targets and enhanced cell permeability.
Logical Framework for Biological Evaluation
Caption: Workflow for the biological evaluation of the target compound.
Conclusion and Future Directions
This compound is a molecule with significant, albeit underexplored, potential in medicinal chemistry. The strategic combination of a proven bioactive scaffold with key chemical modifications—N-alkylation and aromatic fluorination—positions it as a compelling candidate for drug discovery programs.
Future research should focus on:
-
Developing and optimizing a robust synthetic protocol for the efficient production of the compound.
-
Comprehensive characterization using modern analytical techniques to establish a definitive structural and purity profile.
-
Systematic biological screening against a panel of cancer cell lines and microbial strains to identify its primary therapeutic potential.
-
In-depth mechanism of action studies to elucidate its molecular targets and pathways.
This technical guide provides a foundational framework for researchers and scientists to embark on the exploration of this compound, a promising molecule at the frontier of heterocyclic medicinal chemistry.
References
- Benchchem. Tautomeric Forms of N-Substituted Benzotriazoles: A Technical Guide. Accessed January 15, 2026.
- Organic Chemistry Portal. Benzotriazole synthesis. Accessed January 15, 2026.
- Riu F, Ibba R, Zoroddu S, et al. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):2111-2124.
- Jayachandran E, Sreenivasa GM, Nargund LVG, Shanmukha I, Gaikwad PM. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry. 2006;22(3).
- Riu F, Ibba R, Zoroddu S, et al. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Taylor & Francis Online. Published August 17, 2022.
- Synthesis and biological activity of some fluorinated arylhydrazotriazoles. Accessed January 15, 2026.
- Li W, Zhang J. Synthesis of Heterocycles through Denitrogenative Cyclization of Triazoles and Benzotriazoles. Chemistry. 2020;26(52):11931-11945.
- Riu F, Ibba R, Zoroddu S, et al. Design, synthesis, and biological screening of a series of 4'-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). PubMed. Published August 17, 2022.
- Riu F, Ibba R, Zoroddu S, et al.
- Comprehensive Organic Transformations. 1,2,3-Triazoles. ScienceDirect. Accessed January 15, 2026.
- Katritzky AR, Rachwał S, Rachwał B. The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. 1-(α-Hydroxyalkyl)-, 1-(α-alkoxyalkyl)-. Semantic Scholar. Published August 11, 1987.
- Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? PubMed. Published December 26, 2025.
- Galán M, Pozzoli V, Alho MM. The Synthesis and Characterization of Acrylic Polymer with 1,2,3-Benzotriazole Pendant Groups. Crimson Publishers. 2023;4(5).
- Comparison of conventional and microwave-assisted synthesis of benzotriazole deriv
- BLDpharm. 1365271-73-3|this compound. Accessed January 15, 2026.
- Briguglio I, Piras S, Corona P, et al. Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry. 2015;97:612-648.
- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Accessed January 15, 2026.
- Review on synthetic study of benzotriazole. GSC Online Press. Accessed January 15, 2026.
- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. Published August 8, 2022.
- Synthetic Scheme of Benzotriazole derivatives (Ie to Ve).
- CymitQuimica. This compound. Accessed January 15, 2026.
- Ma S, Liu H, Geng P, et al. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters. 2017;27(6):1343-1348.
- Suma BV, Shankar M, Ramaiah B, Nagashree S. Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research. 2011;3(6):375-381.
- UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS.
- Supplementary Information. The Royal Society of Chemistry. Accessed January 15, 2026.
- Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. Published August 20, 2014.
- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Published November 11, 2024.
- Synthesis of 1,2,3-triazole-substituted 6,7-dihydroindolizin-8(5H)
- TR-C991933 - 1-cyclohexyl-67-difluoro-123-benzotriazole. CymitQuimica. Accessed January 15, 2026.
- 1H-Benzotriazole. National Institute of Standards and Technology. Accessed January 15, 2026.
- 1H-Benzotriazole(95-14-7) 1H NMR. ChemicalBook. Accessed January 15, 2026.
- Asimakopoulos AG, Thomaidis NS, Kannan K. Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry. 2013;85(3):1958-1965.
- Weiss VJ, von der Ohe PC, Sacher F, Scheurer M, ter Laak TL. Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. UvA-DARE (Digital Academic Repository). 2009.
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Benzotriazole synthesis [organic-chemistry.org]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. rsc.org [rsc.org]
- 12. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.uva.nl [pure.uva.nl]
- 14. 1365271-73-3|this compound|BLD Pharm [bldpharm.com]
- 15. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 19. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening – Oriental Journal of Chemistry [orientjchem.org]
- 20. Synthesis and biological activity of some fluorinated arylhydrazotriazoles - Arabian Journal of Chemistry [arabjchem.org]
1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole CAS number
An In-Depth Technical Guide to 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole (CAS: 1365271-73-3) for Advanced Drug Discovery
Introduction
The benzotriazole scaffold is a prominent heterocyclic motif recognized in medicinal chemistry as a "privileged structure." Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone for developing a wide array of therapeutic agents.[1][2] This guide focuses on a specific, functionally rich derivative: This compound , registered under CAS Number 1365271-73-3 .[3][4][5]
The strategic incorporation of a cyclohexyl group at the N1 position and two fluorine atoms at the 6 and 7 positions of the benzene ring is a deliberate design choice aimed at modulating the molecule's physicochemical and pharmacological profile. The bulky, lipophilic cyclohexyl moiety can enhance membrane permeability and introduce specific steric interactions within target binding pockets, while the electron-withdrawing difluoro substitutions can significantly alter the molecule's pKa, metabolic stability, and electronic distribution, potentially enhancing binding affinity and bioavailability. This document serves as a technical resource for researchers, providing insights into its chemical properties, a plausible synthetic pathway, and its potential within the broader context of drug development based on the extensive pharmacology of the benzotriazole class.
Section 1: Physicochemical and Structural Characterization
A precise understanding of a compound's molecular properties is fundamental to any drug discovery campaign. These attributes govern its solubility, stability, and how it interacts with biological systems.
Key Molecular Identifiers and Properties
The essential chemical and structural data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1365271-73-3 | [3][4][5] |
| Molecular Formula | C₁₂H₁₃F₂N₃ | [3][] |
| Molecular Weight | 237.25 g/mol | [] |
| Canonical SMILES | C1CCC(CC1)N2C3=C(C=CC(=C3F)F)N=N2 | [] |
| InChI Key | YUONRARSLNXSMC-UHFFFAOYSA-N | [3][] |
| Synonyms | 1-Cyclohexyl-6,7-difluoro-1H-benzotriazole | [3] |
Structural Analysis and Rationale
The structure of this compound is a composite of three key functional components, each contributing to its overall potential as a drug candidate.
-
1,2,3-Benzotriazole Core : This bicyclic heteroaromatic system is very stable against both acidic/alkaline conditions and redox reactions.[7] It acts as a versatile pharmacophore, capable of participating in hydrogen bonding, π-π stacking, and metal coordination. Its derivatives are known to exhibit a vast range of biological activities, including antimicrobial, antiviral, and anticancer effects.[8][9]
-
N1-Cyclohexyl Group : The attachment of a non-polar, bulky cyclohexyl ring significantly increases the molecule's lipophilicity compared to a simple N-alkyl or N-H benzotriazole. This modification is often employed to improve passage across biological membranes. Furthermore, the conformational flexibility of the cyclohexane ring can allow for an optimal fit within the hydrophobic pockets of target enzymes or receptors.
-
6,7-Difluoro Substitution : Fluorine is a bioisostere of hydrogen but with profoundly different electronic properties. Its high electronegativity can modulate the acidity of nearby protons and create favorable electrostatic interactions (e.g., with backbone amides in proteins). Critically, the C-F bond is exceptionally strong, which often blocks sites of metabolic oxidation, thereby increasing the compound's metabolic stability and in vivo half-life.
Section 2: Proposed Synthesis and Mechanistic Insights
While specific synthesis routes for this exact molecule are not widely published in academic literature, a logical and efficient pathway can be devised based on established methods for benzotriazole formation.[10][11] The most common approach involves the diazotization of an ortho-phenylenediamine precursor.
Hypothetical Synthetic Protocol
This protocol outlines a two-step process starting from commercially available 4,5-difluorobenzene-1,2-diamine.
Step 1: Synthesis of 6,7-difluoro-1H-benzotriazole
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4,5-difluorobenzene-1,2-diamine in 100 mL of glacial acetic acid. Cool the mixture to 0-5 °C in an ice-water bath.
-
Diazotization : While maintaining the temperature below 10 °C, slowly add a solution of sodium nitrite (5.2 g) in 20 mL of water dropwise over 30 minutes. The reaction is exothermic and careful temperature control is crucial to prevent side reactions.
-
Causality: The acidic medium protonates sodium nitrite to form nitrous acid (HNO₂), the active diazotizing agent. Low temperature is essential to ensure the stability of the intermediate diazonium salt.[10]
-
-
Reaction Completion : After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diamine is fully consumed.
-
Isolation : Pour the reaction mixture into 500 mL of ice-cold water. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: N-Alkylation to yield this compound
-
Reaction Setup : To a solution of the 6,7-difluoro-1H-benzotriazole (5.0 g) from Step 1 in 50 mL of N,N-Dimethylformamide (DMF), add potassium carbonate (6.3 g) as a mild base.
-
Alkylation : Add cyclohexyl bromide (5.3 mL) to the suspension. Heat the reaction mixture to 80 °C and stir for 12-18 hours.
-
Causality: Potassium carbonate deprotonates the benzotriazole nitrogen, forming a nucleophilic anion. This anion then attacks the electrophilic carbon of cyclohexyl bromide in an Sₙ2 reaction to form the N-C bond.[11]
-
-
Workup and Purification : After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Section 3: Potential Applications in Drug Development
While specific biological data for this compound is not prevalent, the extensive pharmacology of its structural class provides a strong basis for predicting its potential therapeutic applications. Benzotriazole derivatives have been successfully investigated for a multitude of biological activities.[8]
Overview of Benzotriazole Bioactivities
| Therapeutic Area | Example Activity/Target | Citation |
| Anticancer | Selective inhibitor of protein kinase CK2 (e.g., Vorozole) | [8] |
| Antimicrobial | Effective against Gram-positive bacteria, including MRSA | [1][9] |
| Antifungal | Activity against Candida albicans and Aspergillus niger | [8][9] |
| Antiviral | Inhibition of viral enzymes like polymerases or proteases | [10] |
| Anti-inflammatory | Inhibition of enzymes such as cPLA2 | [10] |
| Anthelmintic | Dose-dependent activity against parasitic worms | [8] |
The cyclohexyl and difluoro moieties of the title compound are expected to refine these activities, potentially leading to enhanced potency, selectivity, or an improved pharmacokinetic profile.
Potential Mechanism of Action: Antimicrobial Activity
One plausible application is as an antimicrobial agent. The mechanism for benzotriazoles can involve the disruption of the bacterial cell membrane or inhibition of essential enzymes.[9][12] The increased lipophilicity from the cyclohexyl group could facilitate its integration into the lipid bilayer of bacterial membranes, leading to loss of integrity and cell death.
Caption: Conceptual mechanism for potential antimicrobial activity.
Section 4: A Standard Protocol for In Vitro Screening
To empirically determine the compound's utility, a robust screening protocol is required. The following describes a standard method for assessing antimicrobial activity.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is a self-validating system designed to determine the lowest concentration of the compound that inhibits visible bacterial growth.
-
Preparation :
-
Prepare a stock solution of this compound at 10 mg/mL in dimethyl sulfoxide (DMSO).
-
Prepare a fresh culture of the test bacterium (e.g., Staphylococcus aureus) in Mueller-Hinton Broth (MHB) and adjust its turbidity to a 0.5 McFarland standard.
-
-
Serial Dilution :
-
In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
-
Controls :
-
Well 11 (Growth Control) : Add 100 µL of MHB. This well will receive bacteria but no compound.
-
Well 12 (Sterility Control) : Add 100 µL of MHB. This well receives neither compound nor bacteria.
-
-
Inoculation : Add 5 µL of the standardized bacterial suspension to wells 1 through 11. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
Incubation : Cover the plate and incubate at 37 °C for 18-24 hours.
-
Result Interpretation : The MIC is the lowest concentration of the compound (the first well from left to right) that shows no visible turbidity after incubation. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
MIC Assay Workflow Diagram
Caption: Step-by-step workflow for the MIC antimicrobial assay.
Conclusion
This compound (CAS: 1365271-73-3) is a thoughtfully designed molecule that combines the proven biological relevance of the benzotriazole core with strategic substitutions aimed at enhancing its drug-like properties. While direct experimental data remains sparse, its structural features strongly suggest potential as a valuable lead compound in various therapeutic areas, particularly in the development of novel anti-infective or anticancer agents. The synthetic and screening protocols outlined in this guide provide a robust framework for researchers to begin a thorough investigation of this promising compound and unlock its full therapeutic potential.
References
-
An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. [Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
PubChem. 1H-Benzotriazole. National Institutes of Health. [Link]
-
Briguglio, I., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry. [Link]
-
Dandge, A. V. (2023). Benzotriazole Derivatives And Its Pharmacological Activity. International Journal in Pharmaceutical Sciences. [Link]
-
Bashir, H., et al. (2021). Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 1365271-73-3|this compound|BLD Pharm [bldpharm.com]
- 5. arctomsci.com [arctomsci.com]
- 7. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. iisj.in [iisj.in]
- 12. TR-C991933 - 1-cyclohexyl-67-difluoro-123-benzotriazole | … [cymitquimica.com]
1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole molecular weight
An In-depth Technical Guide to 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its core properties, provide a plausible and detailed synthetic pathway with mechanistic insights, discuss methods for its analytical validation, and explore its potential applications, particularly within the realm of drug discovery.
The benzotriazole moiety is a prominent heterocyclic scaffold in pharmaceutical chemistry, renowned for its versatile biological activities.[1][2] Derivatives of benzotriazole have been investigated and developed for a wide array of therapeutic applications, including as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.[3][4] The stability of the benzotriazole ring system and its ability to act as a bioisosteric replacement for other groups make it a valuable building block in the design of novel bioactive molecules.[2]
This compound is a unique derivative that combines three key structural features:
-
A Benzotriazole Core: Providing the fundamental heterocyclic structure known for diverse biological interactions.
-
A Difluoro Substitution: The inclusion of fluorine atoms on the benzene ring is a common strategy in modern drug design to enhance metabolic stability, modulate acidity (pKa), and improve binding affinity to biological targets through specific fluorine-protein interactions.
-
A Cyclohexyl Group: This bulky, lipophilic substituent can increase the compound's ability to cross cell membranes and can be crucial for establishing van der Waals interactions within the binding pockets of target proteins.
This guide will explore the synthesis and potential utility of this specific molecule, providing a foundation for its application in research and development.
Core Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. This data is essential for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 237.25 g/mol | [5][] |
| Molecular Formula | C₁₂H₁₃F₂N₃ | [5][][7] |
| CAS Number | 1365271-73-3 | [5][7] |
| IUPAC Name | 1-cyclohexyl-6,7-difluorobenzotriazole | [] |
| Synonyms | 1-Cyclohexyl-6,7-difluoro-1H-benzotriazole | [7] |
| Canonical SMILES | C1CCC(CC1)N2C3=C(C=CC(=C3F)F)N=N2 | [] |
| InChI Key | YUONRARSLNXSMC-UHFFFAOYSA-N | [][7] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 6,7-Difluoro-1H-benzotriazole
This step follows the classic diazotization reaction to form the triazole ring.[4]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water. Add this solution dropwise to the stirred reaction mixture, ensuring the temperature remains below 5 °C. The causality here is critical; slow addition and low temperature prevent the decomposition of the unstable diazonium salt intermediate and minimize side reactions.
-
Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water. The product should precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The crude 6,7-difluoro-1H-benzotriazole can be recrystallized from an appropriate solvent system (e.g., ethanol/water) if necessary.
Step 2: Synthesis of this compound
This is a standard N-alkylation reaction. The choice of a polar aprotic solvent (DMF) facilitates the SN2 reaction, while a mild base (K₂CO₃) is sufficient to deprotonate the benzotriazole.
-
Reaction Setup: To a solution of 6,7-difluoro-1H-benzotriazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Alkylation: Add cyclohexyl bromide (1.2 eq) to the suspension and heat the mixture to 60-80 °C.
-
Reaction Monitoring: Stir the reaction at this temperature for 4-6 hours, monitoring its completion by TLC. The formation of two regioisomers (N1 and N2 substitution) is possible, although N1-alkylation is generally favored.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to isolate the desired 1-cyclohexyl isomer.
Analytical Characterization and Validation
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. This serves as a self-validating system for the protocol.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent molecular ion peak [M+H]⁺ at approximately m/z 238.12, confirming the correct molecular weight.
-
¹H NMR: The spectrum should display characteristic signals for the cyclohexyl protons (a series of multiplets in the δ 1.2-4.5 ppm range) and the aromatic protons on the difluorobenzotriazole ring (in the δ 7.0-8.0 ppm range), likely showing complex splitting due to fluorine coupling.
-
¹⁹F NMR: This is a critical technique to confirm the fluorine substitution. It should show two distinct signals for the two non-equivalent fluorine atoms, with characteristic fluorine-fluorine and fluorine-proton coupling constants.
-
¹³C NMR: The spectrum will confirm the presence of 12 carbon atoms, with distinct signals for the cyclohexyl and aromatic carbons.
Potential Applications in Drug Development
The unique combination of a benzotriazole core, difluoro substituents, and a cyclohexyl group makes this molecule a compelling candidate for several areas of drug discovery.
Caption: Logical relationships between structural features and potential applications.
-
Kinase Inhibitors: Many successful kinase inhibitors utilize fluorinated aromatic rings to enhance binding affinity with the target protein. 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is a known inhibitor of protein kinase 2 (CK2), highlighting the potential of the benzotriazole scaffold in this area.[2] The difluoro pattern of the title compound could be exploited to develop selective inhibitors for various kinases implicated in cancer.[3]
-
Antimicrobial and Antifungal Agents: The benzotriazole nucleus itself possesses antibacterial properties.[2] The increased lipophilicity from the cyclohexyl group could enhance the compound's ability to penetrate bacterial or fungal cell walls, potentially leading to potent antimicrobial activity.[1][3]
-
Antiviral Research: Benzotriazole derivatives have been explored for their antiviral activities. The specific substitutions on this compound could be fine-tuned to target viral enzymes or replication processes.
Safety and Handling
While specific toxicity data for this compound is not available, standard laboratory precautions for handling novel chemical entities should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.
Conclusion
This compound is a strategically designed molecule that holds considerable promise as a scaffold or intermediate in drug discovery and materials science. Its synthesis is achievable through established chemical transformations, and its structure offers a unique combination of metabolic stability, lipophilicity, and a bioactive core. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this compound in developing next-generation therapeutic agents.
References
-
Arctom Scientific. CAS NO. 1365271-73-3 | this compound. [Link]
-
Autech Scientific. CAS 1365271-73-3 this compound. [Link]
-
ResearchGate. An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. [Link]
-
Organic Chemistry Portal. Benzotriazole synthesis. [Link]
-
PubChem, National Institutes of Health. 1H-Benzotriazole. [Link]
-
Di Santo, R. (2020). Benzotriazole: An overview on its versatile biological behavior. PMC, PubMed Central. [Link]
-
PubChem, National Institutes of Health. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. [Link]
- Google Patents. CN105237488A - Synthesis method of benzotriazole.
-
GSC Online Press. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]
-
International Invention of Scientific Journal. Synthesis of Benzotriazole Derivatives. [Link]
-
Journal of Chemical and Pharmaceutical Research. Benzotriazole in medicinal chemistry: An overview. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. jocpr.com [jocpr.com]
- 5. arctomsci.com [arctomsci.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Benzotriazole synthesis [organic-chemistry.org]
A Comprehensive Guide to the Physicochemical Characterization of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
An in-depth technical guide on the physical properties of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole.
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Rationale for Rigorous Characterization
In the realm of medicinal chemistry, the journey from a promising molecular entity to a viable drug candidate is paved with rigorous scientific investigation. The compound this compound represents a molecule of significant interest, strategically designed to leverage the advantageous properties of its constituent moieties. The benzotriazole core is a well-established pharmacophore present in numerous clinically used drugs.[1] The addition of a cyclohexyl group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability, while the difluoro substitution on the benzene ring is a classic strategy to modulate metabolic stability and receptor binding affinity.
However, before any meaningful biological evaluation can be undertaken, a comprehensive understanding of the compound's fundamental physical properties is paramount. These properties govern everything from its solubility and absorption to its solid-state stability and formulation potential. This guide provides a detailed, technically-grounded framework for the thorough physicochemical characterization of this compound, emphasizing not just the "what" but the "why" behind each experimental choice.
Molecular Identity and Core Attributes
The first step in any analytical endeavor is the unambiguous confirmation of the molecule's identity and basic properties.
Structural and Molecular Formula
The compound is identified by the Chemical Abstracts Service (CAS) number 1365271-73-3.[2][3][4][5][] Its core structure consists of a benzotriazole ring system with a cyclohexyl group attached to one of the nitrogen atoms and two fluorine atoms substituted on the benzene ring.
Caption: Chemical structure of this compound.
Fundamental Physicochemical Data
The following table summarizes the known and currently unavailable physical properties. The absence of experimental data in publicly accessible literature underscores the novelty of this compound and the necessity for the empirical studies detailed in this guide.
| Property | Value | Data Source |
| Molecular Formula | C₁₂H₁₃F₂N₃ | Chemical Supplier Data[2][3][5] |
| Molecular Weight | 237.25 g/mol | Chemical Supplier Data[2][3] |
| Melting Point | Not available | Requires experimental determination |
| Boiling Point | Not available | Requires experimental determination[3] |
| Aqueous Solubility | Not available | Requires experimental determination |
| LogP (Lipophilicity) | Not available | Requires experimental determination |
Experimental Protocols for Core Physical Properties
The following sections detail the gold-standard methodologies for determining the essential physical properties of a novel, crystalline organic solid like this compound.
Melting Point: A Sentinel of Purity
Expertise & Experience: The melting point is more than a mere physical constant; it is a critical first indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure substance. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. For a drug development candidate, establishing a consistent melting point is a fundamental quality control parameter.
Protocol: Capillary Melting Point Determination
This method is chosen for its high accuracy, small sample requirement, and reproducibility.
-
Sample Preparation: Finely powder a small amount of the crystalline sample. Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Heating Ramp: Initiate a rapid heating phase to bring the temperature to approximately 15-20 °C below the expected melting point.
-
Fine Measurement: Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Data Recording: Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the last solid crystal melts (the clear point). The range between these two temperatures is the melting range.
Caption: Standard workflow for capillary melting point determination.
Solubility Profile: The Key to Bioavailability
Expertise & Experience: Poor aqueous solubility is a primary cause of failure for many promising drug candidates. A molecule cannot be absorbed and distributed to its target site if it does not first dissolve in the relevant biological fluids. Therefore, determining solubility in a range of physiologically relevant media is a non-negotiable step.
Protocol: Equilibrium Shake-Flask Solubility (Gold Standard)
This method is universally recognized for its reliability as it measures solubility at thermodynamic equilibrium.
-
Solvent Selection: Prepare a panel of solvents including, at a minimum: deionized water, 0.1 M HCl (to simulate gastric fluid), and phosphate-buffered saline (PBS) at pH 7.4 (to simulate intestinal fluid and blood).
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in separate, sealed vials. The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C for formulation and 37 °C for physiological relevance) for a period sufficient to reach equilibrium (usually 24-48 hours).
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is best achieved by centrifugation followed by filtration of the supernatant through a 0.45 µm filter to remove any remaining particulates.
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Trustworthiness: This protocol is self-validating because the continued presence of solid material at the end of the experiment confirms that the solution is indeed saturated, ensuring the measured concentration represents the true equilibrium solubility.
Advanced Characterization for Pharmaceutical Development
Beyond the fundamental properties, a deeper characterization is required to predict the compound's behavior as a potential drug.
Lipophilicity (LogP): Predicting ADME Properties
Expertise & Experience: The n-octanol/water partition coefficient (LogP) is a cornerstone descriptor in medicinal chemistry. It quantifies a compound's lipophilicity ("greasiness") and is a powerful predictor of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A LogP value in the range of 1-3 is often considered optimal for oral drug candidates.
Protocol: Shake-Flask Method for LogP Determination
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium between the two phases.
-
Partitioning: Dissolve a precisely weighed amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow the compound to partition between the two phases, then allow the layers to separate completely.
-
Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).
Caption: The central role of LogP in influencing key ADME properties.
Spectroscopic Confirmation
A full suite of spectroscopic analyses is required to confirm the structure definitively and to establish a reference "fingerprint" for future quality control.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the carbon-hydrogen framework. Crucially, ¹⁹F NMR will provide unambiguous evidence for the presence and chemical environment of the fluorine atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement, confirming the elemental composition (C₁₂H₁₃F₂N₃).
-
Infrared (IR) Spectroscopy: Will identify characteristic vibrations of functional groups, such as C-F bonds and the aromatic system.
Conclusion
While the specific physical properties of this compound are not yet reported in the public domain, this guide provides a robust, authoritative framework for their determination. The protocols described herein represent the industry-standard methodologies required to build a comprehensive physicochemical profile. This foundational data package is the essential first step in the data-driven decision-making process that underpins modern drug discovery and development, enabling a clear path forward for the evaluation of this promising molecule.
References
-
ResearchGate. (n.d.). Physico-chemical Properties of Benzotriazole derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2021). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Available at: [https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Lab_1- ASSESSMENT_OF_PHYSICAL_PROPERTIES_OF_ORGANIC_COMPOUNDS]([Link] ASSESSMENT_OF_PHYSICAL_PROPERTIES_OF_ORGANIC_COMPOUNDS)
-
PubChem. (n.d.). 1H-Benzotriazole. Available at: [Link]
-
Journal for Research in Applied Sciences and Biotechnology. (2021). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Available at: [Link]
-
Amherst College. (n.d.). Experiment 1 — Properties of Organic Compounds. Available at: [Link]
Sources
Introduction: The Significance of Solubility in Drug Development
An In-Depth Technical Guide to the Solubility Profile of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of this compound. Given the novelty of this compound, this document focuses on the foundational principles and detailed methodologies for establishing its solubility profile, a critical parameter in drug discovery and development.
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug candidate like this compound, poor aqueous solubility can create significant hurdles, leading to unpredictable in vitro results, diminished in vivo bioavailability, and challenges in formulation development.[1][2] A thorough understanding of a compound's solubility is therefore not just a matter of characterization but a critical step in risk mitigation and guiding lead optimization.[2][3]
This guide will delve into the two primary types of solubility measurements pertinent to drug discovery: kinetic and thermodynamic solubility. While kinetic solubility provides a high-throughput assessment suitable for early-stage screening, thermodynamic solubility represents the true equilibrium state and is vital for later-stage development and formulation.[1][3][4]
Physicochemical Properties of this compound
A foundational understanding of the molecule's physical and chemical characteristics is essential before embarking on solubility studies.
| Property | Value | Source |
| CAS Number | 1365271-73-3 | [5][6][7] |
| Molecular Formula | C₁₂H₁₃F₂N₃ | [5][] |
| Molecular Weight | 237.25 g/mol | [5][] |
| Structure | A benzotriazole core with a cyclohexyl group at the 1-position and difluoro substitutions at the 6 and 7-positions. |
The presence of the cyclohexyl group imparts significant lipophilicity, while the difluoro substitutions on the benzene ring can influence electronic properties and crystal packing. The benzotriazole moiety itself is a weak acid.[9] These structural features suggest that the solubility of this compound will be influenced by the choice of solvent, pH, and temperature.[3][10]
Understanding and Measuring Solubility: A Methodological Deep Dive
The choice of solubility assay depends on the stage of drug discovery. Early stages often prioritize speed and throughput (kinetic solubility), while later stages demand accuracy and a true measure of the equilibrium state (thermodynamic solubility).[1][3]
Kinetic Solubility: High-Throughput Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer.[1][11] This method is prone to supersaturation, where the measured solubility can be higher than the true thermodynamic solubility.[12] However, its speed makes it invaluable for screening large numbers of compounds.[3][11]
Caption: Workflow for Kinetic Solubility Determination.
This protocol is adapted from standard high-throughput screening methodologies.[3][13]
-
Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[11]
-
Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a clear-bottom 96-well microtiter plate.[13]
-
Buffer Addition: Add 245 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This results in a final DMSO concentration of 2%.
-
Mixing and Incubation: Thoroughly mix the contents by shaking for 2 hours at 25°C.[1]
-
Measurement: Measure the light scattering of the solutions in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.[1][13]
-
Data Analysis: The kinetic solubility is determined by identifying the concentration at which a significant increase in light scattering is observed compared to controls.
Thermodynamic Solubility: The Gold Standard
Thermodynamic, or equilibrium, solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[2][14] The shake-flask method is the most reliable technique for determining this value.[15][16]
Caption: Workflow for Thermodynamic Solubility Determination.
This protocol outlines the steps for determining the equilibrium solubility of the title compound.[14][15][17]
-
Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.[14]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, or various organic solvents) to the vial.[14] Ensure that excess solid remains undissolved.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[14][16]
-
Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.[17]
-
Quantification: Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.[2][4][17]
-
Reporting: The result is reported as µg/mL or µM.
Factors Influencing the Solubility of this compound
Several factors can significantly impact the solubility of a compound.[3] For this specific molecule, the following should be considered:
-
pH: Benzotriazoles are weak acids.[9] Therefore, the solubility of this compound is expected to be pH-dependent, with increased solubility in basic conditions due to deprotonation.[10][18] It is crucial to measure solubility at different pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, and 6.8).
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.[10][19] This relationship should be characterized, especially if the intended application involves temperature variations.
-
Co-solvents: The addition of water-miscible organic solvents (co-solvents) like ethanol or PEG 400 can significantly enhance the solubility of poorly soluble compounds.[10] Investigating the effect of co-solvents is essential for developing liquid formulations.
-
Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[15] It is important to characterize the solid form used in solubility experiments to ensure reproducibility.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and structured format. Below is a template table for reporting the thermodynamic solubility of this compound in various media.
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Deionized Water | ~7 | 25 | Experimental Value | Calculated Value | Shake-Flask |
| PBS | 7.4 | 25 | Experimental Value | Calculated Value | Shake-Flask |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Experimental Value | Calculated Value | Shake-Flask |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Experimental Value | Calculated Value | Shake-Flask |
| Ethanol | N/A | 25 | Experimental Value | Calculated Value | Shake-Flask |
| DMSO | N/A | 25 | Experimental Value | Calculated Value | Shake-Flask |
Conclusion
While specific solubility data for this compound is not yet publicly available, this guide provides the necessary scientific framework and detailed experimental protocols for its determination. By systematically applying the kinetic and thermodynamic solubility assays described herein and considering the key influencing factors, researchers can generate a robust and reliable solubility profile. This data is indispensable for advancing this compound through the drug discovery and development pipeline, enabling informed decisions on formulation strategies and predicting its in vivo behavior.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
Castro-Jiménez, J., et al. (2005). Temperature and pH effects on plant uptake of benzotriazoles by sunflowers in hydroponic culture. PubMed. Retrieved from [Link]
-
Bergström, C. A. S., et al. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
Singh, S., & Sahu, V. K. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
de Campos, D. R., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Retrieved from [Link]
-
Mirarco, A., et al. (2018). First-principles Insight into the PH-dependency of the Corrosion Inhibition Ability of Benzotriazole and 1,2,4-Triazole for Copper in Chemical Mechanical Polishing Slurry. ResearchGate. Retrieved from [Link]
-
RIVM. (2023). Environmental risk limits for benzotriazoles. Retrieved from [Link]
-
Mirarco, A., et al. (2018). Effect of the pH in the Growth of Benzotriazole Model Layers at Realistic Environmental Conditions. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole. PubChem Compound Database. Retrieved from [Link]
-
Roman, G., et al. (2016). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
Sharma, D., et al. (2019). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Bashir, H., et al. (2021). Synthesis of benzotriazole derivatives. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]
-
GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. evotec.com [evotec.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 1365271-73-3|this compound|BLD Pharm [bldpharm.com]
- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 9. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. pharmatutor.org [pharmatutor.org]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. In-vitro Thermodynamic Solubility [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. Temperature and pH effects on plant uptake of benzotriazoles by sunflowers in hydroponic culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole: Structure Elucidation for Drug Discovery
Introduction: The Significance of Fluorinated Benzotriazoles in Medicinal Chemistry
In the landscape of modern drug discovery, halogenated heterocyclic scaffolds are of paramount importance. Among these, fluorinated benzotriazoles have emerged as privileged structures due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole, a molecule combining these key features, represents a valuable building block for the synthesis of novel therapeutics. Its structural integrity is the foundation of its function, and thus, unambiguous characterization is a critical first step in its application.
This technical guide provides an in-depth analysis of the spectral data of this compound, offering a comprehensive resource for its identification and characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the foundational principles of each technique. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar heterocyclic compounds.
Molecular Structure and Isomerism
This compound is an N-substituted benzotriazole. A crucial aspect of the chemistry of N-substituted benzotriazoles is the potential for isomerism. Substitution can occur at either the N1 or N2 position of the triazole ring. For many N-substituted benzotriazoles, the 1-substituted isomer is the thermodynamically more stable product.[1] In the crystalline phase, they often exist solely as the 1-substituted form, while in solution, an equilibrium between the 1- and 2-isomers may be observed.[1] This guide will focus on the characterization of the 1-cyclohexyl isomer.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: NMR Sample Preparation
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Weighing: Accurately weigh 5-10 mg of the compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.[2][3]
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Analysis: Acquire the spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
Caption: Standard workflow for NMR analysis.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum is predicted to show distinct signals for the cyclohexyl and the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-4, H-5 (Aromatic) | 7.20 - 7.50 | m | - | 2H |
| H-1' (Cyclohexyl-CH) | 4.50 - 4.80 | m | - | 1H |
| H-2', H-6' (eq) | 2.00 - 2.20 | m | - | 2H |
| H-2', H-6' (ax) | 1.80 - 2.00 | m | - | 2H |
| H-3', H-4', H-5' | 1.20 - 1.90 | m | - | 6H |
Expert Insights on ¹H NMR:
-
Aromatic Region: The two aromatic protons on the difluorobenzotriazole ring will likely appear as a complex multiplet due to proton-proton and proton-fluorine couplings.
-
Cyclohexyl Methine Proton (H-1'): The proton on the carbon directly attached to the nitrogen (H-1') is expected to be the most downfield of the aliphatic signals due to the deshielding effect of the nitrogen atom.
-
Cyclohexyl Methylene Protons: The remaining cyclohexyl protons will appear as a series of overlapping multiplets in the upfield region. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts.
¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7a (C-N=N) | 140.0 - 145.0 |
| C-3a (C-N) | 130.0 - 135.0 |
| C-6, C-7 (C-F) | 145.0 - 155.0 (d, ¹JCF ≈ 240-260 Hz) |
| C-4, C-5 (Ar-CH) | 110.0 - 120.0 |
| C-1' (Cyclohexyl-CH-N) | 60.0 - 65.0 |
| C-2', C-6' (Cyclohexyl) | 30.0 - 35.0 |
| C-3', C-5' (Cyclohexyl) | 25.0 - 30.0 |
| C-4' (Cyclohexyl) | 24.0 - 28.0 |
Expert Insights on ¹³C NMR:
-
Carbon-Fluorine Coupling: The carbons directly bonded to fluorine (C-6 and C-7) will appear as doublets with large one-bond coupling constants (¹JCF). Smaller two- and three-bond couplings (²JCF, ³JCF) may also be observed for the other aromatic carbons.
-
Quaternary Carbons: The carbons of the triazole ring fused to the benzene ring (C-3a and C-7a) will appear as low-intensity signals in the downfield region.
¹⁹F NMR Spectral Data (Predicted)
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) |
| F-6, F-7 | -130 to -145 |
Expert Insights on ¹⁹F NMR:
-
The two fluorine atoms are chemically equivalent due to symmetry and are expected to give a single signal. However, depending on the rotational barrier around the N-cyclohexyl bond, they could potentially become inequivalent at low temperatures.
-
The chemical shift is sensitive to the electronic environment.
2D NMR for Unambiguous Assignments
To confirm the assignments, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): Will reveal proton-proton coupling networks, confirming the connectivity within the cyclohexyl ring and the aromatic system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons and confirming the attachment of the cyclohexyl ring to the N1 position of the benzotriazole.
Caption: Relationship between 2D NMR experiments for structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is obtained.[4]
-
Pellet Formation: Transfer the powder to a die and press it under high pressure (8-10 tons) to form a thin, transparent pellet.[5]
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3050 - 3150 | Aromatic C-H stretch | Medium |
| 2850 - 2950 | Aliphatic C-H stretch (cyclohexyl) | Strong |
| 1600 - 1650 | C=C aromatic ring stretch | Medium |
| 1450 - 1550 | Aromatic ring vibrations | Medium-Strong |
| 1440 - 1470 | CH₂ scissoring (cyclohexyl) | Medium |
| 1200 - 1300 | C-N stretch | Medium |
| 1100 - 1200 | C-F stretch | Strong |
| 900 - 1000 | N-N stretch of the triazole ring | Medium |
| 700 - 850 | C-H out-of-plane bending (aromatic) | Strong |
Expert Insights on IR:
-
The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ is a key indicator of N-substitution on the benzotriazole ring.[6]
-
The strong C-F stretching absorption is a characteristic feature of fluorinated aromatic compounds.
-
The complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a reference spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: The sample is introduced into the ion source, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[7]
-
Fragmentation: The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller charged fragments.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectrum and Fragmentation
Molecular Ion (M⁺•): The molecular weight of C₁₂H₁₃F₂N₃ is 237.11 g/mol . The molecular ion peak is expected at m/z = 237.
Key Fragmentation Pathways:
A primary fragmentation pathway for N-substituted benzotriazoles involves the loss of a nitrogen molecule (N₂), which has a mass of 28 Da.[8] Another common fragmentation for N-cyclohexyl compounds is the loss of the cyclohexyl radical or cyclohexene.
-
Loss of N₂: m/z 237 → m/z 209 (C₁₂H₁₃F₂N⁺•)
-
Loss of Cyclohexene (C₆H₁₀): m/z 237 → m/z 155 (C₆H₃F₂N₃⁺•)
-
Loss of Cyclohexyl radical (C₆H₁₁•): m/z 237 → m/z 154 (C₆H₂F₂N₃⁺)
-
Cyclohexyl Cation: A peak at m/z 83 (C₆H₁₁⁺) corresponding to the cyclohexyl cation is also likely.
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion: A Holistic Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound requires the synergistic use of NMR, IR, and MS. While direct experimental data is not widely published, a robust and reliable characterization can be achieved by leveraging data from analogous structures and a strong understanding of spectroscopic principles. The predicted data and interpretations within this guide provide a solid framework for researchers to confidently identify and characterize this important heterocyclic building block, ensuring its quality and suitability for applications in drug discovery and development. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for unambiguous molecular identification.
References
- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? [Online Forum Post].
- Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402.
- Maquestiau, A., Van Haverbeke, Y., Flammang, R., & Elguero, J. (1976). Mass spectra of benzotriazoles. Correlation with thermolytic and photolytic fragmentations. Organic Mass Spectrometry, 11(7), 706-715.
- Yavari, I., & Asghari, S. (2003). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chinese Chemical Society, 50(5), 1071-1076.
- T. Iwaoka, S. Kondo, T. Nishioka, T. Tomita, Solvent Effects on the Chemical Shifts in NMR-Spectroscopy. II. Solutions of Succinic Anhydride, Canadian Journal of Chemistry, 45(16), 1829-1835 (1967).
- Katritzky, A. R., Rachwal, S., & Caster, K. C. (1987). The chemistry of N-substituted benzotriazoles. Part 7. The isomeric composition and mechanism of interconversion of some N-(aminomethyl)benzotriazole derivatives. Journal of the Chemical Society, Perkin Transactions 1, 781-786.
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
Kintek. (2026). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir?[Link]
-
Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. [Link]
- Singh, P. P., & Srivastava, S. K. (2014). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
- Al-Smadi, M., & Al-Momani, W. (2008). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Structure: THEOCHEM, 866(1-3), 56-66.
-
ResearchGate. (n.d.). FTIR spectrum of benzotriazole. [Link]
- Naidu, M. S. R., & Reddy, C. D. (1984). Synthesis, infrared and mass spectral studies of substituted 2-cyclohexyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 637-642.
- Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1957.
- Dib, H. H., et al. (2013). The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. Molecules, 18(5), 5791-5803.
-
University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
Claramunt, R. M., et al. (2007). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... ResearchGate. [Link]
-
Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]
-
ResearchGate. (n.d.). Infrared spectrum of the benzotriazole powder. [Link]
-
ChemRxiv. (2022). QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]
- Felipe, A., et al. (2022).
-
The Royal Society of Chemistry. (2013). Supporting Information for: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. [Link]
-
SpectraBase. (n.d.). N-cyclohexyl-piperonylamine - Optional[13C NMR] - Chemical Shifts. [Link]
-
UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
-
NIST. (n.d.). Phenyl cyclohexyl ketone. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1987). The chemistry of N-substituted benzotriazoles. Part 7. The isomeric composition and mechanism of interconversion of some N-(aminomethyl)benzotriazole derivatives. [Link]
-
University of Michigan. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
PubChem. (n.d.). 1H-Benzotriazole, 4,5,6,7-tetrahydro-. [Link]
-
Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]
- Martins, R. M., & Santos, S. M. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(4), 402-421.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. reddit.com [reddit.com]
- 3. tandfonline.com [tandfonline.com]
- 4. epfl.ch [epfl.ch]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Phenyl cyclohexyl ketone [webbook.nist.gov]
- 7. uni-saarland.de [uni-saarland.de]
- 8. 2D NMR Spectroscopy | PPTX [slideshare.net]
An In-Depth Technical Guide to 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole, a novel heterocyclic compound. While specific literature on this exact molecule is nascent, this document synthesizes established principles of benzotriazole chemistry and pharmacology to present a predictive and logical framework for its discovery, synthesis, and potential applications. This work is intended for researchers, medicinal chemists, and drug development professionals interested in the expanding field of fluorinated heterocyclic compounds.
Introduction: The Benzotriazole Scaffold in Modern Drug Discovery
Benzotriazole, a fused heterocyclic system containing a benzene ring and a triazole ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives are known to possess a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3] The benzotriazole moiety is not merely a passive scaffold; its three nitrogen atoms can engage in hydrogen bonding and coordination, while the aromatic ring allows for various substitutions to modulate physicochemical and biological properties.[2]
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry.[4] Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to protein targets.[4] Specifically, the difluoro substitution at the 6 and 7 positions of the benzotriazole core is anticipated to enhance membrane permeability and metabolic resistance, potentially leading to improved pharmacokinetic profiles.
Furthermore, the N-alkylation of benzotriazoles is a common strategy to explore structure-activity relationships (SAR).[5] The addition of a cyclohexyl group, a bulky and lipophilic moiety, can enhance binding to hydrophobic pockets within target proteins and influence the overall solubility and bioavailability of the compound.[6]
This guide postulates the discovery of this compound as a logical progression in the exploration of fluorinated benzotriazoles, with a focus on its potential as a novel therapeutic agent.
Proposed Synthesis and Discovery Pathway
The discovery of this compound is predicated on a rational, two-step synthetic approach. The core of this process involves the initial formation of the 6,7-difluoro-1H-benzotriazole intermediate, followed by a regioselective N-alkylation to introduce the cyclohexyl moiety.
Step 1: Synthesis of 6,7-Difluoro-1H-benzotriazole
The foundational step is the synthesis of the benzotriazole ring system via a diazotization reaction. This classic and reliable method utilizes a substituted o-phenylenediamine as the precursor.
-
Causality of Experimental Choice: The synthesis begins with 4,5-difluoro-1,2-phenylenediamine. The diazotization, using sodium nitrite in an acidic medium (acetic acid), converts one of the amino groups into a diazonium salt. This intermediate is unstable and spontaneously undergoes intramolecular cyclization by attacking the adjacent amino group to form the stable triazole ring.[3] This method is well-established for creating the benzotriazole core.[7]
Caption: Proposed synthesis of the 6,7-difluoro-1H-benzotriazole intermediate.
Step 2: N-Alkylation to Yield this compound
With the difluorinated benzotriazole core synthesized, the final step is the introduction of the cyclohexyl group. N-alkylation of benzotriazoles can be challenging as it can lead to a mixture of N1 and N2 isomers.[8] However, specific reaction conditions can favor the desired N1 substitution.
-
Causality of Experimental Choice: The reaction of 6,7-difluoro-1H-benzotriazole with cyclohexyl bromide in the presence of a base like potassium carbonate is a standard method for N-alkylation.[5] The base deprotonates the benzotriazole, forming an anion that then acts as a nucleophile, attacking the electrophilic carbon of cyclohexyl bromide. The choice of a polar aprotic solvent like DMF facilitates this SN2 reaction. While a mixture of isomers is possible, the N1 isomer is often the thermodynamically favored product.[8]
Caption: N-alkylation to form the final target compound.
Detailed Experimental Protocols
The following protocols are proposed as a self-validating system for the synthesis and characterization of this compound.
Protocol 3.1: Synthesis of 6,7-Difluoro-1H-benzotriazole
-
Dissolution: Dissolve 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0-5 °C in an ice bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water. Add this solution dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker of ice water. The product should precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 6,7-difluoro-1H-benzotriazole.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified intermediate.
Protocol 3.2: Synthesis of this compound
-
Setup: To a solution of 6,7-difluoro-1H-benzotriazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Addition: Add cyclohexyl bromide (1.2 eq) to the suspension and heat the reaction mixture to 80 °C.
-
Reaction: Maintain the temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate this compound.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed by a suite of analytical techniques.
| Property | Predicted Value / Method | Reference / Rationale |
| CAS Number | 1365271-73-3 | Publicly available data from chemical suppliers. |
| Molecular Formula | C₁₂H₁₃F₂N₃ | Based on the proposed structure. |
| Molecular Weight | 237.25 g/mol | Calculated from the molecular formula. |
| Appearance | Predicted to be a white to off-white crystalline solid. | Typical appearance for benzotriazole derivatives.[3] |
| ¹H NMR | Peaks corresponding to cyclohexyl protons and aromatic protons. | Protons on the cyclohexyl ring would appear in the aliphatic region, while the two aromatic protons would be doublets. |
| ¹⁹F NMR | Two distinct signals for the non-equivalent fluorine atoms. | The fluorine atoms at positions 6 and 7 are in different chemical environments. |
| ¹³C NMR | Signals for 12 unique carbon atoms. | Six carbons from the cyclohexyl ring and six from the difluorinated benzene ring. |
| Mass Spectrometry (ESI) | [M+H]⁺ at m/z 238.1154 | High-resolution mass spectrometry would confirm the elemental composition. |
| Melting Point | To be determined experimentally. | Expected to be a sharp melting point for a pure crystalline solid. |
Postulated Biological Activity and Therapeutic Potential
Based on extensive research into analogous compounds, this compound is hypothesized to be a potent biological agent, particularly in the realm of oncology.
Primary Hypothesis: A Novel Microtubule-Destabilizing Agent
Several studies have identified benzotriazole-acrylonitrile derivatives as potent microtubule-destabilizing agents (MDAs) that act as colchicine-binding site inhibitors.[9][10] These agents disrupt the dynamic instability of microtubules, which is essential for cell division, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[10]
-
Mechanistic Rationale: The difluorinated benzotriazole core of our target molecule, combined with the bulky cyclohexyl group, may facilitate high-affinity binding to the colchicine site at the interface of α- and β-tubulin. The fluorine atoms could enhance binding through favorable electrostatic interactions, while the cyclohexyl group occupies a hydrophobic pocket. This binding would prevent the proper polymerization of tubulin dimers into microtubules, effectively halting mitosis.
Caption: Proposed mechanism of action as a microtubule-destabilizing agent.
Secondary Potential Applications
-
Antiviral Activity: Fluorinated benzotriazoles have demonstrated significant antiviral activity against a range of RNA viruses, including Coxsackievirus B5.[11][12][13] The specific substitutions on the benzotriazole ring are crucial for this activity. It is plausible that this compound could be screened for antiviral efficacy.
-
Antimicrobial Activity: The benzotriazole scaffold is a common feature in antimicrobial agents.[1] N-substituted derivatives, particularly those with bulky hydrophobic groups, have shown promise.[2] The cyclohexyl group fits this description, suggesting potential antibacterial or antifungal properties.[6]
Conclusion and Future Directions
This compound stands as a promising, yet underexplored, molecule at the intersection of fluorine chemistry and heterocyclic drug design. This guide has laid out a logical and scientifically grounded framework for its synthesis, characterization, and potential therapeutic applications. The proposed role as a microtubule-destabilizing agent offers a compelling avenue for future anticancer drug development.
Further research should focus on the practical execution of the proposed synthesis, rigorous spectroscopic confirmation of the structure, and comprehensive in vitro screening against cancer cell lines and viral panels to validate the hypotheses presented herein.
References
-
Kotovskaya, S. K., et al. (2007). Synthesis and antiviral activity of fluorinated 3-phenyl-1,2,4-benzotriazines. Pharmaceutical Chemistry Journal, 41(2), 62–68. [Link]
-
Charris, J., et al. (2020). Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central. [Link]
-
Meleddu, R., et al. (2022). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Taylor & Francis Online. [Link]
-
Meleddu, R., et al. (2022). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). NIH. [Link]
-
Sanna, F., et al. (2023). Identification of 3-Aryl-1-benzotriazole-1-yl-acrylonitrile as a Microtubule-Targeting Agent (MTA) in Solid Tumors. PubMed Central. [Link]
-
ResearchGate. (n.d.). Microtubule destabilizing agents under clinical trials. ResearchGate. [Link]
-
Sanna, P., et al. (2015). Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. PubMed. [Link]
-
Distinto, S., et al. (2021). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. NIH. [Link]
-
Distinto, S., et al. (2021). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. [Link]
-
Jakubiec, M., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? PubMed. [Link]
- Li, Y. (2016). Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide.
-
Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Organic Chemistry Portal. [Link]
-
Royal Society of Chemistry. (n.d.). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications. [Link]
-
Shi, F., et al. (2008). Synthesis of Benzotriazoles from Benzynes and Azides. PMC - NIH. [Link]
-
Royal Society of Chemistry. (n.d.). Selective N–N or N–S bond cleavage of 1-trifluoromethyl benzotriazoles enables divergent synthesis of 1,2,4-benzotriazines and benzotriazoles. Organic Chemistry Frontiers. [Link]
-
Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review. [Link]
-
Khaybullin, R. N., et al. (2023). Rational Design of New Monoterpene-Containing Azoles and Their Antifungal Activity. MDPI. [Link]
-
Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed. [Link]
-
Demirayak, S., et al. (2002). Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. PubMed. [Link]
- Google Patents. (2016). Synthesis method of benzotriazole.
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. [Link]
-
Tripathi, P., & Pandey, S. (2010). Synthesis and Antifungal Activity of Some Substituted Cyclohexyl Pyrazolines. Asian Journal of Chemistry. [Link]
-
Bartroli, J., et al. (1998). Synthesis and antifungal activity of new azole derivatives containing an N-acylmorpholine ring. PubMed. [Link]
-
ResearchGate. (n.d.). Antifungal Azole Derivatives and their Pharmacological Potential: Prospects & Retrospects. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. PubMed. [Link]
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105237488A - Synthesis method of benzotriazole - Google Patents [patents.google.com]
- 8. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sci-hub.box [sci-hub.box]
- 12. Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Mechanisms of Action for 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
Executive Summary: 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole is a defined chemical structure available for research purposes[1]. However, as of the current date, its specific biological target and mechanism of action are not documented in the public scientific literature. This guide, therefore, takes a first-principles approach. It provides an in-depth analysis of the well-established biological activities of the broader benzotriazole class of compounds. By synthesizing data from structurally related molecules, we will establish a set of plausible, testable hypotheses for the mechanism of action of this compound and provide a strategic roadmap for its experimental validation.
Part 1: The Benzotriazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1H-benzo[d][2][3]triazole (BTZ) core is a bicyclic heterocyclic scaffold of significant interest in drug discovery. It is considered a "privileged structure" because its derivatives have been shown to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities.[4] These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[2][3][5]
The versatility of the benzotriazole scaffold stems from several key properties:
-
Hydrogen Bonding: The triazole ring contains both hydrogen bond donors and acceptors, facilitating interactions with protein active sites.
-
Aromatic Interactions: The fused benzene ring allows for π-π stacking and hydrophobic interactions.
-
Metabolic Stability: The core structure is relatively stable and can be functionalized at multiple positions to modulate physicochemical properties and target specificity.
-
Bioisosterism: The benzotriazole moiety can act as a bioisostere for other functional groups, such as indoles or purines, allowing for the modification of existing pharmacophores to improve efficacy or safety profiles.[5]
The subject of this guide, this compound, incorporates key modifications that suggest specific therapeutic potential. The lipophilic cyclohexyl group can enhance membrane permeability and hydrophobic interactions, while the electron-withdrawing difluoro substitution on the benzene ring can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity.
Part 2: Plausible Mechanisms of Action: A Hypothesis-Driven Framework
Based on the extensive literature on benzotriazole derivatives, we can propose several high-probability mechanisms of action for this compound.
Hypothesis A: Antifungal Agent via Cytochrome P450 14α-demethylase (CYP51) Inhibition
The triazole ring is the cornerstone of the azole class of antifungal drugs. These agents exert their effect by inhibiting CYP51, a critical enzyme in the ergosterol biosynthesis pathway in fungi.[6] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and cell death.
Causality: The 1,2,3-triazole core of the target molecule is structurally analogous to the 1,2,4-triazole found in drugs like fluconazole. The nitrogen atoms in the triazole ring are positioned to coordinate with the heme iron atom in the active site of CYP51, potently inhibiting its function. The cyclohexyl and difluoro groups would modulate the binding affinity within the enzyme's active site.
Hypothesis B: Anticancer Agent via Protein Kinase Inhibition
Many small-molecule cancer drugs are protein kinase inhibitors. Certain benzotriazole derivatives have demonstrated potent and selective inhibition of specific kinases. A notable example is 4,5,6,7-tetrabromo-1H-benzotriazole (TBB), which is a highly selective inhibitor of protein kinase CK2, a crucial enzyme in cell growth and proliferation pathways.[2] Other difluorobenzotriazole derivatives have been identified as microtubule targeting agents, disrupting cell division.[3]
Causality: The planar benzotriazole ring system can effectively mimic the purine ring of ATP, allowing it to fit into the ATP-binding pocket of various kinases. The specific substitutions (cyclohexyl, difluoro) would then determine the selectivity and potency against a particular kinase or kinase family.
Hypothesis C: Antiviral Agent via Enzyme or Entry Inhibition
Benzotriazole derivatives have been developed as inhibitors of key viral enzymes. For instance, N-alkylated benzotriazoles have shown inhibitory activity against the NTPase/helicase of the Hepatitis C Virus (HCV) and other Flaviviridae.[7] Alternatively, some benzotriazoles prevent the early stages of infection by blocking viral attachment to host cells, as seen with derivatives active against Coxsackievirus B5.[3]
Causality: The molecule could function by either:
-
Enzyme Inhibition: Binding to a conserved active site on a viral enzyme, such as a protease or helicase, thereby blocking viral replication.
-
Entry Inhibition: Interacting with viral surface glycoproteins or host cell receptors to prevent the initial binding or fusion events required for viral entry.
Part 3: An Experimental Roadmap for Mechanism of Action Elucidation
To systematically test these hypotheses, a tiered screening approach is recommended. The following workflow and protocols provide a robust framework for investigating the mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Tiered workflow for elucidating the mechanism of action.
Experimental Protocols
Protocol 1: Broad-Spectrum Bioactivity Screening
-
Objective: To identify the primary pharmacological activity of the compound.
-
Methodology:
-
Antifungal Screen: Test the compound against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
-
Antibacterial Screen: Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to determine MIC.
-
Anticancer Screen: Use a panel of human cancer cell lines (e.g., NCI-60 panel) and assess cytotoxicity using an MTT or CellTiter-Glo assay to determine the half-maximal inhibitory concentration (IC50).
-
Antiviral Screen: Test against a representative panel of RNA and DNA viruses (e.g., Influenza, Coxsackievirus, Herpes Simplex Virus) in a cell-based cytopathic effect (CPE) assay to determine the half-maximal effective concentration (EC50).
-
-
Self-Validation: Include positive controls (e.g., Fluconazole for fungi, Doxorubicin for cancer) and negative controls (vehicle, e.g., DMSO) in all assays. Run experiments in triplicate to ensure reproducibility.
Protocol 2: Target-Based Assay - Fungal CYP51 Inhibition
-
Objective: To specifically measure the inhibition of the CYP51 enzyme, testing Hypothesis A.
-
Methodology:
-
Utilize a commercially available CYP51 inhibition assay kit (e.g., fluorescent or luminescent-based).
-
Recombinantly express and purify CYP51 from the target fungal species.
-
Incubate the enzyme with a known substrate and varying concentrations of the test compound.
-
Measure the enzymatic activity by quantifying the depletion of a cofactor (e.g., NADPH) or the formation of the product.
-
Calculate the IC50 value from the dose-response curve.
-
-
Self-Validation: Run a parallel assay with a known CYP51 inhibitor (e.g., Ketoconazole) as a positive control. Confirm that the compound does not interfere with the detection method (e.g., fluorescence quenching).
Data Presentation
All quantitative data from screening and target-based assays should be summarized for clear comparison.
Table 1: Hypothetical Bioactivity Screening Results
| Assay Type | Organism / Cell Line | Endpoint | Result (µM) | Positive Control | Control Result (µM) |
| Antifungal | Candida albicans | MIC | 8.5 | Fluconazole | 4.2 |
| Anticancer | MCF-7 (Breast Cancer) | IC50 | > 50 | Doxorubicin | 0.8 |
| Antiviral | Coxsackievirus B5 | EC50 | 12.1 | - | - |
| Target Assay | C. albicans CYP51 | IC50 | 6.2 | Ketoconazole | 0.1 |
Note: Data are illustrative and do not represent actual experimental results.
Conclusion
While the precise mechanism of action for this compound remains to be elucidated, its chemical structure points toward several high-probability biological activities common to the benzotriazole class. The most plausible hypotheses include antifungal action via CYP51 inhibition, anticancer activity through kinase inhibition, or antiviral effects by blocking key viral processes. The provided experimental roadmap offers a logical, efficient, and self-validating strategy to systematically investigate these possibilities, moving from broad phenotypic screening to specific target identification and characterization. This framework will enable researchers to effectively deconvolve the compound's mechanism and unlock its potential therapeutic value.
References
-
Di Santo, R. (2021). Benzotriazole: An overview on its versatile biological behavior. Biomedicine & Pharmacotherapy, 144, 112282. [Link]
-
Jacob, G., & Namboothiri, I. N. N. (2017). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Journal of Chemical and Pharmaceutical Research, 9(12), 1-15. [Link]
-
Carta, A., et al. (2022). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 27(15), 4991. [Link]
-
Kumar, R., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]
-
Malvade, P. V., et al. (2025). Benzotriazole: A Versatile Heterocyclic Scaffold in Drug Discovery. World Journal of Pharmaceutical Research, 14(11), 289-314. [Link]
-
Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta Biochimica Polonica, 52(3), 701-709. [Link]
-
ResearchGate. (n.d.). Synthesis and antimycobacterial activity of 3-aryl-, 3-cyclohexyl- and 3-heteroaryl- substituted-2-(1H(2H)-benzotriazol-1(2)-yl)prop-2-enenitriles, prop-2-enamides and propenoic acids. II. Retrieved from [Link]
-
Dandge, A. V. (2023). Benzotriazole Derivatives And Its Pharmacological Activity. International Journal in Pharmaceutical Sciences, 1(12), 948-957. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential biological activity of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
An In-depth Technical Guide on the Potential Biological Activity of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
Authored By: A Senior Application Scientist
Publication Date: January 15, 2026
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, this compound. Given the absence of direct empirical data on this specific molecule, this document leverages a predictive framework grounded in the established bioactivities of structurally analogous compounds. We will dissect the molecule's core components—the benzotriazole scaffold, the difluoro-aromatic system, and the N-cyclohexyl substituent—to hypothesize potential mechanisms of action, suggest promising therapeutic areas for investigation, and provide detailed, actionable experimental protocols for its synthesis and biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of new chemical entities.
Introduction: Deconstructing this compound
This compound is a synthetic heterocyclic compound characterized by a central benzotriazole ring system. The unique substitution pattern, including a bulky, lipophilic cyclohexyl group at the N1 position and two electron-withdrawing fluorine atoms on the benzene ring, suggests a distinct pharmacological profile.
The benzotriazole core is a well-known "privileged scaffold" in medicinal chemistry, recognized for its metabolic stability and ability to engage in various biological interactions, including hydrogen bonding and pi-stacking. The difluoro substitution is anticipated to significantly modulate the compound's electronic properties, pKa, and metabolic stability, potentially enhancing its binding affinity to target proteins and improving its pharmacokinetic profile. The N-cyclohexyl group introduces steric bulk and increases lipophilicity, which can influence cell permeability, target selectivity, and overall disposition of the molecule in a biological system.
Caption: Structural components influencing the potential bioactivity of the target compound.
Hypothesized Biological Activities & Mechanisms of Action
Based on the extensive literature on substituted benzotriazoles, we can postulate several high-probability biological activities for this compound.
Protein Kinase Inhibition
The benzotriazole scaffold is a known "hinge-binder," capable of forming hydrogen bonds with the hinge region of protein kinases, a critical interaction for many kinase inhibitors.
-
Mechanistic Insight: Many kinase inhibitors utilize a substituted aromatic ring that fits into the ATP-binding pocket. The 6,7-difluoro-substituted benzene ring of our target compound could mimic the adenine region of ATP. Fluorine atoms can form favorable orthogonal multipolar interactions with backbone carbonyls in the kinase hinge region, potentially enhancing binding affinity. The N-cyclohexyl group would likely be directed towards the solvent-exposed region of the ATP-binding site, where it could improve selectivity or occupy a hydrophobic pocket.
-
Potential Targets: Promising kinase targets for this scaffold include Casein Kinase 2 (CK2), a protein implicated in cancer and inflammatory diseases. Substituted benzotriazoles have demonstrated potent and selective inhibition of CK2. Other potential targets include tyrosine kinases and serine/threonine kinases involved in cell signaling pathways.
Caption: Hypothesized binding mode of the compound within a protein kinase active site.
Antimicrobial & Antiviral Activity
Benzotriazole derivatives have been reported to possess a broad spectrum of antimicrobial activities.
-
Mechanistic Insight: The mechanism of action for antimicrobial benzotriazoles is often multifactorial, potentially involving the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The lipophilicity imparted by the cyclohexyl group could enhance the compound's ability to penetrate microbial cell membranes.
-
Potential Targets: Given the structural similarities to some antiviral agents, there is a possibility of activity against viral polymerases or proteases. For instance, the benzotriazole scaffold can be found in compounds targeting hepatitis C virus (HCV) and other viral pathogens.
Plant Growth Regulation
Certain benzotriazole derivatives have been identified as plant growth regulators, functioning as antagonists of plant hormones like auxin.
-
Mechanistic Insight: These compounds can interfere with auxin transport or signaling, leading to observable effects on plant development. The specific stereochemistry and electronic profile of our target molecule would determine its potential efficacy and mode of action in a plant biological system.
Proposed Experimental Workflows
To empirically validate the hypothesized biological activities, a structured, multi-tiered screening approach is recommended.
Synthesis Protocol
A plausible synthetic route for this compound would involve the diazotization of a corresponding o-phenylenediamine precursor.
Step-by-Step Protocol:
-
Starting Material: Begin with commercially available 1,2-diamino-3,4-difluorobenzene.
-
Mono-N-alkylation: React 1,2-diamino-3,4-difluorobenzene with cyclohexyl bromide in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a suitable solvent like acetonitrile. This step selectively introduces the cyclohexyl group onto one of the amino functionalities. Careful control of stoichiometry is crucial to minimize dialkylation.
-
Purification: Purify the resulting N-cyclohexyl-3,4-difluoro-o-phenylenediamine intermediate using column chromatography on silica gel.
-
Diazotization and Cyclization: Dissolve the purified intermediate in an acidic aqueous solution (e.g., dilute HCl or acetic acid) and cool to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature. The in situ formation of nitrous acid will lead to diazotization of the remaining primary amine, followed by intramolecular cyclization to form the 1,2,3-benzotriazole ring.
-
Isolation and Final Purification: The product will likely precipitate from the reaction mixture. Isolate the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization or a final chromatographic purification can be performed to obtain the highly pure target compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Elemental Analysis.
Caption: Proposed synthetic workflow for the target compound.
Biological Screening Cascade
A tiered approach is recommended to efficiently screen for biological activity.
Tier 1: Broad-Spectrum Kinase Panel & Antimicrobial Assays
-
Objective: To identify initial "hits" across a wide range of potential targets.
-
Protocol: Kinase Screening:
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins, Promega) for profiling against a panel of 50-100 human kinases at a fixed concentration (e.g., 10 µM).
-
The assay format is typically a radiometric or fluorescence-based method that measures the phosphorylation of a substrate peptide.
-
Data is reported as percent inhibition relative to a control (e.g., staurosporine).
-
-
Protocol: Antimicrobial Screening:
-
Perform a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Prepare serial dilutions of the compound in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate for 18-24 hours and determine the MIC as the lowest concentration that inhibits visible growth.
-
Tier 2: Dose-Response & Selectivity Profiling
-
Objective: To confirm initial hits and determine potency (IC₅₀) and selectivity.
-
Protocol: IC₅₀ Determination:
-
For any kinase inhibited by >50% in the initial screen, perform a dose-response experiment.
-
Prepare a 10-point, 3-fold serial dilution of the compound.
-
Perform the kinase assay at each concentration.
-
Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Data Presentation:
| Kinase Target | IC₅₀ (nM) |
| CK2 | TBD |
| Kinase X | TBD |
| Kinase Y | TBD |
Tier 3: Cellular Assays & Mechanism of Action Studies
-
Objective: To determine if the compound is active in a cellular context and to elucidate its mechanism of action.
-
Protocol: Cellular Proliferation Assay:
-
If a cancer-relevant kinase is identified as a target, assess the compound's effect on the proliferation of a relevant cancer cell line (e.g., a cell line known to be dependent on CK2 signaling).
-
Use a standard assay such as the MTT or CellTiter-Glo assay to measure cell viability after a 72-hour incubation with the compound.
-
Determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
This compound represents a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. Based on a robust analysis of its structural components, we hypothesize that its primary biological activities may lie in the realms of protein kinase inhibition, particularly against targets like CK2, and potentially in antimicrobial applications. The proposed synthetic route is chemically sound and leverages established methodologies. The outlined experimental cascade provides a clear, logical, and efficient path for the empirical validation of these hypotheses.
Future work should focus on the successful synthesis and characterization of the molecule, followed by the execution of the proposed screening protocols. Positive results from these initial studies would warrant further investigation into lead optimization, structure-activity relationship (SAR) studies, and in vivo efficacy models. The unique combination of a privileged benzotriazole core with strategic fluorine and cyclohexyl substitutions makes this compound a compelling candidate for further drug discovery efforts.
References
-
Sarno, S., et al. (2011). Development of a new class of potent and selective casein kinase 2 (CK2) inhibitors: Structural and biological characterization of 4,5,6,7-tetrabromo-1H-benzotriazole derivatives. Biochemical Journal, 438(3), 449-457. Available at: [Link]
-
Pagano, M. A., et al. (2004). Optimization of 4,5,6,7-Tetrabromobenzotriazole, a Potent and Selective Casein Kinase-2 Inhibitor, and Structure−Activity Relationship Study on a Panel of Its Derivatives. Journal of Medicinal Chemistry, 47(25), 6239-6247. Available at: [Link]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, three-step protocol for the synthesis of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole, a fluorinated benzotriazole derivative of interest in medicinal chemistry and materials science. The synthesis begins with the readily available 4,5-difluoro-2-nitroaniline, proceeds through a high-yield catalytic hydrogenation to form 4,5-difluorobenzene-1,2-diamine, followed by diazotization and cyclization to generate the 6,7-difluoro-1H-benzotriazole core. The final step involves a regioselective N-alkylation to introduce the cyclohexyl moiety. This guide explains the chemical principles behind each step, offers detailed experimental procedures, and presents a validated pathway for obtaining the target compound.
Introduction and Synthetic Rationale
Benzotriazole and its derivatives are a cornerstone of heterocyclic chemistry, serving as privileged structures in a multitude of applications, from pharmaceuticals to corrosion inhibitors.[1] The introduction of fluorine atoms into the benzene ring can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated benzotriazoles particularly valuable scaffolds in drug design.[2] Furthermore, N-alkylation of the triazole ring allows for the modulation of the molecule's physicochemical properties and biological activity.[3][4]
The target compound, this compound, combines these features. This protocol outlines a logical and efficient synthetic pathway, optimized for high yield and purity. The overall strategy is a convergent synthesis divided into three distinct stages:
-
Reduction of a Nitroaniline Precursor: Formation of the key intermediate, 4,5-difluorobenzene-1,2-diamine.
-
Benzotriazole Ring Formation: Cyclization of the diamine to create the 6,7-difluoro-1H-benzotriazole scaffold.
-
N-Alkylation: Attachment of the cyclohexyl group to the N1 position of the benzotriazole ring.
This document serves as a practical guide, detailing the causality behind experimental choices to ensure reproducibility and success.
Overall Synthetic Workflow
The complete synthesis is visualized in the workflow diagram below, proceeding from the starting material through two key intermediates to the final product.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
PART 1: Synthesis of 4,5-Difluorobenzene-1,2-diamine (Intermediate 1)
Principle & Rationale: The synthesis of a benzotriazole ring first requires an o-phenylenediamine precursor.[5] The most direct route to this intermediate is the reduction of the corresponding o-nitroaniline. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and the ease of removing the catalyst by simple filtration.[6][7] Palladium on carbon (Pd/C) is a robust and highly effective catalyst for nitro group reductions.[8]
Detailed Protocol:
-
To a hydrogenation vessel, add 4,5-difluoro-2-nitroaniline (10.0 g, 57.4 mmol) and 10% palladium on carbon (1.0 g, 10 wt%).[6]
-
Add methanol (150 mL) to the vessel.
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen gas.[6]
-
Stir the mixture vigorously at room temperature for 3-4 hours. Monitor the reaction progress by observing hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield a solid.
-
Dry the solid under vacuum to obtain 4,5-difluorobenzene-1,2-diamine. The product is typically of high purity and can be used in the next step without further purification. Expected yield is ~98%.[6]
PART 2: Synthesis of 6,7-Difluoro-1H-benzotriazole (Intermediate 2)
Principle & Rationale: This classic reaction involves the treatment of an o-phenylenediamine with nitrous acid (in situ generated from sodium nitrite and a protic acid) to form a mono-diazonium salt.[9] This intermediate then undergoes a spontaneous intramolecular cyclization, followed by deprotonation, to yield the stable benzotriazole ring system.[5] Glacial acetic acid is an effective medium for this reaction, providing the necessary acidic environment while being milder than mineral acids.[10]
Detailed Protocol:
-
In a 250 mL beaker, dissolve 4,5-difluorobenzene-1,2-diamine (8.0 g, 55.5 mmol) in a mixture of glacial acetic acid (10 mL) and water (30 mL). Gentle warming may be required to achieve a clear solution.[5]
-
Cool the solution to 15 °C in an ice-water bath with magnetic stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (4.2 g, 60.9 mmol, 1.1 eq) in water (15 mL).
-
Add the sodium nitrite solution to the stirred diamine solution all at once.
-
A rapid exothermic reaction will occur, with the temperature rising to approximately 80-85°C. The color of the solution will change from deep red to pale brown.[5]
-
Continue stirring for 15-20 minutes as the mixture begins to cool.
-
Thoroughly chill the mixture in an ice-water bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, washing it with several portions of ice-cold water.
-
Dry the product under vacuum to yield 6,7-difluoro-1H-benzotriazole.
PART 3: Synthesis of this compound (Final Product)
Principle & Rationale: The final step is an N-alkylation reaction. The acidic N-H proton of the benzotriazole is removed by a base to form a benzotriazolide anion, which then acts as a nucleophile, attacking an alkylating agent.[3] A common challenge is regioselectivity, as alkylation can occur at the N1 or N2 position.[11] Using a mild base like potassium carbonate in a polar aprotic solvent like DMF generally favors the formation of the thermodynamically more stable N1-alkylated product.[12]
Detailed Protocol:
-
To a solution of 6,7-difluoro-1H-benzotriazole (7.0 g, 45.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL), add anhydrous potassium carbonate (9.4 g, 67.7 mmol, 1.5 eq).[3]
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add cyclohexyl bromide (8.1 g, 6.7 mL, 49.6 mmol, 1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to 60-70 °C and stir for 6-8 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice water (400 mL).
-
A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove residual DMF and salts.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product, this compound.
Quantitative Data Summary
| Step | Starting Material | Reagents | Molar Eq. | Product | Theoretical Yield | Typical Yield (%) |
| 1 | 4,5-Difluoro-2-nitroaniline (10.0 g) | H₂, 10% Pd/C | Catalytic | 4,5-Difluorobenzene-1,2-diamine | 8.28 g | 95-98% |
| 2 | 4,5-Difluorobenzene-1,2-diamine (8.0 g) | NaNO₂, CH₃COOH | 1.1 | 6,7-Difluoro-1H-benzotriazole | 8.72 g | 85-90% |
| 3 | 6,7-Difluoro-1H-benzotriazole (7.0 g) | Cyclohexyl Bromide, K₂CO₃ | 1.1, 1.5 | This compound | 10.68 g | 75-85% |
Safety and Handling
-
Nitroaromatic Compounds: 4,5-Difluoro-2-nitroaniline is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[13]
-
Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure. It must be conducted in a well-ventilated area (fume hood) using appropriate high-pressure equipment (Parr shaker or similar). Ensure the catalyst is not exposed to air in the presence of solvent, as it can be pyrophoric.
-
Diazotization: The reaction of sodium nitrite with acid is highly exothermic and evolves nitrogen oxides. Perform this step in a well-ventilated fume hood. Diazonium salts can be unstable; do not attempt to isolate the intermediate.
-
Solvents and Reagents: DMF is a reproductive toxin. Cyclohexyl bromide is a lachrymator. Handle all chemicals with appropriate care and PPE.
References
- Rhone-Poulenc Chimie. (1995). Method for preparing fluoroanilines from nitrofluorobenzene compounds. Google Patents.
-
Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. Retrieved from [Link]
-
IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. Retrieved from [Link]
-
Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. Retrieved from [Link]
-
Borowski, E., et al. (2006). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Benzotriazole from o-Phenylenediamine. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of Benzotriazole Derivatives. Retrieved from [Link]
Sources
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijariie.com [ijariie.com]
- 6. 1,2-DIAMINO-4,5-DIFLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 7. mt.com [mt.com]
- 8. EP0794936B1 - Method for preparing fluoroanilines from nitrofluorobenzene compounds - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 11. tsijournals.com [tsijournals.com]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. 4,5-Difluoro-2-nitroaniline, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Purification Strategies for 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
An Application Note and Protocol Guide
Abstract: This technical guide provides detailed methodologies for the purification of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole, a key intermediate in various research and development applications. Recognizing the critical impact of purity on experimental outcomes, this document outlines two primary purification techniques: recrystallization and column chromatography. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions and the scientific rationale behind procedural choices to ensure the attainment of high-purity material.
Introduction
This compound is a substituted benzotriazole derivative. Like many benzotriazoles, it finds utility in diverse fields, including as a synthetic intermediate in medicinal chemistry. The synthesis of such molecules often yields a crude product containing unreacted starting materials, by-products, and other impurities.[1][2] The removal of these contaminants is paramount, as their presence can interfere with subsequent reactions or biological assays. This guide details robust and adaptable purification protocols for this specific compound, drawing upon established principles for the purification of benzotriazole derivatives.[3][4][5]
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of the target compound is essential for developing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 1365271-73-3 | [6][][8][9][10] |
| Molecular Formula | C₁₂H₁₃F₂N₃ | [6][] |
| Molecular Weight | 237.25 g/mol | [6][] |
| Appearance | Likely a solid at room temperature (based on related structures) | Inferred from general benzotriazole properties[11][12] |
The presence of the difluoro-substituted benzene ring and the cyclohexyl group suggests that the molecule is relatively nonpolar and will exhibit good solubility in many common organic solvents.
Purification Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5]
Rationale for Solvent Selection
For substituted benzotriazoles, a range of solvent systems can be effective. The choice of solvent is critical and often determined empirically. Good starting points include alcohols, aromatic hydrocarbons, and esters, or mixtures thereof with anti-solvents like water or alkanes.[5] The goal is to identify a solvent or solvent pair that provides a significant solubility differential across a temperature gradient.
Potential Recrystallization Solvents
| Solvent/Solvent System | Rationale |
| Isopropanol/Water | Isopropanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can effectively induce crystallization upon cooling.[3] |
| Ethanol/Water | Similar to isopropanol/water, this system is a common choice for moderately polar compounds.[5] |
| Toluene/Heptane | Toluene is an excellent solvent for aromatic compounds, while heptane acts as a non-polar anti-solvent. This system is suitable for less polar compounds.[5] |
| Ethyl Acetate/Hexane | A versatile combination where ethyl acetate provides polarity for dissolution and hexane serves as a non-polar anti-solvent.[5] |
| Methanol | A polar protic solvent that can be effective for compounds with some hydrogen bonding capability. |
| Benzene | Has been used for the recrystallization of the parent benzotriazole, though caution is advised due to its toxicity.[11][13] |
Step-by-Step Recrystallization Protocol
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in the potential solvents listed in the table above.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to the crude solid. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this initial cooling phase.[11]
-
Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystallized product.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Purification Method 2: Column Chromatography
For mixtures that are difficult to separate by recrystallization, or for the purification of oils, column chromatography is the method of choice.[4] This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.
Rationale for Stationary and Mobile Phase Selection
Given the likely nonpolar to moderately polar nature of this compound, normal-phase chromatography using silica gel as the stationary phase is a suitable approach. The mobile phase, typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), is optimized to achieve good separation between the target compound and impurities.
Recommended Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for a wide range of organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A gradient elution allows for the efficient separation of compounds with varying polarities. |
| Detection | UV at 254 nm | The benzotriazole ring is a strong UV chromophore. |
Step-by-Step Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions of the eluent in test tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purification Workflow Visualization
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Conclusion
The successful synthesis of this compound is contingent upon a robust purification strategy. This guide provides detailed, adaptable protocols for recrystallization and column chromatography, two of the most effective methods for purifying benzotriazole derivatives. The choice between these techniques will depend on the physical state of the crude product and the nature of the impurities. By following these guidelines and applying sound scientific principles, researchers can obtain high-purity material essential for reliable and reproducible results in their downstream applications.
References
- EP0794179A1 - Process for the preparation of benzotriazole derivatives - Google P
- JP2007224014A - Method for purification of benzotriazole derivative - Google P
-
To prepare benzotriazole from o-phenylenediamine. - CUTM Courseware. (URL: [Link])
-
Synthesis of Benzotriazole from o-Phenylenediamine | PDF | Filtration | Nitrite - Scribd. (URL: [Link])
-
International Invention of Scientific Journal Synthesis of Benzotriazole Derivatives. (URL: [Link])
-
1,2,3-benzotriazole - Organic Syntheses Procedure. (URL: [Link])
-
1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem - NIH. (URL: [Link])
-
CAS No.1365271-73-3,this compound Suppliers - LookChem. (URL: [Link])
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0794179A1 - Process for the preparation of benzotriazole derivatives - Google Patents [patents.google.com]
- 4. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 8. 1365271-73-3|this compound|BLD Pharm [bldpharm.com]
- 9. arctomsci.com [arctomsci.com]
- 10. CAS No.1365271-73-3,this compound Suppliers [lookchem.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
Using 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole in [specific assay, e.g., kinase assay]
Application Note & Protocols
Topic: Evaluating 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole as a Potential Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigating a Novel Benzotriazole Derivative in Kinase Inhibition
Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. The benzotriazole scaffold has emerged as a versatile and promising core structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer effects.[2][3][4][5]
Several studies have highlighted the potential of benzotriazole-containing compounds to function as potent kinase inhibitors. For instance, derivatives have been identified that inhibit key oncogenic kinases such as Focal Adhesion Kinase (FAK), Cyclin-Dependent Kinases (CDKs), and Protein Kinase CK2.[2][6][7] These findings provide a strong rationale for exploring novel, structurally related compounds for similar activity.
This document provides a comprehensive guide for the initial characterization of This compound (CAS 1365271-73-3)[8][][10][11], a novel derivative, as a potential kinase inhibitor. We present a detailed protocol for determining its inhibitory potency (IC₅₀) using a universal, non-radioactive kinase assay platform.
Hypothesized Mechanism of Action
Many small molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the kinase's catalytic domain. Given that some benzotriazole ultraviolet stabilizers (BUVSs) have been shown to act as structural analogues of ATP[12], it is plausible that this compound may function as an ATP-competitive inhibitor. The proposed mechanism involves the compound occupying the ATP-binding pocket of the kinase, thereby preventing the transfer of a phosphate group to the substrate and inhibiting downstream signaling.
Caption: Hypothesized ATP-competitive inhibition mechanism.
Part 1: Initial Compound Characterization
Compound Handling and Solubility Testing
Before initiating kinase screening, it is critical to establish the solubility of this compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution.
Protocol: Solubility Assessment
-
Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg).
-
Solvent Addition: Add a calculated volume of 100% DMSO to achieve a high target concentration (e.g., 10 mM or 20 mM). The molecular weight of C₁₂H₁₃F₂N₃ is 237.25 g/mol .[8][]
-
Dissolution: Vortex the solution vigorously for 2-5 minutes. Gentle warming in a water bath (30-37°C) may be applied if necessary.
-
Visual Inspection: Centrifuge the tube briefly (e.g., 1 minute at 1,000 x g) to pellet any undissolved material. Carefully inspect the solution against a light source for any visible particulates. A clear solution indicates complete dissolution at that concentration.
-
Stock Solution: Once solubility is confirmed, prepare a primary stock solution (e.g., 10 mM in 100% DMSO). Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Part 2: In Vitro Kinase Inhibition Assay
For broad applicability and high sensitivity, we recommend a luminescence-based universal kinase assay such as the ADP-Glo™ Kinase Assay. This method measures the amount of ADP produced in the kinase reaction, which is a direct indicator of kinase activity.[13][14] The signal positively correlates with kinase activity, meaning a potent inhibitor will result in a low luminescence signal.
Experimental Design for IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. To determine this value, the kinase reaction is performed across a range of inhibitor concentrations.
Key Components & Considerations:
-
Kinase: Select a relevant kinase for screening (e.g., CDK2/Cyclin A, a common cancer target for which benzotriazole derivatives have shown activity).[2][15]
-
Substrate: Use a substrate specific to the chosen kinase (e.g., a peptide substrate).
-
ATP Concentration: The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[16]
-
Controls:
-
Positive Control (100% Activity): Reaction with kinase, substrate, and ATP, but with DMSO vehicle instead of the inhibitor.
-
Negative Control (0% Activity): Reaction mix without the kinase enzyme to establish the background signal.
-
Detailed Protocol: IC₅₀ Determination using ADP-Glo™ Assay
This protocol is adapted for a 384-well plate format. Adjust volumes as needed for other formats.
Reagent Preparation:
-
Kinase Buffer (1X): Prepare according to the manufacturer's or enzyme supplier's recommendations.
-
Test Compound Dilution Series:
-
Perform a serial dilution of the 10 mM stock of this compound in 100% DMSO to create intermediate stocks.
-
Further dilute these intermediate stocks into the 1X Kinase Buffer to create the final working concentrations for the assay. Ensure the final DMSO concentration in the reaction well is consistent across all concentrations and does not exceed 1%.
-
-
Enzyme Preparation: Dilute the kinase enzyme to the desired working concentration (e.g., 2X final concentration) in 1X Kinase Buffer.
-
Substrate/ATP Mix: Prepare a mix containing the kinase substrate and ATP at 2X their final desired concentrations in 1X Kinase Buffer.
Assay Procedure:
-
Compound Plating: Add 1 µL of the diluted test compound or DMSO vehicle to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the diluted kinase enzyme to all wells except the negative control wells (add 2 µL of Kinase Buffer to these instead).
-
Reaction Initiation: Add 2 µL of the Substrate/ATP mix to all wells to start the kinase reaction. The total reaction volume is now 5 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for the recommended reaction time (e.g., 60 minutes).[14]
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.[14]
-
Incubation: Incubate the plate at room temperature for 40 minutes.[14]
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal.[14]
-
Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Caption: Workflow for IC₅₀ determination using a luminescence assay.
Part 3: Data Analysis and Presentation
Calculating Percent Inhibition
The raw luminescence data (Relative Light Units, RLU) is used to calculate the percentage of kinase inhibition at each compound concentration.
-
Formula: % Inhibition = 100 * ( 1 - [ (RLU_Inhibitor - RLU_Negative_Control) / (RLU_Positive_Control - RLU_Negative_Control) ] )
IC₅₀ Curve Fitting
Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
Data Summary Table
Organize the results in a clear, tabular format for easy comparison and reporting.
| Concentration (µM) | Log Concentration | Avg. RLU | % Inhibition |
| 100 | 2.00 | ||
| 30 | 1.48 | ||
| 10 | 1.00 | ||
| 3 | 0.48 | ||
| 1 | 0.00 | ||
| 0.3 | -0.52 | ||
| 0.1 | -1.00 | ||
| 0.03 | -1.52 | ||
| 0.01 | -2.00 | ||
| 0 (Positive Control) | N/A | 0 | |
| No Enzyme (Neg. Control) | N/A | N/A |
Conclusion
This application note provides a foundational framework for the initial evaluation of this compound as a novel kinase inhibitor. By following the detailed protocols for solubility assessment and IC₅₀ determination, researchers can generate the preliminary data necessary to ascertain the compound's potential. Positive results from this initial screening would warrant further investigation, including selectivity profiling against a panel of kinases and subsequent studies in cell-based models.
References
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Briguglio, S. P., Piras, S., Corona, P., Gavini, E., Nieddu, M., & Boatto, G. (2014). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 89, 751-766. Available at: [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. Retrieved from [Link]
-
Khan, I., et al. (2023). Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Chen, J., et al. (2023). Benzotriazole Ultraviolet Stabilizers (BUVSs) as Potential Protein Kinase Antagonists in Rice. Environmental Science & Technology. Available at: [Link]
-
Sławiński, J., et al. (2008). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Molbase. CAS 1365271-73-3 this compound. Retrieved from [Link]
-
Anjana, V. S., et al. (2021). An overview on medicinal perspective and biological behavior of benzotriazole; synthetic study on its multifaceted biological activities. International Journal of Research and Review, 8(5), 376-388. Retrieved from [Link]
-
GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Retrieved from [Link]
-
ResearchGate. (2025). UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS. Retrieved from [Link]
-
Bretner, M., et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Molecules, 26(12), 3568. Available at: [Link]
-
Wood, J. M., et al. (2012). Discovery of kinase spectrum selective macrocycle...a potent inhibitor of cyclin dependent kinases (CDKs), Janus kinase 2 (JAK2), and fms-like tyrosine kinase-3 (FLT3) for the treatment of cancer. Journal of Medicinal Chemistry, 55(1), 169-96. Available at: [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 10. 1365271-73-3|this compound|BLD Pharm [bldpharm.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Benzotriazole Ultraviolet Stabilizers (BUVSs) as Potential Protein Kinase Antagonists in Rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. promega.com [promega.com]
- 15. Discovery of kinase spectrum selective macrocycle (16E)-14-methyl-20-oxa-5,7,14,26-tetraazatetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene (SB1317/TG02), a potent inhibitor of cyclin dependent kinases (CDKs), Janus kinase 2 (JAK2), and fms-like tyrosine kinase-3 (FLT3) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Note: The following guide addresses the research applications of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole. It is critical to note that as of the current date, specific biological activity and validated protocols for this particular compound are not extensively documented in peer-reviewed literature or patents. This guide is therefore structured to provide a comprehensive overview based on the well-established principles of medicinal chemistry concerning its core scaffold and functional groups. The protocols provided are generalized templates for screening compounds of this class and should be adapted and validated for specific experimental contexts.
Part 1: Compound Overview and Scientific Rationale
Introduction to the Benzotriazole Scaffold
This compound belongs to a class of heterocyclic compounds built upon the benzotriazole nucleus. Benzotriazole, a fused ring system of benzene and triazole, is recognized as a "privileged scaffold" in medicinal chemistry. This designation is due to its versatile chemical nature and the ability of its derivatives to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. The three nitrogen atoms of the triazole ring are adept at forming hydrogen bonds and coordination bonds, while the fused benzene ring allows for π-π stacking interactions, enabling effective binding to enzymes and receptors. Consequently, benzotriazole derivatives have been successfully developed as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.
Structural and Functional Analysis of this compound
The specific substitutions on the benzotriazole core of the target compound suggest a deliberate design aimed at optimizing its drug-like properties.
-
Difluoro Substitution: The presence of two fluorine atoms on the benzene ring is a common and powerful strategy in modern drug design. Fluorination can profoundly influence a molecule's physicochemical and biological properties by:
-
Enhancing Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation by enzymes like cytochrome P450s. This can lead to a longer biological half-life.
-
Modulating Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.
-
Altering Acidity/Basicity: The high electronegativity of fluorine can lower the pKa of nearby functional groups, which can affect the molecule's ionization state and interaction with biological targets.
-
Improving Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing the compound's potency.
-
-
Cyclohexyl Group: The N-1 cyclohexyl moiety is a bulky, lipophilic group that plays a significant role in defining the compound's steric and hydrophobic profile. In drug design, cyclohexyl groups are often used to:
-
Probe Hydrophobic Pockets: The three-dimensional nature of the cyclohexane ring allows it to effectively occupy and interact with hydrophobic pockets in target proteins, potentially offering more contact points than a flat aromatic ring.
-
Improve Potency and Selectivity: By providing a better fit within the active site of a target enzyme or receptor, the cyclohexyl group can enhance inhibitory potency and selectivity over related targets. It can function as a bioisostere for other groups like t-butyl or phenyl, with the advantage of adding three-dimensionality.
-
Physicochemical Properties
A summary of the known physicochemical properties is essential for designing experiments.
| Property | Value | Source |
| CAS Number | 1365271-73-3 | |
| Molecular Formula | C₁₂H₁₃F₂N₃ | |
| Molecular Weight | 237.25 g/mol | |
| InChI Key | YUONRARSLNXSMC-UHFFFAOYSA-N | |
| Appearance | White to light tan solid/powder | |
| Solubility | Expected to have low water solubility |
Part 2: Potential Applications and Hypothetical Screening Protocols
Based on the activities of related benzotriazole derivatives, this compound can be hypothesized to function as a modulator of various biological targets. Below are potential applications and generalized protocols for initial screening.
Potential Application as a Kinase Inhibitor
Rationale: Certain benzotriazole derivatives, such as 4,5,6,7-tetrabromobenzotriazole (TBB), are potent and selective inhibitors of protein kinase CK2, a target in cancer therapy. The structural features of this compound make it a candidate for screening against a panel of kinases.
Hypothetical Screening Protocol: In Vitro Kinase Inhibition Assay (e.g., against CK2)
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 100 µM to 1 nM).
-
-
Assay Components:
-
Kinase: Recombinant human CK2α.
-
Substrate: A specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).
-
ATP: Adenosine triphosphate, at a concentration close to its Kₘ for the kinase.
-
Assay Buffer: Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Detection Reagent: A system to detect phosphorylation, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production.
-
-
Experimental Procedure:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and substrate in assay buffer.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the signal according to the detection reagent manufacturer's instructions (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent, and measure luminescence).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Potential Application as an Antimicrobial Agent
Rationale: The benzotriazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activities. The lipophilic nature and fluorination of the target compound could enhance its ability to penetrate microbial cell walls.
Hypothetical Screening Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Compound and Culture Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) at approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Experimental Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the compound stock solution to the first well and perform 2-fold serial dilutions across the plate.
-
The final concentrations may range from 128 µg/mL to 0.25 µg/mL.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
-
An indicator dye such as resazurin can be added to aid in determining viability.
-
Part 3: Workflow Visualizations
The following diagrams illustrate generalized workflows for hit identification and characterization.
Caption: Experimental workflow for a generic in vitro kinase assay.
Part 4: Safety, Handling, and Storage
-
Safety: As with any laboratory chemical with undocumented toxicological properties, this compound should be handled with care. The parent compound, 1H-Benzotriazole, is classified as harmful if swallowed and causes serious eye irritation. It is also considered toxic to aquatic life with long-lasting effects. Assume similar hazards for this derivative.
-
Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Part 5: Conclusion
This compound is a synthetic organic compound with structural features that make it a compelling candidate for screening in drug discovery programs. While specific data on its biological targets are not currently in the public domain, its design strongly suggests potential as an inhibitor of enzymes, such as kinases, or as an agent targeting microbial pathogens. Researchers interested in this molecule should consider it a starting point for investigation, employing generalized screening protocols like those outlined above to elucidate its biological activity and therapeutic potential. Its primary current role is likely as a building block in combinatorial chemistry libraries or as an exploratory compound in early-stage discovery research.
References
- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
-
Taylor & Francis. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved from [Link]
-
ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Retrieved from [Link]
-
LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
-
Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Retrieved from [Link]
-
Suma, B. V., Natesh, N. N., & Madhavan, V. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Benzotriazole in medicinal chemistry: An overview. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Benzotriazole in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. Retrieved from [Link]
-
Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Benzotriazole. Retrieved from [Link]
- Carl ROTH. (n
Applications of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole in medicinal chemistry
An in-depth analysis of the chemical literature and major databases reveals that 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole is not a widely studied or commercially available compound. Therefore, this guide adopts a predictive and heuristic approach, grounded in established principles of medicinal chemistry, to forecast its potential applications and provide robust protocols for its investigation.
We will deconstruct the molecule into its three core components to build a profile of its likely physicochemical properties, biological activities, and therapeutic potential:
-
The 1,2,3-Benzotriazole Scaffold: A versatile heterocyclic core known for its ability to engage in a wide range of biological interactions.
-
The 6,7-Difluoro Substitution: A strategic modification to modulate electronic properties, metabolic stability, and binding affinity.
-
The N1-Cyclohexyl Group: A bulky, lipophilic substituent that significantly influences solubility, membrane permeability, and interactions with hydrophobic pockets in target proteins.
This document serves as a foundational guide for researchers initiating projects on this novel chemical entity or its close analogs.
Part 1: The Benzotriazole Core - A Privileged Scaffold in Drug Discovery
The 1,2,3-benzotriazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its steric and electronic resemblance to the endogenous purine and indole structures, allowing it to act as a bioisostere. This mimicry enables it to bind to a diverse array of biological targets.
Key features of the benzotriazole nucleus include:
-
Hydrogen Bonding Capability: The triazole nitrogens can act as both hydrogen bond donors and acceptors.
-
Aromaticity: The fused ring system allows for π-π stacking interactions with aromatic residues in protein binding sites.
-
Metabolic Stability: The benzotriazole core is generally resistant to metabolic degradation.
Historically, benzotriazole derivatives have been successfully developed as kinase inhibitors, anticonvulsants, antivirals, and anti-cancer agents.
Part 2: Strategic Impact of Fluorination and Cyclohexyl Substitution
The specific substitutions on the benzotriazole core are critical in defining the pharmacological profile of this compound.
The 6,7-Difluoro Pattern: Modulating Electronics and Metabolism
Fluorine is a cornerstone of modern drug design. The introduction of two fluorine atoms at the 6 and 7 positions is predicted to have the following effects:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and its presence can block sites of oxidative metabolism, thereby increasing the compound's half-life.
-
Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the benzotriazole ring, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding.
-
Increased Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with carbonyl groups in protein backbones, potentially enhancing binding affinity and selectivity.
The N1-Cyclohexyl Group: Tuning Lipophilicity and Target Selectivity
The N1 position of the benzotriazole is a common site for substitution to modulate the compound's properties. The introduction of a cyclohexyl group confers:
-
Increased Lipophilicity: This enhances the compound's ability to cross cell membranes and the blood-brain barrier, which is particularly relevant for central nervous system (CNS) targets.
-
Hydrophobic Interactions: The bulky and non-polar cyclohexyl ring is well-suited to occupy deep hydrophobic pockets within enzyme active sites or receptor binding domains. This can be a key driver of potency and selectivity.
Part 3: Predicted Therapeutic Applications and Screening Protocols
Based on the structural analysis, we can hypothesize several high-potential therapeutic applications for this compound.
Application 1: Kinase Inhibition in Oncology
Rationale: The benzotriazole scaffold is a known "hinge-binder" in many protein kinases, mimicking the adenine region of ATP. The cyclohexyl group can occupy the hydrophobic region typically accessed by the ribose moiety, while the difluoro-benzene part can form specific interactions in the binding pocket.
Hypothesized Target Class: Tyrosine Kinases (e.g., EGFR, VEGFR, Src family kinases).
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent-Based)
This protocol outlines a general method to screen the compound against a panel of kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.
Materials:
-
Test Compound (this compound) dissolved in DMSO (10 mM stock).
-
Recombinant Kinase of interest.
-
Kinase-specific substrate peptide.
-
ATP.
-
Kinase Assay Buffer (e.g., Promega's Kinase-Glo® Max).
-
White, opaque 96-well or 384-well plates.
-
Multichannel pipette.
-
Plate reader with luminescence detection.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting range is 100 µM to 1 nM.
-
Assay Plate Preparation:
-
Add 5 µL of kinase buffer to all wells.
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase/substrate mixture.
-
-
Reaction Initiation: Add 2 µL of ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 10 µL of Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining after the kinase reaction.
-
Incubate for an additional 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Normalize the data using the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Data Summary (Hypothetical):
| Kinase Target | Predicted IC50 Range (nM) | Rationale for Selectivity |
| Src Kinase | 10 - 100 | Large hydrophobic pocket accommodates the cyclohexyl group. |
| VEGFR2 | 50 - 500 | Benzotriazole core mimics the purine hinge-binding motif. |
| EGFR (T790M) | > 1000 | Potential steric clash due to the bulky cyclohexyl group. |
Experimental Workflow Diagram
Caption: Workflow for an in vitro luminescent kinase inhibition assay.
Application 2: Modulators of CNS Receptors
Rationale: The high lipophilicity conferred by the cyclohexyl group suggests that the compound may readily cross the blood-brain barrier. Benzotriazole derivatives have been investigated as ligands for various CNS targets, including GABA receptors and opioid receptors. The difluoro substitution can enhance binding and improve metabolic stability within the brain.
Hypothesized Target Class: G-protein coupled receptors (GPCRs) in the CNS.
Protocol 2: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for a specific CNS receptor.
Materials:
-
Test Compound (this compound) dissolved in DMSO.
-
Cell membranes prepared from cells overexpressing the receptor of interest (e.g., CHO-hDOR).
-
Radioligand specific for the receptor (e.g., [³H]-DPDPE for the delta-opioid receptor).
-
Scintillation vials and scintillation fluid.
-
Filter plates (e.g., Millipore MultiScreenHTS).
-
Vacuum manifold.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes.
-
Radioligand at a concentration near its Kd.
-
A range of concentrations of the test compound.
-
Incubation buffer.
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting:
-
Allow the filters to dry.
-
Add scintillation fluid to each well (or transfer filters to vials).
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use the Cheng-Prusoff equation to calculate the Ki value from the IC50 obtained from the curve fit.
-
Logical Relationship Diagram
Caption: Principle of a competitive radioligand binding assay.
Part 4: Proposed Synthesis Route
A plausible synthetic route can be proposed based on standard methodologies for benzotriazole formation.
Synthetic Scheme:
Caption: Proposed synthesis of this compound.
Protocol 3: Synthesis of this compound
Step 1: Diazotization of 3,4-Difluoro-1,2-phenylenediamine
-
Dissolve 3,4-difluoro-1,2-phenylenediamine in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the mixture into ice water to precipitate the 4,5-difluorobenzotriazole product.
-
Filter, wash with cold water, and dry the solid.
Step 2: N-Alkylation of 4,5-Difluorobenzotriazole
-
Dissolve the 4,5-difluorobenzotriazole intermediate in a polar aprotic solvent such as DMF.
-
Add a base, such as anhydrous potassium carbonate.
-
Add cyclohexyl bromide dropwise to the suspension.
-
Heat the reaction mixture (e.g., to 80°C) and monitor by TLC until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
Step 3: Isomer Separation
-
The N-alkylation step will produce a mixture of N1 and N2 substituted isomers.
-
Separate the isomers using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the desired N1-isomer (this compound) using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
References
-
Kamal, A., et al. (2011). Benzotriazole: A Potent Pharmacophore for Anticancer Drug Discovery. Mini-Reviews in Medicinal Chemistry, 11(13), 1146-1158. Available at: [Link]
-
Nikalje, A. P. G. (2015). Benzotriazole: A Biologically Active Scaffold. International Journal of Pharmaceutical Sciences and Research, 6(8), 3201-3219. Available at: [Link]
-
Gillis, E. P., et al. (2009). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 52(7), 1845–1893. Available at: [Link]
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Available at: [Link]
Application Notes and Protocols for 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole in Protein Kinase CK2 Inhibition Studies
Introduction: Targeting the "Master Kinase" CK2 with a Novel Benzotriazole Derivative
Protein kinase CK2, formerly known as casein kinase II, is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a vast array of cellular processes.[1] Its pleiotropic nature is underscored by its phosphorylation of hundreds of substrates, influencing cell growth, proliferation, apoptosis, and transcription.[2][3] Dysregulation of CK2 activity is frequently implicated in various human diseases, most notably cancer, where it functions as a potent pro-survival factor.[4] This has established CK2 as a significant therapeutic target for drug development.
The benzotriazole scaffold has emerged as a promising chemotype for the development of potent CK2 inhibitors.[4][5] In particular, polyhalogenated benzotriazoles have demonstrated significant inhibitory activity against CK2.[6] This document provides detailed application notes and protocols for the investigation of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole , a novel derivative, as a potential inhibitor of CK2. The inclusion of difluoro-substituents on the benzotriazole ring is anticipated to enhance metabolic stability and binding affinity, while the cyclohexyl group may confer favorable hydrophobic interactions within the kinase's active site.[7]
These protocols are designed for researchers in drug discovery and chemical biology to systematically evaluate the inhibitory potential and mechanism of action of this compound against protein kinase CK2.
Part 1: In Vitro Characterization of this compound as a CK2 Inhibitor
The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the purified enzyme. This section outlines the protocol for an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against CK2.
Principle of the In Vitro Kinase Assay
A luminescence-based kinase assay will be employed to quantify the amount of ATP consumed during the phosphorylation of a specific CK2 substrate. The assay relies on a proprietary reagent that selectively detects ADP, the product of the kinase reaction. The luminescent signal generated is directly proportional to the amount of ADP produced and thus reflects the kinase activity. A decrease in luminescence in the presence of the inhibitor indicates its inhibitory effect.
Experimental Workflow for In Vitro CK2 Inhibition Assay
Caption: Workflow for the in vitro CK2 inhibition assay.
Detailed Protocol: In Vitro CK2 Inhibition Assay (Luminescence-Based)
Materials:
-
Recombinant human protein kinase CK2 (holoenzyme or catalytic subunit α)
-
Specific CK2 peptide substrate (e.g., RRRADDSDDDDD)[8]
-
Adenosine 5'-triphosphate (ATP)
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).
-
Prepare a "no inhibitor" control containing only DMSO.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing recombinant CK2, the peptide substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically, but a starting point is typically 10-50 ng of CK2, 10-50 µM substrate, and 10-50 µM ATP.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the CK2 enzyme to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of this compound.
-
Determining the Mode of Inhibition
To understand how the compound inhibits CK2, it is crucial to determine its mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive). This can be achieved by performing the in vitro kinase assay with varying concentrations of both the inhibitor and ATP.
Protocol:
-
Set up the kinase assay as described in section 1.3.
-
Create a matrix of experimental conditions with varying concentrations of this compound and ATP.
-
Measure the initial reaction velocities at each condition.
-
Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition. For ATP-competitive inhibitors, an increase in the apparent Km of ATP will be observed with increasing inhibitor concentration, while the Vmax remains unchanged.[9]
Part 2: Cellular Assays to Evaluate the Efficacy of this compound
While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are necessary to assess the compound's activity in a more physiologically relevant context. This section describes a protocol to evaluate the effect of this compound on CK2-mediated signaling pathways within cancer cells.
Principle of the Cell-Based Assay
This assay measures the phosphorylation status of a known downstream substrate of CK2 within a cell line that exhibits high CK2 activity. A reduction in the phosphorylation of the substrate upon treatment with the compound indicates its ability to inhibit CK2 in a cellular environment. Western blotting with a phospho-specific antibody is a common and reliable method for this analysis.
CK2 Signaling Pathway
Caption: Simplified CK2 signaling pathway.
Detailed Protocol: Western Blot Analysis of CK2 Substrate Phosphorylation
Materials:
-
Cancer cell line with high CK2 activity (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-CK2 substrate (e.g., Phospho-Akt Ser129, a known CK2 site)
-
Total Akt antibody
-
Loading control antibody (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Culture the selected cancer cell line to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phospho-CK2 substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein and a loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control signals.
-
Compare the levels of substrate phosphorylation in treated cells to the vehicle control.
-
Data Presentation
Quantitative data from the in vitro and cellular assays should be presented in a clear and concise manner.
Table 1: In Vitro Inhibitory Activity of this compound
| Kinase | IC50 (µM) | Mode of Inhibition |
| CK2 | [Insert Value] | [e.g., ATP-competitive] |
Table 2: Cellular Efficacy of this compound
| Cell Line | Target Substrate | EC50 (µM) |
| [e.g., HeLa] | Phospho-Akt (Ser129) | [Insert Value] |
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial characterization of this compound as a protein kinase CK2 inhibitor. Successful demonstration of potent in vitro and cellular activity would warrant further investigation, including kinome-wide selectivity profiling to assess its specificity, and in vivo studies in relevant disease models to evaluate its therapeutic potential. The unique structural features of this compound make it a compelling candidate for the development of a novel class of CK2 inhibitors.
References
Sources
- 1. globozymes.com [globozymes.com]
- 2. PTMScan® Phospho-CK2 Substrate Motif (S*/T*DXE) Kit | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-CK2 Substrate [(pS/pT)DXE] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Application Notes & Protocols: Exploring the Therapeutic Potential of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and potential applications of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole. While this specific molecule is a novel investigational compound, its core benzotriazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities. This guide synthesizes established protocols for the benzotriazole class of compounds and logically extends them to this specific derivative, providing a robust framework for its evaluation.
The unique structural features of this compound—specifically the difluoro substitutions on the benzene ring and the N-cyclohexyl group—are anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its efficacy and target selectivity. The difluoro substitutions, in particular, may alter the electronic properties of the benzotriazole ring system, influencing its binding interactions with biological targets.
This document outlines detailed protocols for investigating the antimicrobial, antiviral, and anticancer activities of this compound, grounded in the extensive research conducted on analogous benzotriazole derivatives.[1][2][3]
Part 1: Foundational Protocols for Compound Handling and Stock Solution Preparation
A critical first step in any experimental workflow is the accurate and consistent preparation of the test compound. The following protocol is designed to ensure the reliable preparation of this compound for in vitro assays.
Protocol 1.1: Preparation of Master Stock Solution
Causality of Experimental Choices:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is chosen as the primary solvent due to its broad solvating power for organic molecules and its compatibility with most cell-based and biochemical assays at low final concentrations (typically ≤0.5%).
-
Concentration: A high-concentration master stock (e.g., 10 mM) allows for serial dilutions to a wide range of working concentrations while minimizing the final concentration of DMSO in the assay.
-
Storage: Storage at -20°C or -80°C in small aliquots minimizes degradation from freeze-thaw cycles and maintains compound integrity.
Step-by-Step Methodology:
-
Calculate the required mass: Determine the mass of this compound (Molecular Weight: 237.25 g/mol ) needed to prepare the desired volume of a 10 mM master stock solution.
-
Mass (mg) = 10 mmol/L * 0.23725 g/mmol * Volume (L) * 1000 mg/g
-
-
Dissolution: Carefully weigh the calculated mass of the compound and dissolve it in an appropriate volume of high-purity, anhydrous DMSO.
-
Ensure Complete Solubilization: Vortex the solution vigorously and, if necessary, gently warm it in a water bath (not exceeding 40°C) to ensure complete dissolution.
-
Aliquoting and Storage: Dispense the master stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Part 2: Investigating Antimicrobial Potential
Benzotriazole derivatives have demonstrated significant activity against a wide range of microbial pathogens, including both Gram-positive and Gram-negative bacteria and various fungal species.[1] The following protocols are designed to determine the antimicrobial efficacy of this compound.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This assay is the gold standard for quantifying the in vitro antimicrobial potency of a compound.[4][5]
Causality of Experimental Choices:
-
Broth Microdilution: This method allows for the simultaneous testing of multiple concentrations of the compound against different microbial strains in a high-throughput 96-well plate format.
-
Controls: The inclusion of positive (microbe, no compound) and negative (broth only) controls is essential for validating the assay and ensuring that any observed growth inhibition is due to the compound's activity. A standard antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi) is used as a reference control.[5]
Step-by-Step Methodology:
-
Prepare Working Solutions: From the 10 mM master stock, prepare a series of working solutions of the test compound by serial dilution in the appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Grow the microbial strains to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Plate Setup:
-
Add 100 µL of the appropriate growth medium to all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the test compound to the first column of wells, and then perform 2-fold serial dilutions across the plate.
-
Add 10 µL of the prepared microbial inoculum to each well, except for the negative control wells.
-
Include positive control wells (medium + inoculum) and negative control wells (medium only).
-
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.[5]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation:
| Microbial Strain | Compound MIC (µM) | Ciprofloxacin MIC (µM) |
| S. aureus ATCC 25923 | Data | Data |
| B. subtilis ATCC 6633 | Data | Data |
| E. coli ATCC 25922 | Data | Data |
| P. aeruginosa ATCC 27853 | Data | Data |
| C. albicans ATCC 24433 | Data | Data (Amphotericin B) |
Workflow for Antimicrobial Screening
Caption: Workflow for MIC determination.
Part 3: Evaluation of Antiviral Activity
The benzotriazole scaffold is present in molecules that exhibit inhibitory activity against a range of viruses, particularly RNA viruses.[6][7] The following protocols are designed to assess the antiviral potential of this compound.
Protocol 3.1: Cytotoxicity Assay (MTT Assay)
Before evaluating antiviral activity, it is crucial to determine the concentration range at which the compound is not toxic to the host cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero-76 cells) in a 96-well plate at a density of 5 x 10^5 cells/mL and incubate until a confluent monolayer is formed.[6][7]
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Incubate for 72-96 hours at 37°C in a 5% CO2 atmosphere.[7]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Readout: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a plate reader.
-
CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Protocol 3.2: Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit virus-induced cell lysis, measured by the reduction in the number of plaques formed in a cell monolayer.[6][8][9]
Step-by-Step Methodology:
-
Cell Monolayer Preparation: Grow a confluent monolayer of Vero-76 cells in 24-well plates.
-
Virus Infection: Infect the cell monolayers with a dilution of the virus (e.g., Coxsackievirus B5) calculated to produce 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 2 hours.[6][8]
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing 0.75% methylcellulose and serial dilutions of the test compound.[6][8]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5 days).
-
Plaque Visualization and Counting: Fix and stain the cells with a crystal violet solution. Count the number of plaques in each well.
-
EC50 Calculation: Calculate the 50% effective concentration (EC50) – the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. The Selectivity Index (SI = CC50/EC50) can then be calculated to assess the therapeutic window.
Data Presentation:
| Parameter | Value (µM) |
| CC50 (Vero-76 cells) | Data |
| EC50 (Coxsackievirus B5) | Data |
| Selectivity Index (SI) | Data |
Part 4: Screening for Anticancer and Kinase Inhibitory Activity
Benzotriazole derivatives have been identified as inhibitors of key proteins involved in cancer progression, such as protein kinases and tubulin.[3][10][11][12] The difluoro substitutions on the test compound may enhance its interaction with the ATP-binding pocket of kinases.
Protocol 4.1: In Vitro Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of the compound on the activity of a specific kinase.
Causality of Experimental Choices:
-
Kinase Panel Selection: Based on the known targets of other benzotriazole derivatives, a screening panel should include kinases critical in cell cycle regulation and signaling, such as Cyclin-Dependent Kinases (CDKs) and Focal Adhesion Kinase (FAK).[11]
-
Assay Principle: A common method involves measuring the phosphorylation of a substrate by the kinase. The inhibition of this process by the test compound is quantified, often using luminescence- or fluorescence-based detection methods.
Step-by-Step Methodology (General Outline):
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, and ATP in a reaction buffer.
-
Compound Addition: Add the test compound at various concentrations.
-
Kinase Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent that generates a signal (e.g., luminescence) inversely proportional to the amount of remaining ATP (indicating kinase activity).
-
IC50 Determination: Measure the signal and calculate the 50% inhibitory concentration (IC50) of the compound for each kinase.
Proposed Kinase Screening Panel
| Kinase Family | Specific Kinase | Rationale |
| Cyclin-Dependent Kinase | CDK2/Cyclin A | Role in cell cycle progression; a known target class for benzimidazoles.[13] |
| Tyrosine Kinase | FAK | Implicated in cell survival and migration; inhibited by some benzotriazole derivatives.[11] |
| Serine/Threonine Kinase | CK2 | A target for some benzotriazole-based inhibitors like TBB.[3] |
Signaling Pathway Context
Caption: Potential inhibition points in cell signaling.
References
-
Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal. Available at: [Link]
-
Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. UniCA IRIS. Available at: [Link]
-
Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. National Institutes of Health (NIH). Available at: [Link]
-
Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. Available at: [Link]
-
Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. National Institutes of Health (NIH). Available at: [Link]
-
Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]
-
Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
-
Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers. Available at: [Link]
-
An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Available at: [Link]
-
Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Available at: [Link]
Sources
- 1. jrasb.com [jrasb.com]
- 2. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. iris.unica.it [iris.unica.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole (CAS No. 1365271-73-3). The protocols and recommendations outlined are intended for researchers, scientists, and drug development professionals. By synthesizing data from analogous benzotriazole and fluorinated heterocyclic compounds, this guide establishes a robust framework for minimizing risk and ensuring experimental integrity. The causality behind each procedural step is explained to foster a culture of safety and proactive risk management in the laboratory.
Introduction and Compound Profile
This compound is a fluorinated heterocyclic compound with potential applications in pharmaceutical and materials science research. The incorporation of a difluorinated benzene ring fused to a triazole, along with a cyclohexyl substituent, suggests unique chemical properties that may be advantageous in drug design and development.[1] However, these same structural features necessitate a rigorous approach to its handling and storage to mitigate potential hazards.
While specific toxicological data for this compound is not widely published, its structural similarity to other benzotriazole derivatives requires that it be handled with care. Benzotriazoles as a class are known to be harmful if swallowed, cause serious eye irritation, and may be toxic to aquatic life with long-lasting effects.[2] Furthermore, the presence of fluorine atoms can significantly alter a molecule's biological activity and reactivity.[3] Therefore, all protocols must be executed under the assumption that this compound shares these hazardous properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1365271-73-3 | [4][5][6] |
| Molecular Formula | C₁₂H₁₃F₂N₃ | [4][] |
| Molecular Weight | 237.25 g/mol | [4][] |
| Synonyms | 1-Cyclohexyl-6,7-difluoro-1H-benzotriazole | [4] |
| Physical Form | Assumed to be a solid (powder or crystals) at room temperature, by analogy to related benzotriazoles.[8] | N/A |
Core Principles of Safe Handling: A Risk-Based Approach
Safe handling of this compound is predicated on the principle of minimizing all potential routes of exposure: inhalation, ingestion, and dermal contact. The following sections detail the necessary engineering controls, personal protective equipment (PPE), and specific handling protocols designed to achieve this.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to airborne particulates is through proper ventilation.
-
Fume Hood: All weighing, transferring, and dissolution of the solid compound must be performed inside a certified chemical fume hood. This ensures that any dust or aerosol generated is captured at the source.[9]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors, although the vapor pressure of this compound is expected to be low.[10]
Personal Protective Equipment (PPE): Essential Individual Protection
The selection and use of appropriate PPE is critical to prevent direct contact with the chemical.[3]
-
Eye Protection: Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[11][12] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for tears or punctures before use. For operations with a higher risk of spillage, consider double-gloving.[3] Contaminated gloves should be removed promptly and disposed of as hazardous waste.
-
Body Protection: A laboratory coat must be worn at all times. For larger quantities or procedures with a higher risk of spills, a chemically resistant apron is recommended.
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if dust generation cannot be controlled, a respirator program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be implemented.[11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 1365271-73-3|this compound|BLD Pharm [bldpharm.com]
- 6. arctomsci.com [arctomsci.com]
- 8. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 10. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole in high-throughput screening
Application Note & Protocol
Topic: High-Throughput Screening of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole for Protein Kinase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzotriazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Derivatives of benzotriazole have shown considerable promise as inhibitors of protein kinases, a class of enzymes frequently dysregulated in diseases such as cancer.[2][3] This document provides a detailed application framework and a step-by-step protocol for evaluating This compound , a novel compound, as a potential protein kinase inhibitor in a high-throughput screening (HTS) context. We describe a robust and sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a homogeneous method ideal for large-scale screening campaigns.[4][5] The protocol is designed to be a self-validating system, incorporating essential controls and data analysis procedures to ensure scientific rigor and trustworthiness.
Scientific Foundation: Targeting the Kinome with Benzotriazoles
Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins by transferring the γ-phosphate from ATP. Their aberrant activity is a hallmark of many pathologies, making them one of the most critical target classes for modern drug discovery.[6] A significant portion of small-molecule kinase inhibitors are designed to be ATP-competitive, binding to the highly conserved ATP pocket in the kinase's catalytic domain.[7]
The benzotriazole core, being a structural bioisostere of the purine nucleus in ATP, is an ideal scaffold for designing such inhibitors.[8] Its unique structure allows for diverse chemical modifications that can enhance binding affinity and selectivity for the target kinase.[2] Based on this well-established precedent, This compound is a compelling candidate for screening against the human kinome. The cyclohexyl group may confer favorable hydrophobic interactions within the ATP binding site, while the difluoro substitution can modulate the electronic properties and metabolic stability of the molecule.
Postulated Mechanism: ATP-Competitive Inhibition
We hypothesize that this compound acts as a Type I kinase inhibitor. This mechanism involves the compound directly competing with ATP for binding to the kinase's active site. When the inhibitor is bound, it physically occludes ATP, preventing phosphorylation of the substrate and thereby inhibiting the enzyme's catalytic function.
Caption: ATP-Competitive Inhibition Mechanism.
Assay Principle: Time-Resolved FRET (TR-FRET)
To quantify kinase inhibition in an HTS format, we employ a TR-FRET assay. This method offers superior sensitivity and a low signal-to-background ratio by combining the principles of FRET with long-lifetime lanthanide fluorescence.[9][10]
The assay components are:
-
Kinase: The enzyme of interest.
-
Substrate: A peptide or protein substrate biotinylated for detection.
-
ATP: The co-factor required for phosphorylation.
-
Europium (Eu)-labeled Anti-phospho-antibody (Donor): A specific antibody that recognizes the phosphorylated substrate, labeled with a long-lifetime Europium chelate.
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor): Streptavidin, which binds to the biotinylated substrate, conjugated to an APC fluorophore.
When the kinase is active, it phosphorylates the biotinylated substrate. The Eu-labeled antibody binds to the new phospho-site, and the SA-APC binds to the biotin tag. This brings the donor (Eu) and acceptor (APC) into close proximity, allowing for resonance energy transfer upon excitation. The result is a high TR-FRET signal. An inhibitor prevents substrate phosphorylation, keeping the donor and acceptor apart and resulting in a low TR-FRET signal.
High-Throughput Screening Protocol
This protocol is optimized for a 384-well plate format and is designed to identify and characterize inhibitors of a selected protein kinase (referred to as "Kinase-X").
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | In-house/Commercial | Test Inhibitor |
| Staurosporine | Commercial | Positive Control Inhibitor |
| Kinase-X, active | Commercial/In-house | Target Enzyme |
| Biotinylated Substrate Peptide | Commercial/In-house | Kinase Substrate |
| Adenosine 5'-triphosphate (ATP) | Commercial | Phosphate Donor |
| Assay Buffer (e.g., 50 mM HEPES, pH 7.5) | In-house | Reaction Buffer |
| MgCl₂ | Commercial | Divalent Cation Cofactor |
| Dithiothreitol (DTT) | Commercial | Reducing Agent |
| Bovine Serum Albumin (BSA) | Commercial | Reduces non-specific binding |
| Dimethyl Sulfoxide (DMSO) | Commercial | Compound Solvent |
| TR-FRET Detection Buffer | Commercial Kit | Buffer for detection reagents |
| Eu-labeled Anti-phospho-antibody | Commercial Kit | Donor Fluorophore |
| Streptavidin-APC (SA-APC) | Commercial Kit | Acceptor Fluorophore |
| 384-well low-volume, black, microplates | Commercial | Assay Plates |
| TR-FRET enabled microplate reader | N/A | Detection Instrument |
Experimental Workflow Diagram
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. dcreport.org [dcreport.org]
- 5. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 6. Synthesis, in vitro antiproliferative activity and kinase profile of new benzimidazole and benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
Welcome to the technical support guide for the synthesis of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this multi-step synthesis. We will delve into the critical parameters of each reaction step, explain the chemical reasoning behind our recommendations, and provide actionable protocols to enhance your yield and purity.
Overview of Synthetic Strategy
The synthesis of this compound is typically achieved via a two-step process. First, the core benzotriazole ring is formed through diazotization of the corresponding diamine. This is followed by a regioselective N-alkylation to introduce the cyclohexyl group. Each step presents unique challenges that can significantly impact the overall yield.
Caption: Troubleshooting decision tree for low yield issues.
Problem 1: Low yield in the formation of 6,7-Difluoro-1H-benzotriazole (Step 1)
-
Potential Cause: Incomplete diazotization or cyclization. The reaction temperature is a critical parameter.
-
Scientific Rationale: The formation of the diazonium salt is highly temperature-dependent. The initial cooling to below 15°C is crucial to stabilize the diazonium intermediate. [1]However, a subsequent exothermic reaction is necessary for the cyclization to occur, which typically raises the temperature to 70-80°C. [2]If the reaction is over-cooled or the scale is too small, this temperature rise may not happen, leading to low yields. [2]* Recommended Solutions:
-
Verify Temperature Control: Ensure the initial solution of 4,5-difluoro-1,2-phenylenediamine in aqueous acetic acid is cooled to 5-15°C before adding the sodium nitrite solution. [3][1] 2. Ensure Exotherm: After adding the cold sodium nitrite solution, stir and monitor the temperature. You should observe a rapid rise. For small-scale reactions, it may be necessary to remove the ice bath after the addition to allow the reaction to self-heat. [2] 3. Check Reagent Stoichiometry: Accurately weigh all reactants. Use a slight excess (1.05-1.10 equivalents) of sodium nitrite to ensure complete conversion of the diamine.
-
Problem 2: Poor N1/N2 Regioselectivity in the Alkylation Step (Step 2)
-
Potential Cause: Sub-optimal choice of base, solvent, or temperature, leading to the formation of the undesired N2-cyclohexyl isomer.
-
Scientific Rationale: The N1 position is generally more sterically hindered but leads to the thermodynamically more stable product. The N2 position is less hindered and can be the kinetic product. Reaction conditions that allow for equilibrium, such as higher temperatures or certain solvent/base combinations, tend to favor the N1 product. Using a strong base like NaH fully deprotonates the benzotriazole, and the resulting sodium salt often favors N1 alkylation. [4]* Recommended Solutions:
-
Modify Base and Solvent System: Switch from a weaker base like K₂CO₃ to a stronger base like sodium hydride (NaH, 60% dispersion in mineral oil) in an anhydrous polar aprotic solvent like THF or DMF. [5][4]This combination is well-documented to improve N1 selectivity.
-
Control Temperature Profile: Cool the solution of 6,7-difluoro-1H-benzotriazole and base to 0°C before slowly adding the cyclohexyl bromide. Allow the deprotonation to complete at a low temperature before allowing the reaction to slowly warm to room temperature or be gently heated. This can improve selectivity by controlling the rate of the nucleophilic attack. [5] 3. Consider Alternative Alkylating Agents: While cyclohexyl bromide is common, cyclohexyl tosylate could also be explored, as the leaving group can sometimes influence the reaction's regioselectivity.
-
| Parameter | Condition A (Moderate Selectivity) | Condition B (High N1-Selectivity) | Rationale |
| Base | K₂CO₃ (Potassium Carbonate) | NaH (Sodium Hydride) | Stronger base fully deprotonates the triazole, favoring the thermodynamic N1 product. [4] |
| Solvent | Acetone or Acetonitrile | Anhydrous THF or DMF | Polar aprotic solvents stabilize the transition state leading to the N1 isomer. [4] |
| Temperature | Room Temp to 60°C | 0°C to Room Temp | Low-temperature deprotonation followed by slow warming can improve kinetic control. [5] |
| Typical N1:N2 Ratio | ~5:1 to 10:1 | >20:1 | Condition B is optimized for maximizing the desired N1 isomer. |
Problem 3: Product is an intractable oil or fails to crystallize
-
Potential Cause: Presence of impurities, such as the N2-isomer or residual solvent, which can inhibit crystallization.
-
Scientific Rationale: Crystalline solids form a highly ordered lattice. Impurities disrupt this lattice formation, often resulting in the product remaining as an oil. The N2-isomer, having a different molecular geometry, is a common culprit.
-
Recommended Solutions:
-
High-Purity Starting Materials: Ensure the 6,7-difluoro-1H-benzotriazole intermediate is pure before proceeding to the alkylation step. [3] 2. Purification by Chromatography: If direct crystallization fails, purify the crude oil using silica gel column chromatography. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) can effectively separate the N1 and N2 isomers.
-
Attempt Co-distillation: If residual high-boiling solvents like DMF are suspected, perform a co-distillation with a lower-boiling solvent like toluene under reduced pressure to remove them.
-
Recrystallization Screening: After purification, attempt recrystallization from various solvent systems. Common choices include ethanol/water, isopropanol, or hexanes/ethyl acetate. [1]
-
Optimized Experimental Protocols
Disclaimer: These protocols are generalized based on established procedures for similar benzotriazole syntheses and should be regarded as a starting point for optimization. [5]All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 6,7-Difluoro-1H-benzotriazole
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4,5-difluoro-1,2-phenylenediamine in a mixture of glacial acetic acid (2 volumes) and water (3 volumes). Warm gently if necessary to obtain a clear solution.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 5-10°C with stirring.
-
Diazotization: In a separate beaker, dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold water. Add this sodium nitrite solution dropwise to the cooled diamine solution, ensuring the internal temperature does not exceed 15°C.
-
Reaction: After the addition is complete, remove the ice bath. A spontaneous exotherm should raise the temperature to approximately 70-80°C, and the solution color may change. [2]Allow the mixture to stir at room temperature for 1-2 hours after the exotherm subsides.
-
Isolation: Cool the mixture in an ice bath to induce precipitation of the product. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The typical yield for this step should be in the range of 75-85%. [3][2]
Protocol 2: N1-Alkylation to form this compound
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1.0 equivalent of dry 6,7-difluoro-1H-benzotriazole and anhydrous THF (10 volumes).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0°C. Add 1.1 equivalents of cyclohexyl bromide dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to 50°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting benzotriazole is consumed (typically 4-12 hours).
-
Quenching and Workup: Cool the reaction to 0°C and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to isolate the pure N1-isomer.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Benzotriazole Synthesis.
-
Le, Z.-G., et al. (2010). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Taylor & Francis Online. [Link]
-
Somesh, S., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal. [Link]
-
Le, Z.-G., et al. (2010). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). 1,2,3-benzotriazole. [Link]
-
Pharmacy Infoline. (n.d.). Synthesis of benzotriazole from o-phenylenediamine. [Link]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]
-
Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry & Chemotherapy. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
Welcome to the technical support center for 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimentation with this compound. Our approach is rooted in providing not just protocols, but a deeper understanding of the underlying principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing poor solubility with this compound in aqueous solutions?
A1: The solubility challenges with this compound stem from its molecular structure. The presence of a cyclohexyl group and a difluorinated benzene ring imparts significant hydrophobicity (a tendency to repel water).[1][][3][4] While the benzotriazole moiety has some polar character, the large non-polar surface area of the rest of the molecule dominates, leading to low aqueous solubility. This is a common issue with many new chemical entities in drug discovery.[5][6][7]
Q2: I'm observing precipitation of the compound during my experiment. What could be the cause?
A2: Precipitation during an experiment, especially when changing solvent composition or temperature, is a strong indicator that the compound's solubility limit has been exceeded. This can happen if you are diluting a stock solution prepared in a strong organic solvent with an aqueous buffer, a phenomenon known as "crashing out." It can also be triggered by temperature changes that reduce solubility.
Q3: Are there any initial, simple steps I can take to improve solubility before trying more complex methods?
A3: Absolutely. Before moving to more advanced formulation strategies, consider these preliminary steps:
-
Co-solvents: Introduce a water-miscible organic solvent to your aqueous solution.[8][9][10]
-
pH Adjustment: Investigate the effect of pH on the compound's solubility. Although benzotriazoles are weakly acidic, protonation or deprotonation can influence solubility.[11][12]
-
Gentle Heating: For some compounds, a slight increase in temperature can significantly improve solubility. However, you must first confirm the thermal stability of this compound to avoid degradation.
Troubleshooting Guides & Detailed Protocols
This section provides in-depth, step-by-step methodologies to systematically address and overcome the solubility limitations of this compound.
Decision-Making Workflow for Solubility Enhancement
The following diagram illustrates a logical progression for selecting an appropriate solubility enhancement technique.
Caption: A decision-making workflow for selecting a solubility enhancement strategy.
Co-solvency Approach
Co-solvency is often the first and most straightforward method to try. It involves using a mixture of a primary solvent (like water) with a water-miscible organic solvent to increase the solubility of a non-polar compound.[8][9][10]
Rationale: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic molecules like this compound to dissolve.[13] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8][13]
Protocol for Co-solvent Screening:
-
Prepare Stock Solutions: Dissolve a known concentration of this compound in various neat organic solvents (see table below).
-
Titration: In separate vials, add your aqueous buffer. Slowly titrate the stock solution into the aqueous buffer while vortexing.
-
Observation: Note the concentration at which precipitation first occurs. This will give you an indication of the maximum tolerable amount of the organic solvent in your final solution.
-
Optimization: Prepare a series of solutions with varying ratios of the most promising co-solvent and your aqueous buffer to determine the optimal mixture for your desired final concentration.
Table 1: Common Co-solvents for Consideration
| Co-solvent | Properties | Typical Starting Concentration |
| Dimethyl Sulfoxide (DMSO) | Strong aprotic solvent, highly effective for dissolving a wide range of compounds.[14] | < 5% (v/v) |
| N,N-Dimethylformamide (DMF) | Similar to DMSO, a polar aprotic solvent.[14] | < 5% (v/v) |
| Ethanol | A common, less toxic protic solvent. | 5-20% (v/v) |
| Propylene Glycol | A viscous, non-toxic solvent often used in pharmaceutical formulations.[8] | 10-30% (v/v) |
| Polyethylene Glycol 400 (PEG 400) | A low-molecular-weight polymer, effective at increasing the solubility of poorly water-soluble drugs.[13] | 10-40% (v/v) |
pH Adjustment
Altering the pH of the solution can increase the solubility of ionizable compounds.[11] Benzotriazole has a pKa value, and modifying the pH to be above or below this value will change the ionization state of the molecule, which can affect its solubility.
Rationale: The solubility of a weakly acidic or basic compound is often pH-dependent.[11] By adjusting the pH, you can shift the equilibrium towards the more soluble ionized form. For benzotriazole derivatives, exploring both acidic and basic conditions is recommended.[12][15]
Protocol for pH-Dependent Solubility Assessment:
-
Prepare a Series of Buffers: Create a range of buffers with pH values from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add Excess Compound: Add an excess amount of this compound to a known volume of each buffer.
-
Equilibrate: Shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant, filter it, and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, increasing their apparent water solubility.[][17][18][19]
Rationale: The hydrophobic part of this compound can be included within the cyclodextrin's non-polar cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the complex.[][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[17]
Protocol for Cyclodextrin-Mediated Solubilization:
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD or SBE-β-CD (e.g., 0-20% w/v).
-
Add Excess Compound: Add an excess of this compound to each cyclodextrin solution.
-
Equilibrate: Shake the samples at a constant temperature for 48-72 hours.
-
Separate and Quantify: Centrifuge and filter the samples, then quantify the concentration of the dissolved compound in the supernatant.
Solid Dispersions
A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, usually at a molecular level.[21][22][23][24] This can result in an amorphous form of the compound, which is typically more soluble than its crystalline form.[20][25]
Rationale: By preventing the formation of a crystal lattice, the energy required to dissolve the compound is reduced, leading to higher solubility and a faster dissolution rate.[21][22] Common carriers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[26][27]
Protocol for Preparing a Solid Dispersion (Solvent Evaporation Method):
Caption: A workflow for the solvent evaporation method of preparing a solid dispersion.
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or a dichloromethane/methanol mixture).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film.
-
Drying: Dry the resulting solid film under vacuum to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film and gently grind it into a fine powder. Pass the powder through a sieve to obtain a uniform particle size.[28]
-
Characterization: Evaluate the solubility and dissolution rate of the solid dispersion powder in your desired aqueous medium.
Nanosuspensions
For compounds that are extremely difficult to solubilize, creating a nanosuspension can be a powerful technique.[29][30][31][32] This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and, consequently, the dissolution velocity.[31]
Rationale: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solute. By creating nanoparticles, the surface area is maximized, leading to a much faster rate of dissolution.[7] This technique is particularly useful for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability).[7]
Methods for Preparing Nanosuspensions:
-
Top-Down Approaches: These methods involve breaking down larger drug crystals into nanoparticles, typically through wet milling or high-pressure homogenization.[31]
-
Bottom-Up Approaches: These techniques involve precipitating the drug from a solution in a controlled manner to form nanoparticles.[31]
Due to the specialized equipment required, preparing nanosuspensions is a more advanced technique. If you have access to a high-pressure homogenizer or a bead mill, this could be a viable option for this compound.
References
-
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
-
Li, M., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2339-2359. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
Kumar, S., & Singh, S. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 8(5), 21-27. [Link]
-
Fenyvesi, É., & Szente, L. (2016). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. Molecules, 21(12), 1693. [Link]
-
Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3). [Link]
-
Tran, P., et al. (2019). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 26(1), 940-967. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times. [Link]
-
Pharmaceutical Networking. (2015). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. [Link]
-
Nanosuspension-an effective approach for solubility enhancement. (2024). Aptuit. [Link]
-
Pawar, J., & Fule, R. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(4), 1339-1347. [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. [Link]
-
Singh, J., & Mittal, P. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-7. [Link]
-
API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (n.d.). Pro-Analytics. [Link]
-
Sharma, A., & Jain, C. P. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 3(4), 445-454. [Link]
-
Li, M., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2339-2359. [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. [Link]
-
Kumar, A., Sahoo, S. K., & Padhee, K. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences, 11(4), 1-5. [Link]
-
Sravani, B., & Lavanya, K. (2014). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Chemical and Pharmaceutical Research, 6(12), 1-10. [Link]
-
Hadfield, J. A., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmacy and Pharmacology, 70(1), 1-18. [Link]
-
Al-Obaidi, H., & Buckton, G. (2011). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. International Journal of Pharmaceutics, 417(1-2), 1-10. [Link]
-
Sharma, D., & Saini, S. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1748-1755. [Link]
-
CD Formulation. (n.d.). Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
-
ResearchGate. (n.d.). Effect of the pH in the Growth of Benzotriazole Model Layers at Realistic Environmental Conditions. [Link]
-
ResearchGate. (n.d.). Effect of pH on the Controlled Release of Benzotriazole from Halloysite Clay Nanotubes for Corrosion Protection of Mild Steel. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
Castro, S., et al. (2005). Temperature and pH effects on plant uptake of benzotriazoles by sunflowers in hydroponic culture. Environmental Science & Technology, 39(16), 6143-6149. [Link]
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (n.d.). ResearchGate. [Link]
-
ResearchGate. (n.d.). The Influence of pH and Chlorides on Electrochemical Behavior of Copper in the Presence of Benzotriazole. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 4. 1365271-73-3|this compound|BLD Pharm [bldpharm.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. pnrjournal.com [pnrjournal.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. bepls.com [bepls.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 17. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 19. scispace.com [scispace.com]
- 20. arborpharmchem.com [arborpharmchem.com]
- 21. jddtonline.info [jddtonline.info]
- 22. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. japer.in [japer.in]
- 25. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 26. japsonline.com [japsonline.com]
- 27. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. asiapharmaceutics.info [asiapharmaceutics.info]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 31. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 32. Nanosuspension: An approach to enhance solubility of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
Welcome to the technical support center for 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered during experimentation. The information provided herein is based on established principles of chemical stability and extensive experience with related heterocyclic compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter, providing not just solutions but the scientific reasoning behind them.
Issue 1: You observe a gradual yellowing of your solid compound or solution upon storage.
Question: My solid sample of this compound, which was initially a white to off-white powder, has developed a yellowish tint over time. What could be the cause and how should I proceed?
Answer:
The appearance of a yellow color is a common indicator of degradation in nitrogen-containing aromatic compounds. This is often due to the formation of minute quantities of chromophoric impurities. The two most probable causes are photodegradation and trace acidic contamination.
-
Causality Explained:
-
Photodegradation: Benzotriazoles, while often used as UV stabilizers, can themselves be susceptible to photodegradation upon prolonged exposure to light, especially UV light. This can lead to complex reactions, including the potential for radical formation and subsequent reactions that produce colored byproducts. Although the difluoro substitution on the benzene ring is expected to enhance photostability, it does not render the molecule completely inert.[1]
-
Acidic Contamination: Trace amounts of acid can catalyze decomposition reactions. The triazole ring has basic nitrogens that can be protonated, potentially leading to ring-opening or other rearrangements, especially under harsh conditions.
-
-
Troubleshooting Protocol:
-
Verify Storage Conditions: Confirm that the compound is stored in an amber vial or otherwise protected from light, and in a cool, dry place as recommended.
-
Purity Re-assessment:
-
Dissolve a small, representative sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. This will allow you to quantify the main peak and detect any new impurity peaks that may have appeared.
-
Compare the chromatogram to that of a fresh or reference sample if available.
-
-
Structural Confirmation: If significant impurities are detected, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to obtain the molecular weights of the degradation products, providing clues to their structures.
-
-
Corrective Actions:
-
If photodegradation is suspected, ensure all future handling is performed under subdued light, and storage is strictly in light-blocking containers.
-
If acidic contamination is a possibility, consider storing the compound over a desiccant and away from any acidic vapors.
-
Issue 2: You notice a decrease in the compound's purity or the appearance of new peaks in your chromatograms over time.
Question: I am conducting a stability study on a solution of this compound in methanol. After two weeks at room temperature, HPLC analysis shows a 5% decrease in the main peak area and the emergence of two new, smaller peaks. What are the likely degradation pathways?
Answer:
A decrease in purity accompanied by new peaks strongly suggests chemical degradation. For this specific molecule, the most likely pathways are oxidation and solvolysis, although the latter is less probable for methanol unless catalysts are present.
-
Causality Explained:
-
Oxidation: Benzotriazoles can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metals, or peroxides in the solvent. Oxidation could potentially occur on the benzotriazole ring system or the cyclohexyl group.
-
Thermal Degradation: While benzotriazoles are generally thermally stable, prolonged storage in solution at ambient temperature can sometimes be enough to induce slow degradation. The difluoro substitution generally increases thermal stability.[2]
-
-
Experimental Workflow for Investigation:
Caption: Workflow for investigating degradation pathways.
-
Proposed Investigation:
To identify the degradation pathway, a forced degradation (or stress testing) study is recommended. This involves subjecting the compound to harsher conditions to accelerate decomposition and identify the resulting degradants.
Forced Degradation Protocol:
-
Prepare separate solutions of this compound in your experimental solvent.
-
Oxidative Stress: Add a small amount of an oxidizing agent, such as hydrogen peroxide or AIBN, to one solution.
-
Thermal Stress: Place another solution in an oven at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose a solution to a UV lamp, alongside a dark control.
-
Acid/Base Hydrolysis: Treat solutions with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH).
-
Analyze all stressed samples by HPLC and LC-MS at various time points.
-
Compare the chromatograms of the stressed samples to your aged room temperature sample. If the impurity profile matches one of the stressed samples, you have likely identified the degradation pathway.
-
Issue 3: You are concerned about the potential for the compound to degrade during a reaction at elevated temperatures.
Question: My synthetic protocol requires heating this compound to 80°C in DMF for several hours. What are the potential thermal stability issues?
Answer:
Benzotriazoles are known to be relatively thermally stable, and the presence of fluorine atoms on the aromatic ring generally enhances this stability.[2][3] However, at elevated temperatures, particularly for extended periods, thermal decomposition is a possibility.
-
Potential Thermal Degradation Pathway:
The most common thermal degradation pathway for benzotriazoles involves the extrusion of molecular nitrogen (N₂) to form a highly reactive diradical intermediate. This intermediate can then undergo various reactions, such as polymerization or reaction with the solvent.
Caption: Potential thermal degradation of benzotriazoles.
-
Recommendations for Mitigating Thermal Degradation:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be accelerated at higher temperatures.
-
Time and Temperature Optimization: If possible, try to lower the reaction temperature or shorten the reaction time. Run small-scale experiments to determine the minimum conditions required for your reaction to proceed to completion.
-
In-Process Monitoring: Use techniques like TLC or HPLC to monitor the progress of your reaction. This will not only help you determine the reaction endpoint but also allow you to observe the formation of any degradation products in real-time.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container (e.g., an amber glass vial) at a controlled room temperature or refrigerated (2-8°C). It should be kept in a dry environment, away from sources of heat and strong oxidizing agents.
Q2: How stable is this compound in common organic solvents?
Q3: Does the cyclohexyl group influence the stability of the molecule?
A3: The cyclohexyl group can influence stability primarily through steric effects. The chair conformation of the cyclohexane ring is the most stable. The bulky cyclohexyl group will preferentially occupy the equatorial position to minimize steric hindrance, which contributes to the overall stability of the molecule.[4] Under certain catalytic or high-temperature conditions, the cyclohexyl ring could undergo dehydrogenation, but this is not a common degradation pathway under typical laboratory conditions.
Q4: What analytical techniques are best suited for monitoring the stability of this compound?
A4: A combination of techniques is ideal for a comprehensive stability assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the parent compound and detecting and quantifying any degradation products. A C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of any impurities or degradation products, which is a critical step in elucidating their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used to confirm the structure of the compound and to identify the structure of any major degradation products if they can be isolated.[5]
| Parameter | Recommended Condition/Method | Rationale |
| Storage (Solid) | 2-8°C, dry, protected from light | Minimizes thermal and photodegradation. |
| Storage (Solution) | -20°C, in a suitable aprotic solvent, protected from light | Reduces solvent-mediated degradation and photodegradation. |
| Routine Purity Check | HPLC-UV | Provides quantitative data on purity and detects impurities. |
| Degradant Identification | LC-MS | Determines the molecular weight of unknown peaks. |
| Forced Degradation | Heat, light, acid, base, oxidation | Proactively identifies potential degradation pathways.[6] |
References
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
- BENZOTRIAZOLES: TOXICITY AND DEGRADATION - Kansas St
- Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC.
- Unexpected photostability improvement of aromatics in polyfluorin
- The role of fluorine in medicinal chemistry - Taylor & Francis Online.
- Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evalu
- The role of fluoride and fluorocarbons in enhanced stability and performance of halide perovskites for photovoltaics - AIP Publishing.
- A Simple Explanation of the Effect of Multiple Substitutions on the Stability of Cyclohexane Conform
- Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis - PubMed.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv.
- Probing the reactivity of C6-hydrocarbons on Au surfaces: cyclohexane, cyclohexyl and cyclohexene - Koel Research Group.
- Technical Support Center: Stability of Fluorin
- Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed.
- Video: Stability of Substituted Cyclohexanes - JoVE.
- Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study - ResearchG
- Benzotriazole is thermally more stable than 1,2,3-triazole - ResearchG
- Effects of Substitutions on the Biodegradation Potential of Benzotriazole Deriv
- Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters - ResearchG
- Analytical Techniques In Stability Testing - Separ
- Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" - Master Organic Chemistry.
- 4.4: Substituted Cyclohexanes - Chemistry LibreTexts.
- Analytical Techniques for the Assessment of Drug Stability - ResearchG
- photosubstitution reactions of aromatic compounds - Pure and Applied Chemistry.
- Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations - BioProcess Intern
- Analytical Methods to Determine the Stability of Biopharmaceutical Products - LCGC.
- Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA.
- Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions - American Chemical Society.
Sources
- 1. Unexpected photostability improvement of aromatics in polyfluorinated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
Welcome to the technical support center for the synthesis and optimization of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific synthesis. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, blending established chemical principles with practical, field-proven insights.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during your experiments. Each problem is followed by potential causes and actionable solutions, grounded in established chemical principles.
Problem 1: Low or No Product Yield
You've completed the reaction, but the yield of this compound is significantly lower than expected, or you've isolated no product at all.
Potential Causes & Recommended Solutions:
-
Incomplete Diazotization: The formation of the benzotriazole ring from 4,5-difluoro-o-phenylenediamine is a critical first step. Incomplete diazotization will directly result in low yields.
-
Solution: Ensure the reaction is conducted at a low temperature (typically 0-5 °C) to stabilize the diazonium salt intermediate. The addition of sodium nitrite should be slow and controlled to prevent a rapid temperature increase, which can lead to decomposition of the diazonium salt.[1][2][3][4][5] Acetic acid is often preferred over strong mineral acids as it can lead to a cleaner reaction profile.[1]
-
-
Inefficient N-Alkylation: The subsequent N-alkylation with a cyclohexyl halide might be the rate-limiting step. The electron-withdrawing nature of the two fluorine atoms on the benzene ring can decrease the nucleophilicity of the benzotriazole nitrogen atoms, making the alkylation more challenging.
-
Solution 1 (Base Selection): A strong base is crucial for deprotonating the benzotriazole to form the more nucleophilic benzotriazolide anion. Consider using stronger bases than potassium carbonate (K₂CO₃), such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[6] Cesium carbonate (Cs₂CO₃) has also been shown to be effective in N-arylation reactions and could be beneficial here.[7][8]
-
Solution 2 (Solvent Choice): The choice of solvent is critical. A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate the reaction by solvating the cation of the base and leaving the anion more reactive.[7][9]
-
Solution 3 (Leaving Group): The reactivity of the cyclohexyl halide is important. Cyclohexyl bromide or iodide are better leaving groups than cyclohexyl chloride and will react faster.[7]
-
-
Steric Hindrance: The bulky cyclohexyl group can sterically hinder the approach to the nitrogen atom.
Problem 2: Formation of a Mixture of N1 and N2 Isomers
Your characterization data (e.g., NMR) suggests the presence of both this compound and its N2-alkylated isomer.
Potential Causes & Recommended Solutions:
-
Tautomerization and Competing Alkylation: Benzotriazole exists as a mixture of 1H and 2H tautomers. Alkylation can occur at either the N1 or N2 position, leading to a mixture of products.[11][12] While the 1H-tautomer is generally more stable, the reaction conditions can influence the ratio of the products.[13][14]
-
Solution 1 (Catalyst System): For achieving high regioselectivity, specific catalyst systems can be employed. While often used for N-arylation, copper-catalyzed conditions have shown promise in directing substitution.[9][15] More recent literature also points to the use of Lewis acids like B(C₆F₅)₃ for site-selective N1-alkylation with diazoalkanes, a principle that could be adapted.[16]
-
Solution 2 (Reaction Conditions): The choice of base and solvent can influence the isomer ratio. Experiment with different base/solvent combinations to optimize for the desired N1 isomer. For instance, alkylation in an aqueous micellar medium has been reported to favor N1 substitution with some alkyl halides.[13]
-
Solution 3 (Purification): If a mixture is unavoidable, careful purification by flash column chromatography is often necessary to separate the isomers.[7] The polarity difference between the N1 and N2 isomers is usually sufficient for separation on silica gel.
-
Problem 3: Product is a Dark, Oily, or Tarry Substance
The isolated product is not the expected crystalline solid but a dark, impure oil or tar.
Potential Causes & Recommended Solutions:
-
Decomposition during Reaction: Overheating during the diazotization or alkylation step can lead to the formation of polymeric or tarry byproducts.[17]
-
Solution: Maintain strict temperature control throughout the reaction. For the diazotization, an ice-salt bath may be necessary to keep the temperature below 5 °C.[1] During alkylation, use an oil bath with a thermostat for precise temperature regulation.
-
-
Presence of Impurities: Impurities in the starting materials or reagents can lead to side reactions and the formation of colored byproducts.
-
Solution: Ensure the 4,5-difluoro-o-phenylenediamine and cyclohexyl halide are of high purity. If necessary, purify the starting materials before use.
-
-
Inefficient Purification: The crude product may contain residual reagents or byproducts.
-
Solution 1 (Decolorization): The crude product can be dissolved in a suitable solvent and treated with activated charcoal to remove colored impurities.[17]
-
Solution 2 (Recrystallization): Recrystallization is a powerful purification technique. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find optimal conditions for obtaining a pure, crystalline product.[1][2]
-
Solution 3 (Distillation): For thermally stable compounds, vacuum distillation can be an effective purification method.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the N-alkylation of 6,7-difluorobenzotriazole with a cyclohexyl halide?
A1: The optimal temperature will depend on the specific reagents and solvent used. A good starting point is room temperature, with gradual heating to 50-80 °C if the reaction is slow.[9] The progress should be monitored by TLC to determine the ideal temperature that promotes product formation without significant decomposition. The electron-withdrawing fluorine atoms may necessitate slightly higher temperatures than for unsubstituted benzotriazole.
Q2: Which analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product?
A2:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the disappearance of starting materials and the appearance of the product.
-
Product Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is essential for confirming the structure and assessing the isomeric purity. ¹⁹F NMR will be particularly useful for confirming the presence of the difluorinated benzene ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[7]
-
Infrared (IR) Spectroscopy: To identify key functional groups.[7]
-
Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.[7]
-
Q3: How can I effectively purify the final product, this compound?
A3: A multi-step purification approach is often best:
-
Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities.
-
Flash Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials, byproducts, and any N2-isomer that may have formed.[7] A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
-
Recrystallization: After column chromatography, recrystallization from a suitable solvent can be used to obtain a highly pure, crystalline product.[1][2]
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for N-Alkylation
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Base | K₂CO₃ | NaH | Cs₂CO₃[7][8] |
| Solvent | Acetone | THF | DMF[7] |
| Cyclohexyl Halide | Cyclohexyl bromide | Cyclohexyl iodide | |
| Temperature | Reflux | Room Temperature to 50°C | 60-80°C |
| Reaction Time | 12-24 hours | 6-12 hours | 4-8 hours |
Step-by-Step General Protocol for N-Alkylation
-
To a solution of 6,7-difluoro-1H-benzotriazole in a suitable solvent (e.g., DMF), add a base (e.g., NaH or Cs₂CO₃) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the benzotriazolide anion.
-
Add the cyclohexyl halide (e.g., cyclohexyl bromide) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow
Troubleshooting Logic for Low Product Yield
Caption: A flowchart for troubleshooting low product yield.
References
-
One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. [Link]
-
Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv. [Link]
-
Optimization of the reaction condition for the N-arylation a. ResearchGate. [Link]
-
1,2,3-benzotriazole. Organic Syntheses Procedure. [Link]
-
Facile route for N1-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation. PubMed Central. [Link]
-
Benzotriazole. Wikipedia. [Link]
-
"COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES" by Magdalena R. Andrzejewska. CUNY Academic Works. [Link]
-
Synthesis of benzotriazole from o-phenylenediamine. Pharmacy Infoline. [Link]
- Method for purification of benzotriazole derivative.
-
A Review on: Synthesis of Benzotriazole. ijariie. [Link]
-
B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Royal Society of Chemistry. [Link]
-
1,2,3-Triazoles. PubMed Central. [Link]
-
Synthesis and utility of some N-substituted benzotriazoles. UFDC Image Array 2. [Link]
-
Review Of Benzotriazole. IJCRT.org. [Link]
- Purification of benzotriazole.
-
Synthesis of Benzotriazole from o-Phenylenediamine. Scribd. [Link]
-
Synthesis of Benzotriazoles from Benzynes and Azides. PubMed Central. [Link]
-
Benzotriazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 4. ijariie.com [ijariie.com]
- 5. scribd.com [scribd.com]
- 6. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 7. tsijournals.com [tsijournals.com]
- 8. Facile route for N1-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 13. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iisj.in [iisj.in]
- 15. "COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES" by Magdalena R. Andrzejewska [academicworks.cuny.edu]
- 16. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
Welcome to the technical support center for the synthesis of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice in a practical question-and-answer format. Our goal is to equip you with the expertise to navigate potential synthetic pitfalls and optimize your reaction outcomes.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the 6,7-difluorobenzotriazole core through the diazotization of 4,5-difluoro-1,2-phenylenediamine. The second step is the N-alkylation of the benzotriazole intermediate with a suitable cyclohexylating agent. This guide will break down the common issues that can arise in each of these critical steps.
Caption: General synthetic route for this compound.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Diazotization of 4,5-Difluoro-1,2-phenylenediamine
Question 1: My diazotization reaction is yielding a complex mixture of byproducts with significant coloration. What is happening and how can I minimize this?
Answer:
The formation of a complex mixture and coloration during the diazotization of aromatic amines, particularly electron-rich ones like 4,5-difluoro-1,2-phenylenediamine, often points to the formation of diazo-coupled side products and other impurities.[1] The diazonium salt intermediate is highly reactive and can engage in self-coupling reactions if not consumed in the subsequent cyclization step.
Causality and Troubleshooting:
-
Excess Nitrous Acid: An excess of the diazotizing agent (e.g., sodium nitrite) can lead to the formation of unwanted side products. It is crucial to maintain a stoichiometric amount of the reagent.
-
Temperature Control: Diazotization reactions are typically exothermic and require strict temperature control, usually between 0-5 °C.[1] Higher temperatures can accelerate the decomposition of the diazonium salt and promote side reactions.
-
Acid Concentration: The concentration of the acid (e.g., hydrochloric or sulfuric acid) is critical. Insufficient acid can lead to incomplete diazotization and the presence of unreacted starting material, which can then couple with the diazonium salt. Conversely, excessively high acid concentrations can also be problematic.
-
Rate of Addition: Slow, controlled addition of the sodium nitrite solution to the acidic solution of the diamine is essential to maintain a low concentration of the reactive nitrous acid and prevent localized overheating.
Recommended Protocol:
-
Dissolve 4,5-difluoro-1,2-phenylenediamine in a suitable acid (e.g., glacial acetic acid or dilute HCl) and cool the mixture to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the cooled diamine solution while vigorously stirring, ensuring the temperature does not exceed 5 °C.
-
Monitor the reaction by TLC to ensure complete consumption of the starting material before proceeding to the next step or work-up.
Part 2: N-Alkylation of 6,7-Difluoro-1H-benzotriazole
Question 2: I am observing two distinct products in my N-alkylation step, and separation is proving difficult. Why am I getting a mixture of isomers?
Answer:
This is a classic issue of regioselectivity in the N-substitution of unsymmetrical benzotriazoles. The benzotriazole anion, formed upon deprotonation, possesses two nucleophilic nitrogen atoms, N1 and N2. Alkylation can therefore occur at either position, leading to the formation of two constitutional isomers: the 1-cyclohexyl (asymmetric) and the 2-cyclohexyl (symmetric) derivatives.[2] The ratio of these isomers is influenced by several factors, including the solvent, base, and alkylating agent.
Caption: Formation of N1 and N2 isomers during N-alkylation.
Troubleshooting Regioselectivity:
The desired product is the 1-cyclohexyl isomer. To favor its formation, consider the following adjustments to your protocol:
| Factor | Condition Favoring N1-Alkylation | Condition Favoring N2-Alkylation | Rationale |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Nonpolar (e.g., Toluene, Benzene) | Polar aprotic solvents solvate the cation of the base, leaving the benzotriazole anion more exposed and favoring attack at the more sterically accessible N1 position. |
| Base | Strong, non-nucleophilic bases (e.g., NaH, K2CO3) | Weaker bases or phase-transfer catalysts | Strong bases fully deprotonate the benzotriazole, and the resulting anion's reactivity is then governed by solvent and steric effects. |
| Counter-ion | Larger cations (e.g., K+, Cs+) | Smaller cations (e.g., Li+, Na+) | Larger, "softer" cations associate less tightly with the N1 position, making it more available for alkylation. |
| Temperature | Lower temperatures | Higher temperatures | Lower temperatures can enhance the kinetic control of the reaction, often favoring the N1 product. |
Recommended Protocol for N1-Selectivity:
-
To a solution of 6,7-difluoro-1H-benzotriazole in anhydrous DMF, add a slight excess of potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the potassium salt.
-
Add the cyclohexyl halide (e.g., cyclohexyl bromide) dropwise to the suspension.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
Question 3: My N-alkylation reaction has a low yield, and I've isolated a byproduct that appears to be cyclohexene. What is causing this?
Answer:
The formation of cyclohexene is a strong indicator that an elimination reaction (specifically, E2 elimination) is competing with the desired nucleophilic substitution (Sₙ2).[3][4] This is a common side reaction when using alkyl halides, especially secondary ones like cyclohexyl halides, with strong bases. The base, instead of deprotonating the benzotriazole, can abstract a proton from the cyclohexyl ring, leading to the elimination of the halide and the formation of an alkene.
Caption: Competing Sₙ2 and E2 pathways in N-alkylation.
Minimizing Elimination:
To favor the Sₙ2 pathway over the E2 pathway, the following experimental parameters should be optimized:
-
Base Strength: Use a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) rather than very strong bases such as sodium hydride (NaH) or alkoxides. While NaH is effective for deprotonation, its high basicity can promote elimination.
-
Temperature: Higher temperatures tend to favor elimination over substitution.[5] Running the reaction at the lowest temperature that allows for a reasonable reaction rate can significantly reduce the formation of cyclohexene.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are generally preferred for Sₙ2 reactions as they solvate the cation of the base, increasing the nucleophilicity of the benzotriazole anion without promoting elimination.
-
Leaving Group: The choice of leaving group on the cyclohexyl ring can also play a role. Iodides are typically better leaving groups than bromides or chlorides and can sometimes favor substitution. However, they are also more reactive in elimination reactions. Cyclohexyl bromide is often a good compromise.
By carefully controlling these conditions, you can shift the reaction equilibrium towards the desired N-alkylation product and minimize the formation of the cyclohexene byproduct.
References
-
ResearchGate. Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions. Available from: [Link]
-
PubMed. Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Available from: [Link]
-
RSC Publishing. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Available from: [Link]
-
ResearchGate. Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Available from: [Link]
-
MySkinRecipes. 4,5-Difluoro-1,2-phenylenediamine. Available from: [Link]
-
PubChem. 1,2-Diamino-4,5-difluorobenzene. Available from: [Link]
-
Chemistry LibreTexts. 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Available from: [Link]
-
Organic Chemistry Portal. Diazotisation. Available from: [Link]
-
NC State University Libraries. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. Available from: [Link]
-
Master Organic Chemistry. Alkyl Halide Reaction Map And Summary. Available from: [Link]
-
Chemistry LibreTexts. 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). Available from: [Link]
-
Chemistry Steps. SN2 and E2 Rates of Cyclohexanes. Available from: [Link]
-
ResearchGate. The reaction of o‐phenylenediamines 3–5 was studied with 4,5‐difluoro‐1,2‐dinitrobenzene 6. Available from: [Link]
-
MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Available from: [Link]
-
NIH. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6]naphthyrin-5(6H)-one. Available from: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
-
ACS Publications. Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. Available from: [Link]
-
NIH. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Available from: [Link]
-
ResearchGate. Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. Available from: [Link]
-
NIH. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Available from: [Link]
-
PubMed Central. Exploring Flow Procedures for Diazonium Formation. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2-Diamino-4,5-difluorobenzene | C6H6F2N2 | CID 2736755 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole degradation pathways
Answering the user's request.## Technical Support Center: 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
A Guide to Investigating Degradation Pathways for Pharmaceutical Development
This technical support guide is designed for researchers, chemists, and drug development professionals investigating the stability of this compound. While public domain data on this specific molecule is limited, this guide leverages established scientific principles for the benzotriazole class of compounds to provide a robust framework for your internal studies. The primary methodology discussed is the forced degradation study , an essential component of pharmaceutical development for elucidating degradation pathways, informing formulation and packaging decisions, and developing stability-indicating analytical methods.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound based on its structure?
A1: Based on the benzotriazole scaffold, the primary degradation pathways to investigate are oxidative, photolytic, and to a lesser extent, hydrolytic and thermal.
-
Oxidative Degradation: The benzotriazole ring and the cyclohexyl group are susceptible to oxidation. Attack by hydroxyl radicals (•OH), often generated using hydrogen peroxide, is a common pathway.[4] This can lead to hydroxylation of the aromatic ring or the cyclohexyl moiety, followed by potential ring opening.[5][6]
-
Photodegradation: Benzotriazoles are designed as UV stabilizers and are inherently photostable due to an efficient Excited-State Intramolecular Proton Transfer (ESIPT) mechanism that dissipates UV energy as heat.[5] However, under forced conditions (e.g., high-intensity UV, presence of a photocatalyst like TiO₂), degradation can occur, often initiated by hydroxylation or ring opening.[5][7][8]
-
Hydrolytic Degradation: The core benzotriazole structure is generally stable to hydrolysis across a wide pH range.[1] The C-N bond connecting the cyclohexyl group may show some susceptibility under harsh acidic or basic conditions, but this is typically a slower process compared to oxidation or photolysis.
-
Thermal Degradation: Benzotriazoles are known to be thermally stable, with decomposition often occurring at temperatures well above 200°C.[9][10] Degradation in solid form or solution at typical storage temperatures is unlikely to be a primary pathway but should be confirmed.
Q2: How do the cyclohexyl and difluoro substituents affect the molecule's stability?
A2: The substituents significantly modulate the core properties of the benzotriazole ring.
-
Cyclohexyl Group: This bulky, aliphatic group increases the molecule's lipophilicity. It provides additional sites for oxidative attack (C-H bonds) that are not present in the parent benzotriazole.
-
Difluoro Groups: The two fluorine atoms on the benzene ring are strong electron-withdrawing groups. This electronic effect can influence the susceptibility of the aromatic ring to electrophilic attack and may alter the pKa of the triazole protons, potentially affecting degradation rates at different pH values.
Q3: What is the goal of a forced degradation study for this compound?
A3: The primary goals are to establish likely degradation pathways, identify potential degradation products, and develop a validated, stability-indicating analytical method.[2][11] A stability-indicating method is crucial as it must be able to resolve the intact drug from any significant degradants, ensuring accurate potency measurements during long-term stability studies.[3][12] The industry-accepted target for degradation is typically in the range of 5-20%.[12]
Troubleshooting Guide for Forced Degradation Experiments
This section addresses common issues encountered during the experimental investigation of this compound degradation.
| Problem/Observation | Potential Cause | Recommended Action & Scientific Rationale |
| No significant degradation (<5%) observed under acidic or basic hydrolysis. | High intrinsic stability of the benzotriazole core and C-N bond. | Increase stress conditions: Elevate the temperature (e.g., from 60°C to 80°C) or extend the exposure time. Rationale: Hydrolysis is kinetically driven; increasing thermal energy accelerates reaction rates. The stability is expected, but regulatory guidelines require demonstrating it under stressed conditions.[1] |
| Compound precipitates out of solution during the experiment. | Poor aqueous solubility, especially of the cyclohexyl-substituted molecule. Change in pH affecting solubility. | Use a co-solvent: Introduce a small, controlled amount of an organic solvent (e.g., acetonitrile, methanol) to the aqueous stress medium. Rationale: Maintaining the compound in solution is critical for homogenous degradation kinetics. The co-solvent must be inert to the stress condition being applied. |
| Multiple, poorly resolved peaks appear in the HPLC chromatogram after oxidative stress. | Aggressive degradation leading to numerous small fragments. Potential for polymerization of reactive intermediates. | Reduce stress severity: Lower the concentration of the oxidizing agent (e.g., H₂O₂ from 30% to 3%) or shorten the reaction time. Rationale: The goal is to generate primary degradants, not complete mineralization. Milder conditions allow for the isolation and identification of key intermediates in the degradation pathway.[5] |
| Mass balance is poor (<95%) after the study. | Degradants are not being detected by the current analytical method (e.g., poor UV absorbance). A degradant is volatile. The compound has adsorbed to the container surface. | Check peak purity and adjust HPLC wavelength: Use a photodiode array (PDA) detector to examine the UV spectra of all peaks. Rationale: Degradation can alter the chromophore, shifting the optimal detection wavelength. Also, consider using a more universal detector like a mass spectrometer (LC-MS) or Charged Aerosol Detector (CAD) to "see" all components. Use silanized glass vials to minimize adsorption. |
| No degradation is seen under standard photostability testing (ICH Q1B). | The inherent photostability of the benzotriazole ring system (ESIPT mechanism). | Introduce a photocatalyst or sensitizer: Conduct experiments in a solution containing TiO₂ (photocatalyst) or a photosensitizer like Riboflavin.[7][13] Rationale: Benzotriazoles are designed to resist direct photolysis.[5] Indirect photodegradation via reactive species generated by a catalyst is a more aggressive and relevant stress test to probe for potential liabilities. |
Experimental Workflows & Protocols
Overall Forced Degradation Workflow
The following diagram illustrates a typical workflow for conducting a comprehensive forced degradation study.
Caption: Plausible degradation pathways for the compound.
References
- Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.
- Gomez, M. J., et al. (2006). Photochemical degradation of benzotriazole. Journal of Hazardous Materials.
- Kamberi, M., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Nuventra. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- ResolveMass Laboratories Inc. (2024). Forced Degradation Testing in Pharma.
- Veeprho. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Castro, S., et al. (1998). BENZOTRIAZOLES: TOXICITY AND DEGRADATION. Kansas State University.
- Montes, R., et al. (2021). Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light. Digital CSIC.
- Vione, D., et al. (2019). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. MDPI.
- Vione, D., et al. (2019). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Molecules.
- BenchChem. (2025). Technical Support Center: Photodegradation of Benzotriazole UV Absorbers.
- Muravyev, N.V., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules.
- ResearchGate. (2025). Benzotriazole is thermally more stable than 1,2,3-triazole. Request PDF.
- Zhang, Y., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research International.
- Huntscha, S., et al. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Environmental Science & Technology.
Sources
- 1. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 2. acdlabs.com [acdlabs.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. digital.csic.es [digital.csic.es]
Technical Support Center: Purification of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals aiming to enhance the purity of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole (CAS: 1365271-73-3). We will address common purification challenges, offer detailed protocols, and explain the scientific rationale behind each step to ensure you can achieve the highest possible purity for your downstream applications.
Section 1: Troubleshooting Guide for Common Purity Issues
This section is designed in a question-and-answer format to directly address specific problems you may encounter during the purification process.
Q1: My isolated product has a distinct yellow, brown, or reddish-brown tint. How can I remove these colored impurities?
A1: The presence of color in benzotriazole derivatives often indicates the formation of phenol-based polymers or other high-molecular-weight, conjugated by-products from the synthesis, which are common tarry impurities.[1][2] The most effective method for removing these is through treatment with an adsorbent material.
-
Causality: These colored impurities are typically highly polar and possess large, flat aromatic structures. Adsorbents like activated carbon have a vast, porous surface area that readily traps these molecules, while the desired, less polar product remains in solution.
-
Recommended Solution: Perform a hot filtration with activated carbon (charcoal). Dissolve your crude product in a suitable solvent at an elevated temperature, add a small amount of activated carbon (typically 1-5% w/w), stir for a short period (15-30 minutes), and then filter the hot solution through a pad of celite or a microfilter to remove the carbon and the adsorbed impurities.[1] A subsequent recrystallization is then performed on the decolorized filtrate. A patent for purifying benzotriazole derivatives specifically mentions using acid-treated bentonite or clay for decolorization as well.[1]
Q2: My analytical data (e.g., NMR, LC-MS) indicates the presence of unreacted starting materials or other closely related synthetic intermediates. What is the best purification method?
A2: When dealing with impurities that have similar polarities and structures to the desired product, recrystallization and column chromatography are the most powerful techniques.
-
Recrystallization: This is the first method of choice due to its scalability and efficiency. The key is selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures, while the impurities remain soluble (or insoluble) at all temperatures. Common solvents for benzotriazole derivatives include alcohols (methanol, ethanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene, benzene).[3][4][5]
-
Silica Gel Column Chromatography: If recrystallization fails to provide adequate separation, column chromatography is the definitive method.[3][6]
-
Mechanism: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). By carefully selecting an eluent system (e.g., a hexane/ethyl acetate gradient), you can selectively elute the desired compound while the impurities are retained on the column or elute in different fractions. This is particularly effective for separating isomers.
-
Q3: I suspect my product is contaminated with the N2-substituted isomer (2-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole). How can I confirm and separate it?
A3: The synthesis of N-substituted benzotriazoles can sometimes yield a mixture of N1 and N2 alkylated isomers.[7] Separation is critical as their chemical and biological properties can differ significantly.
-
Confirmation: High-field ¹H and ¹³C NMR spectroscopy are excellent tools for identifying isomeric mixtures. The symmetry of the N2-isomer often results in a simpler spectrum compared to the N1-isomer, which can be used for identification. LC-MS can also often resolve the two isomers, showing two distinct peaks with the same mass-to-charge ratio.
-
Separation: Silica gel column chromatography is the most reliable method for separating N1 and N2 isomers.[6] The two isomers almost always have slightly different polarities, allowing for their separation with an optimized eluent system. Careful monitoring of fractions by Thin Layer Chromatography (TLC) is essential to isolate the pure desired N1-isomer.
Q4: My product yield is significantly reduced after recrystallization. How can I improve recovery?
A4: Low recovery is typically due to suboptimal solvent selection or procedural issues.
-
Solvent Choice: The ideal solvent should dissolve the compound completely when hot but allow for near-complete precipitation when cold. If the compound has moderate solubility even at low temperatures, you will lose a significant amount in the mother liquor. A solvent screening is highly recommended (see Table 1).
-
Procedure Optimization:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will keep more of your product dissolved upon cooling.
-
Allow the solution to cool slowly to room temperature first, then transfer to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
To recover more product, you can reduce the volume of the mother liquor by evaporation and perform a second crystallization ("second crop"). Note that the purity of the second crop is often lower than the first and should be analyzed separately.
-
Section 2: Validated Purification Protocols
These protocols provide step-by-step instructions for achieving high purity of this compound.
Protocol 2.1: Optimized Recrystallization
This protocol is the primary method for removing most common impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Isopropanol, Ethanol, Ethyl Acetate/Hexane mixture - determined by screening)
-
Erlenmeyer flask
-
Heating source (hot plate with stirring)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude solid into an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and begin heating and stirring. Continue adding the solvent in small portions until the solid just dissolves completely at or near the solvent's boiling point.
-
Remove the flask from the heat source and allow it to cool slowly towards room temperature. Crystal formation should begin.
-
Once the flask has reached ambient temperature, place it in an ice bath for at least 30-60 minutes to maximize precipitation.[3]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to a constant weight. The pure product should be a white to off-white solid.
Table 1: Example Solvent Screening for Recrystallization
| Solvent System | Solubility (Hot) | Solubility (Cold) | Comments |
| Isopropanol | High | Low | Good choice for single-solvent recrystallization. |
| Toluene | High | Moderate | May result in lower yields; good for removing polar impurities. |
| Ethyl Acetate / Hexane | High (in pure EtOAc) | Low (with Hexane) | Excellent two-solvent system. Dissolve in hot EtOAc, then add Hexane as an anti-solvent until turbidity appears, then cool. |
| Water | Insoluble | Insoluble | Useful for washing out inorganic salts but not for recrystallization. |
Protocol 2.2: Activated Carbon Treatment for Decolorization
Use this protocol when your crude product is highly colored. It should be performed before recrystallization.
Materials:
-
Colored crude product
-
Suitable solvent (e.g., Toluene, Ethylene Glycol)[2]
-
Activated Carbon (decolorizing charcoal)
-
Celite or a similar filter aid
-
Heating source and filtration apparatus
Procedure:
-
Dissolve the crude product in a suitable solvent in a flask at an elevated temperature (e.g., 80-100 °C).[2]
-
Add activated carbon (approx. 1-5% of the crude product's weight) to the hot solution.
-
Stir the mixture at temperature for 15-30 minutes. Avoid prolonged heating, which can sometimes cause degradation.
-
Prepare a filter bed by placing a layer of Celite over the filter paper in a Büchner or Hirsch funnel. Pre-wet the Celite pad with a small amount of the hot solvent.
-
Filter the hot solution quickly through the Celite pad to remove the activated carbon.
-
The resulting filtrate should be significantly less colored. Proceed with this solution to Protocol 2.1 for recrystallization and isolation.
Protocol 2.3: Silica Gel Column Chromatography
This is the definitive method for separating stubborn impurities or isomers.
Materials:
-
Crude or partially purified product
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., Hexane/Ethyl Acetate gradient)
-
Collection tubes or flasks
-
TLC plates and chamber for monitoring
Procedure:
-
Prepare the Column: Pack the chromatography column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself). Alternatively, create a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Begin passing the eluent through the column. Start with a low polarity mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Collect and Monitor Fractions: Collect the eluate in separate fractions. Spot each fraction (or every few fractions) on a TLC plate and develop it to track the separation of compounds.
-
Combine and Isolate: Combine the fractions that contain only the pure desired product (as determined by TLC).
-
Evaporate Solvent: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the highly purified product.
Section 3: Visual Workflows and Logic Diagrams
Diagram 1: Troubleshooting Decision Tree
This diagram helps you choose the correct purification strategy based on the observed impurity profile.
Caption: Decision tree for selecting the appropriate purification protocol.
Diagram 2: General Purification Workflow
This illustrates the logical flow from crude material to a final, high-purity compound.
Caption: Standard workflow for purification and quality control.
Section 4: Frequently Asked Questions (FAQs)
-
What are the likely sources of impurities during the synthesis of this compound?
-
How should I store the purified compound?
-
Store the high-purity solid in a tightly sealed container in a cool, dry, and dark place. It is generally stable, but protecting it from light and moisture will ensure its long-term integrity.
-
-
What analytical methods are best for confirming final purity?
-
A combination of methods provides the most comprehensive assessment.
-
HPLC or LC-MS: To obtain a quantitative purity value (e.g., % area).
-
¹H and ¹⁹F NMR: To confirm the chemical structure and absence of proton- or fluorine-containing impurities.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
-
-
References
- Method for purification of benzotriazole derivative. (2007).
- Purification of benzotriazole. (1967).
-
1,2,3-benzotriazole. Organic Syntheses Procedure. [Link]
-
A Review on: Synthesis of Benzotriazole. (2024). International Journal for Advanced Research in Innovative Ideas and Education. [Link]
-
Katritzky, A. R., Yannakopoulou, K., Lue, P., Rasala, D., & Urogdi, L. (n.d.). The Chemistry of N-Substituted Benzotriazoles. Part 14.' Novel Routes to Secondary and Tertiary Amines and to N,N-Disubstituted. ElectronicsAndBooks. [Link]
-
Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). National Center for Biotechnology Information. [Link]
-
Benzotriazole. Wikipedia. [Link]
-
Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection. (2020). PubMed Central. [Link]
-
Synthesis of Sodium Benzotriazole. (2024). CDD-Reaxys. [Link]
-
Benzotriazole synthesis. Organic Chemistry Portal. [Link]
-
Polyethersulfone solid-phase microextraction followed by liquid chromatography quadrupole time-of-flight mass spectrometry for benzotriazoles determination in water samples. (2013). PubMed. [Link]
-
Review on synthetic study of benzotriazole. (2020). GSC Online Press. [Link]
-
Synthesis of Benzotriazole Derivatives. (2021). International Invention of Scientific Journal. [Link]
-
Detection of benzotriazole and related analogues in surface samples collected near an Ohio airpark. (2022). CORE Scholar. [Link]
-
Properties and Synthetic Utility of N-Substituted Benzotriazoles. (2000). Chemical Reviews. [Link]
-
One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. (2016). TSI Journals. [Link]
-
Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. (2018). ResearchGate. [Link]
Sources
- 1. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
- 2. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ijariie.com [ijariie.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. tsijournals.com [tsijournals.com]
- 8. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: A Guide to Using 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole and Mitigating Artifacts in Advanced Coupling Reactions
Welcome to the technical support center for 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this advanced coupling additive in their synthetic workflows. As a modern, electron-deficient benzotriazole derivative, this compound offers significant potential for enhancing the efficiency and success of challenging amide bond formations, particularly in peptide synthesis.
The strategic placement of two fluorine atoms on the benzotriazole ring significantly increases the electron-withdrawing effect, leading to a more acidic hydroxylamine proton (in its active form) and creating a superior leaving group. This is theorized to accelerate coupling reactions and minimize side reactions, most notably racemization.
This document synthesizes field-proven insights from analogous, well-studied benzotriazole reagents (e.g., HOBt, HOAt, HBTU) and applies these principles to provide a robust framework for the effective use of this compound. We will delve into its mechanism, potential pitfalls, and provide clear, actionable troubleshooting guides to ensure the integrity of your experiments.
Part 1: Foundational Chemistry & Mechanism of Action
Q1: What is the primary role of this compound in a coupling reaction, and what is its proposed mechanism?
This compound serves as a "coupling additive." Its primary function is to be used in conjunction with a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), to convert a carboxylic acid into a highly reactive, yet relatively stable, active ester. This intermediate is then readily susceptible to nucleophilic attack by an amine, forming the desired amide bond with high efficiency.
The key benefit of this two-stage activation is the suppression of racemization.[1] The carbodiimide initially reacts with the carboxylic acid to form a highly unstable O-acylisourea intermediate. Without an additive, this intermediate can cyclize to form an oxazolone, which is prone to racemization. By introducing this compound, the O-acylisourea is rapidly intercepted to form the benzotriazolyl active ester. This ester is more stable than the O-acylisourea, less prone to forming the problematic oxazolone, yet highly reactive towards the desired amine nucleophile. The difluoro substitution further enhances the reactivity and leaving group potential compared to standard HOBt.[2]
Part 2: Troubleshooting Common Artifacts and Side Reactions
Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis. What are the most likely artifacts when using a benzotriazole-based coupling strategy?
Artifacts in peptide synthesis can arise from several sources. When using a reagent like this compound, the most common issues are related to incomplete reactions, side-reactions of the activated amino acid, or reactions involving the coupling machinery itself.
| Artifact Type | Description & Likely Cause | Expected Mass Shift |
| Deletion Sequence | The desired peptide is missing one amino acid residue. This occurs due to a failed coupling step, often caused by steric hindrance or insufficient reagent activity/time.[3] | - Mass of the missing amino acid residue |
| Racemization | Loss of stereochemical integrity (L- to D-amino acid conversion). While CDFB is designed to suppress this, it can still occur with sensitive residues (e.g., Cys, His) or under suboptimal conditions (e.g., excess base, prolonged reaction time).[4] | No mass shift, but will appear as a separate, often closely eluting, diastereomeric peak in the HPLC. |
| Guanidinylation | This is a specific artifact seen with pre-formed uronium/aminium coupling reagents (like HBTU, HATU). If a CDFB-based uronium salt is used, the free amine of the peptide can attack the reagent itself, leading to a guanidinium cap on the N-terminus.[5] | + Mass of the tetramethylguanidinium group minus a proton. |
| Side-Chain Modification | Dehydration of Asparagine (Asn) or Glutamine (Gln) side-chains to form a nitrile is a known side reaction, particularly with carbodiimide reagents.[6] | -18.01 Da (loss of H₂O) |
| Incomplete Deprotection | A previous protecting group (e.g., Fmoc) was not fully removed, leading to a capped N-terminus and preventing further chain elongation. | +222.24 Da (for Fmoc group) |
digraph "Side_Reaction" { graph [rankdir="LR", splines=ortho, label="Guanidinylation Side Reaction", labelloc=t, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Nodes Peptide_Amine [label="Peptide-NH2\n(Free N-terminus)"]; Uronium_Reagent [label="CDFB-Uronium Salt\n(e.g., HCTU analogue)"]; Guanidinylated_Peptide [label="Guanidinylated Peptide\n(Capped Side Product)", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Peptide_Amine -> Guanidinylated_Peptide [label="Incorrect Attack"]; Uronium_Reagent -> Guanidinylated_Peptide; }
Q3: How can I optimize my reaction conditions to prevent artifact formation?
Optimization is key to a successful coupling. The goal is to drive the reaction to completion quickly, minimizing the time available for side reactions to occur.
-
Stoichiometry is Critical: The relative amounts of your amino acid, coupling reagents, and base must be carefully controlled. For sterically hindered amino acids or difficult couplings, increasing the equivalents of the activated amino acid and reagents is a common strategy.
| Coupling Scenario | Amino Acid (eq.) | DIC (eq.) | CDFB (eq.) | Base (DIPEA) (eq.) | Notes |
| Standard Coupling | 1.0 - 1.5 | 1.0 - 1.5 | 1.0 - 1.5 | 2.0 - 3.0 | A slight excess ensures the reaction goes to completion. |
| Hindered Residues | 2.0 - 4.0 | 2.0 - 4.0 | 2.0 - 4.0 | 4.0 - 8.0 | Increased equivalents and potentially longer reaction times or elevated temperature may be needed.[1] |
| Racemization-Prone | 1.0 | 1.0 | 1.0 | 1.5 - 2.0 | Use minimal excess and ensure the base is added last to a pre-cooled solution to minimize exposure time. |
-
Choose the Right Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is essential.[4] These bases are strong enough to deprotonate the necessary species but are poor nucleophiles, preventing them from interfering in the reaction. Avoid bases like triethylamine (TEA) which can be more nucleophilic.
-
Solvent and Temperature Management:
-
Solvents: Anhydrous N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the most common solvents due to their excellent solvating properties and high boiling points.[7]
-
Temperature: Most couplings are performed at room temperature. For difficult couplings, the temperature can be raised to 40-50 °C. However, for racemization-sensitive amino acids, performing the activation step at 0 °C before allowing the reaction to warm to room temperature is a standard precautionary measure.[4]
-
Part 3: Analytical Detection & Purification Strategies
Q4: What is the best analytical workflow to detect and characterize these potential artifacts?
A multi-faceted analytical approach is required for robust quality control.
-
Primary Analysis (RP-HPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection (typically at 210-230 nm) is the workhorse for assessing the purity of the crude product.[3] It allows for the separation and quantification of the main product from impurities.[8]
-
Confirmation and Identification (LC-MS): Coupling the liquid chromatography to a mass spectrometer (LC-MS) is essential.[9] This allows you to get a mass for each peak observed in the HPLC chromatogram. By comparing the observed masses to the expected masses of your target peptide and the potential artifacts listed in the table above, you can confidently identify impurities.[10] Using mobile phases with formic acid is often preferred for MS detection over trifluoroacetic acid (TFA), which can cause ion suppression.[9][11]
-
High-Resolution Analysis (LC-MS/MS): For unambiguous identification of an impurity, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm its sequence, pinpointing the exact location of a modification or deletion.[9]
Q5: What is a reliable method for purifying my target compound away from CDFB-related byproducts?
Preparative RP-HPLC is the standard and most effective method for purifying synthetic peptides and other molecules made using this chemistry.
The byproducts from a CDFB/DIC coupling are typically the spent this compound and diisopropylurea. Both of these molecules are relatively small and hydrophobic. In a typical reversed-phase separation (e.g., on a C18 column with an acetonitrile/water gradient), these small molecule impurities will elute much later than the desired peptide product, allowing for effective separation.[11]
General Purification Protocol:
-
Solubilization: Dissolve the crude reaction mixture in a minimal amount of a strong solvent like DMF or DMSO, then dilute with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).
-
Loading: Load the solubilized sample onto a preparative C18 HPLC column.
-
Elution: Run a gradient from low to high organic phase (e.g., 5% to 95% Acetonitrile in water) to elute the compounds.
-
Fraction Collection: Collect fractions corresponding to the main product peak, as identified by UV absorbance.
-
Analysis: Analyze the collected fractions by analytical LC-MS to confirm purity and identity before pooling the pure fractions.
-
Lyophilization: Freeze-dry the pooled, pure fractions to obtain the final product as a fluffy powder.
Part 4: Experimental Protocols & Workflows
Protocol 1: General Procedure for a CDFB/DIC Mediated Amide Coupling in Solution
This protocol describes a standard procedure for coupling an N-protected amino acid to a C-protected amino acid or peptide fragment.
-
Reaction Setup: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-protected amino acid (1.0 eq.), the amine component (1.0 eq.), and this compound (1.1 eq.) in anhydrous DMF.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Carbodiimide Addition: Add DIC (1.1 eq.) to the stirred solution.
-
Base Addition: Slowly add DIPEA (2.0 eq.) dropwise to the reaction mixture. Stir at 0 °C for 15-30 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress using TLC or LC-MS (typically complete within 2-4 hours).
-
Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.
Workflow 2: Troubleshooting Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. almacgroup.com [almacgroup.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. peptide.com [peptide.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. oxfordglobal.com [oxfordglobal.com]
- 9. agilent.com [agilent.com]
- 10. biosynth.com [biosynth.com]
- 11. lcms.cz [lcms.cz]
Interpreting unexpected results with 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
Technical Support Center: 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent. My goal is to provide you with not just solutions, but also the underlying chemical logic to empower you to troubleshoot effectively and anticipate challenges in your synthetic routes. We will explore common and unexpected issues, providing a framework for logical problem-solving grounded in established chemical principles.
Pillar 1: Understanding the Reagent - A Quick Reference
This compound is a derivative of benzotriazole, a class of compounds widely used in organic synthesis as versatile auxiliaries. The key features of this specific molecule are the N-cyclohexyl group, which provides steric bulk, and the two fluorine atoms on the benzene ring, which are strongly electron-withdrawing. These modifications significantly influence the reactivity of the benzotriazole moiety, often in ways that can be leveraged for specific synthetic outcomes but may also lead to unexpected results.
| Property | Value | Implication in Synthesis |
| Molecular Formula | C₁₂H₁₃F₂N₃ | --- |
| Molecular Weight | 237.25 g/mol | Important for calculating molar equivalents. |
| Appearance | Typically a white to off-white solid. | Deviations may indicate impurities. |
| Key Structural Features | N-Cyclohexyl group | Provides steric hindrance, potentially influencing regioselectivity. |
| 6,7-Difluoro groups | Strongly electron-withdrawing, increasing the leaving group ability of the benzotriazole anion. |
Pillar 2: Troubleshooting Guide - Interpreting Unexpected Outcomes
This section addresses specific problems you may encounter. Each question is framed around a common unexpected result, followed by a deep dive into the potential causes and a systematic approach to resolution.
FAQ 1: My reaction is sluggish or fails to proceed to completion. Why?
Unexpected Result: You are attempting a substitution reaction where the benzotriazolyl group is expected to act as a leaving group, but you observe low conversion of your starting material even after extended reaction times or at elevated temperatures.
The Underlying Chemistry: While the difluoro substitution makes the benzotriazole anion a better leaving group compared to its non-fluorinated counterpart, its departure is still highly dependent on the nucleophile and solvent system. The N-cyclohexyl group also introduces significant steric hindrance around the N-1 position, which can impede the approach of the nucleophile to the substrate.
Troubleshooting Workflow:
-
Assess Nucleophile Strength: Weak nucleophiles may struggle to displace the sterically hindered benzotriazolyl group.
-
Action: Consider using a stronger nucleophile or activating the existing one. For example, if using an alcohol, deprotonate it first with a strong base like sodium hydride (NaH) to form the more potent alkoxide.
-
-
Solvent Choice is Critical: The choice of solvent can dramatically affect reaction rates.
-
Action: Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents can stabilize the charged transition state and the departing benzotriazolide anion, accelerating the reaction.
-
-
Temperature and Concentration:
-
Action: Gradually increase the reaction temperature in increments of 10-20°C. Also, ensure the reaction is sufficiently concentrated, as bimolecular reactions are dependent on the concentration of both reactants.
-
Decision-Making Diagram for Sluggish Reactions:
Caption: Troubleshooting workflow for slow reactions.
FAQ 2: I am observing an unexpected side product with a similar mass to my starting material. What could it be?
Unexpected Result: Your mass spectrometry data shows a significant peak corresponding to a regioisomer of your desired product, or you observe complex mixtures in your crude NMR.
The Underlying Chemistry: Benzotriazoles are known to exist as a mixture of N-1 and N-2 isomers in solution, although the N-1 substituted isomer is typically the thermodynamically favored product. The bulky N-cyclohexyl group on your reagent heavily favors the N-1 position. However, in certain reactions, particularly those involving electrophilic attack on the benzotriazole ring itself, or under thermal stress, rearrangement or reaction at the N-2 or N-3 positions can occur, leading to isomeric byproducts.
Plausible Side Reactions:
-
N-2 Alkylation/Acylation: If your reaction conditions involve a potent electrophile, it could potentially react at the N-2 position of the benzotriazole, leading to a quaternized intermediate that could then rearrange or react further.
-
Thermal Rearrangement: At high temperatures, migration of the cyclohexyl group from N-1 to N-2 is a theoretical possibility, although less likely due to the steric bulk.
Troubleshooting Protocol:
-
Characterize the Byproduct: Isolate the byproduct if possible and obtain detailed spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS). The ¹⁹F NMR will be particularly informative, as the chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, which would differ significantly between N-1, N-2, and N-3 isomers.
-
Modify Reaction Conditions:
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will disfavor higher-energy transition states that may lead to side products.
-
Control Stoichiometry: Use no more than a slight excess (e.g., 1.05-1.1 equivalents) of the electrophile to minimize side reactions. Add the electrophile slowly to the reaction mixture to avoid localized high concentrations.
-
-
Purification Strategy:
-
Chromatography: The polarity difference between N-1 and N-2 substituted benzotriazoles is often sufficient to allow for separation by column chromatography. Experiment with different solvent systems (e.g., hexanes/ethyl acetate vs. dichloromethane/methanol) to optimize separation.
-
Visualizing Isomeric Possibilities:
Caption: Potential reaction pathways leading to isomers.
FAQ 3: My final compound is contaminated with a benzotriazole-containing impurity that is difficult to remove. How can I improve my workup?
Unexpected Result: After aqueous workup and extraction, your crude product is still contaminated with unreacted starting material or a benzotriazole-derived byproduct, and they co-elute during chromatography.
The Underlying Chemistry: The cyclohexyl group increases the lipophilicity of the this compound molecule. This means it will have higher solubility in common organic extraction solvents (like ethyl acetate or dichloromethane) and may have an Rf value on silica gel that is close to your desired product, especially if your product is also relatively nonpolar.
Enhanced Workup and Purification Protocol:
-
Acid Wash: The benzotriazole moiety contains basic nitrogen atoms. An acidic wash can protonate these nitrogens, forming a salt that is much more soluble in the aqueous phase.
-
Step 1: After the reaction is complete, quench it as required. Dilute the mixture with your primary extraction solvent (e.g., ethyl acetate).
-
Step 2: Transfer the solution to a separatory funnel and wash with a dilute acid solution, such as 1M HCl or 5% citric acid solution. Perform this wash 2-3 times.
-
Step 3: Wash with water to remove any residual acid, followed by a brine wash to help break up emulsions and dry the organic layer.
-
Step 4: Dry the organic layer over sodium sulfate or magnesium sulfate, filter, and concentrate.
-
-
Alternative Chromatography:
-
If co-elution is still an issue, consider reverse-phase chromatography (C18 silica) where separation is based on polarity in a different manner. The lipophilic benzotriazole impurity may be retained more strongly than a more polar product.
-
-
Recrystallization/Trituration: If your desired product is a solid, recrystallization or trituration from an appropriate solvent system can be a highly effective method for removing impurities. Experiment with different solvents to find one in which your product has low solubility at room temperature, while the impurity remains dissolved.
Pillar 3: Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a starting point for displacing the benzotriazolyl group with a generic nucleophile (Nu-H).
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add your benzotriazole-activated substrate (1.0 eq).
-
Solvent: Dissolve the substrate in a suitable polar aprotic solvent (e.g., anhydrous DMF, 0.1-0.5 M concentration).
-
Base (if required): If your nucleophile is a weak acid (e.g., an alcohol or thiol), add a non-nucleophilic base (e.g., NaH, 1.2 eq or Cs₂CO₃, 1.5 eq) and stir for 15-30 minutes at 0°C or room temperature to generate the active nucleophile.
-
Nucleophile Addition: Add the nucleophile (Nu-H, 1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature and carefully quench with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Dilute with an organic solvent (e.g., ethyl acetate) and perform the enhanced workup as described in FAQ 3, including an acid wash.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.
References
Validation & Comparative
A Technical Guide to Benzotriazole Derivatives: Profiling 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole Against the Archetype 1H-Benzotriazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzotriazole scaffold is a cornerstone for the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This guide provides a comparative analysis of the novel compound 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole and the well-established parent compound, 1H-Benzotriazole . Due to the limited publicly available data on the former, this guide will leverage established knowledge of structure-activity relationships (SAR) within the benzotriazole class to project its potential performance characteristics and compare them to the known properties of 1H-Benzotriazole.
Introduction to the Benzotriazole Core
Benzotriazole is a bicyclic heterocyclic compound consisting of a benzene ring fused to a 1,2,3-triazole ring. This aromatic system is a versatile scaffold in drug design, offering multiple points for substitution to modulate its physicochemical and biological properties.[3] The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor, facilitating interactions with biological targets.[4]
The Archetype: 1H-Benzotriazole
1H-Benzotriazole is a white to light tan crystalline solid with a melting point of approximately 98-100°C.[5] It is soluble in a variety of organic solvents and has limited solubility in water.[6]
Industrial and Biological Significance:
Beyond its role as a foundational structure in medicinal chemistry, 1H-Benzotriazole is widely used as a corrosion inhibitor, particularly for copper and its alloys.[6] In the pharmaceutical realm, the benzotriazole nucleus is a key component in a variety of compounds exhibiting a broad spectrum of bioactivities.[7]
The Challenger: this compound
Structural Features and Their Predicted Impact:
-
Benzotriazole Core: Provides the fundamental scaffold for biological activity.
-
Cyclohexyl Group: The introduction of a cyclohexyl ring at the N1 position is a common strategy in drug design to increase lipophilicity.[8] This can enhance membrane permeability and improve oral bioavailability. The three-dimensional nature of the cyclohexyl group, in contrast to a flat phenyl ring, can also lead to more extensive interactions with the binding pockets of target proteins.[9][10]
-
Difluoro Substitution: The two fluorine atoms on the benzene ring are expected to significantly modulate the electronic properties of the molecule. Fluorine is a highly electronegative atom that can alter the acidity of nearby protons and influence metabolic stability.[2] The incorporation of fluorine has been shown to enhance the pharmacological activity of many drug candidates.[11]
Comparative Analysis: Physicochemical and Pharmacological Projections
| Property | 1H-Benzotriazole | This compound (Projected) | Rationale for Projection |
| Molecular Weight | 119.12 g/mol | 237.25 g/mol | Addition of cyclohexyl and two fluorine atoms. |
| Lipophilicity (LogP) | Low to moderate | Significantly higher | The cyclohexyl group is a bulky, nonpolar substituent that increases lipophilicity.[8] |
| Metabolic Stability | Susceptible to oxidation | Potentially enhanced | Fluorine substitution can block sites of metabolism, leading to increased metabolic stability.[2] |
| Biological Activity | Broad-spectrum (antimicrobial, anticancer, etc.) | Potentially enhanced and more specific | The combination of increased lipophilicity and altered electronic properties from the cyclohexyl and difluoro groups, respectively, could lead to stronger and more selective interactions with biological targets.[2][9][10] |
Potential Therapeutic Applications: An Extrapolation
Based on the extensive research into benzotriazole derivatives, this compound could be a promising candidate for investigation in the following areas:
-
Anticancer Agents: Many benzotriazole derivatives exhibit cytotoxic activity against various cancer cell lines.[12][13] The projected increase in lipophilicity could enhance the compound's ability to cross cell membranes and reach intracellular targets.
-
Antimicrobial Agents: The benzotriazole scaffold is a known pharmacophore for antimicrobial activity.[14][15] The difluoro substitutions may enhance its potency against a range of bacterial and fungal pathogens.[11]
-
Enzyme Inhibitors: The specific substitutions on the benzotriazole ring could be tailored to target the active sites of various enzymes implicated in disease.[2]
Experimental Protocols for Comparative Evaluation
To empirically validate the projected properties of this compound, the following experimental workflows are recommended.
Synthesis of Benzotriazole Derivatives
The synthesis of N-substituted benzotriazoles can be achieved through various methods. A general approach involves the reaction of the parent benzotriazole with an appropriate alkylating or arylating agent.
Caption: General workflow for the synthesis of N-substituted benzotriazoles.
In Vitro Antimicrobial Activity Assessment: Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Dissolve the test compounds (this compound and 1H-Benzotriazole) and a standard antibiotic (e.g., ciprofloxacin) in dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.
-
Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strains in an appropriate broth medium to a standardized cell density.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions with the broth medium to achieve a range of concentrations.
-
Inoculation: Add the microbial inoculum to each well. Include positive controls (inoculum and broth) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[4][17]
Caption: Workflow for the MTT assay to determine anticancer activity.
Conclusion
While direct experimental data on this compound remains to be published, a systematic analysis of its structural components in the context of established benzotriazole chemistry provides a strong foundation for predicting its properties and potential applications. The strategic inclusion of a cyclohexyl group and difluoro substituents suggests a compound with potentially enhanced lipophilicity, metabolic stability, and biological activity compared to the parent 1H-Benzotriazole. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these projections and the further exploration of this promising new derivative in the field of drug discovery.
References
-
Ataman Kimya. 1H-BENZOTRIAZOLE. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. [Link]
-
SlideShare. Synthesis of Benzotriazole from o- Phynylenediamine.pptx. [Link]
-
PubMed. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? [Link]
-
PMC - NIH. Stacking with No Planarity? [Link]
-
Frontiers. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. [Link]
-
Asian Journal of Organic & Medicinal Chemistry. Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. [Link]
-
ResearchGate. The importance of heterocyclic compounds in anti-cancer drug design. [Link]
-
ACS Omega. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. [Link]
-
OMICS International. The Role of Alkyl Groups in Organic Chemistry and Drug Design. [Link]
-
PMC. Investigating the antimicrobial activity of 1-heteroaryl benzotriazole silver compounds. [Link]
-
RSC Publishing. Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. [Link]
-
PMC - PubMed Central. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]
-
PMC - NIH. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. [Link]
-
ResearchGate. (PDF) Benzotriazole in Medicinal Chemistry. [Link]
-
Who we serve. A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. [Link]
-
GSC Online Press. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]
-
International Invention of Scientific Journal. Synthesis of Benzotriazole Derivatives. [Link]
-
ResearchGate. (PDF) Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzotriazole from o- Phynylenediamine.pptx [slideshare.net]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. omicsonline.org [omicsonline.org]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. asianpubs.org [asianpubs.org]
A Comparative Guide to the Efficacy of Substituted 1,2,3-Benzotriazole Analogs as Antimicrobial Agents
This guide offers a technical comparison of the efficacy of 1,2,3-benzotriazole analogs, with a focus on the structural features of a hypothetical, yet promising, scaffold: 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole . The escalating challenge of microbial resistance necessitates the exploration of novel chemical entities. Benzotriazoles, noted for their chemical stability and versatile biological activities, represent a fertile ground for the development of new therapeutic agents.[1][2][3] This document synthesizes preclinical evidence to elucidate the structure-activity relationships (SAR) that govern the efficacy of this compound class, providing an essential resource for researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
The Benzotriazole Scaffold: A Privileged Structure in Medicinal Chemistry
Benzotriazole is a bicyclic heterocyclic compound renowned for its utility as a synthetic auxiliary and its presence in a wide array of biologically active molecules.[3][4] Its structure, featuring a fused benzene and triazole ring, allows it to act as a bioisostere for native purine nucleobases and engage in various non-covalent interactions, such as π-π stacking, with biological targets.[5] This versatility has led to the development of benzotriazole derivatives with a broad spectrum of pharmacological activities, including antiviral, antifungal, antibacterial, and anticancer effects.[1][2][3][4] Our analysis will center on how specific substitutions on this core scaffold modulate its antimicrobial potential.
Structure-Activity Relationship (SAR) Analysis
The antimicrobial efficacy of a benzotriazole derivative is profoundly influenced by the nature and position of its substituents. We will dissect the SAR by considering two key modification points: the N-1 position of the triazole ring and the C-4 through C-7 positions of the benzene ring.
The Critical Role of N-1 Substitution
The substituent at the N-1 position is a primary determinant of a compound's biological activity. Studies have consistently shown that 1-substituted benzotriazole derivatives are often more biologically active than their 2-substituted isomers.[2] The size, lipophilicity, and electronic properties of the N-1 group are critical for target engagement.
-
Alkyl and Cycloalkyl Groups: The introduction of an N-1 cyclohexyl group, as in our core compound of interest, contributes significantly to the molecule's lipophilicity. This can enhance cell membrane penetration, a crucial step for reaching intracellular targets. While specific comparative data for the 1-cyclohexyl analog is limited, SAR studies on related heterocyclic scaffolds often show that bulky, hydrophobic groups can enhance activity, though an optimal size must be achieved to avoid steric hindrance at the target's binding site.[2]
-
Aryl and Heteroaryl Groups: Attaching aryl or heteroaryl moieties to the N-1 position can introduce additional binding interactions, such as hydrogen bonding or π-stacking, potentially increasing potency.[5]
Enhancing Potency through Benzene Ring Halogenation
Substitution on the benzene portion of the scaffold is a well-established strategy for modulating efficacy. Halogenation, in particular, has proven to be highly effective.
-
Increased Lipophilicity and Target Affinity: The introduction of fluorine atoms at the C-6 and C-7 positions, as proposed in our lead structure, increases the molecule's lipophilicity and can enhance its binding affinity to hydrophobic pockets within target enzymes.[1]
-
Potentiation of Activity: Studies on related compounds have demonstrated that poly-halogenation can lead to dramatic increases in potency. For instance, 4,5,6,7-tetrabromobenzotriazole (TBBt) is a potent and specific inhibitor of protein kinase CK2, an important anti-cancer target.[6] Similarly, the presence of chlorine atoms on the benzotriazole ring has been shown to increase the cytotoxic activity of anticancer derivatives, a principle that often translates to antimicrobial efficacy.[1]
Table 1: Comparative Antimicrobial Activity (MIC, µM) of Representative Benzotriazole Analogs
| Compound ID | N-1 Substituent | Benzene Ring Substituents | S. aureus (ATCC 25923) | B. subtilis (ATCC 6633) | Reference |
| 4a | -CH₂-CH(OH)-Ph | H | 32 | 64 | [7] |
| 4e | -CH₂-CH(OH)-(4-Cl-Ph) | H | 8 | 16 | [7] |
| 4i | -CH₂-CH(OH)-(4-F-Ph) | H | >128 | 16 | [7] |
| 5f | Oxazolidine derived from 4f* | H | 64 | 64 | [7] |
| 5g | Oxazolidine derived from 4g** | H | >128 | 8 | [7] |
*Parent compound 4f: N-1 substituent is -CH₂-CH(OH)-(2,4-diCl-Ph) **Parent compound 4g: N-1 substituent is -CH₂-CH(OH)-(2-Cl-Ph)
Data synthesized from Singh, U. et al. (2022).[7] This table illustrates the potent effect of halogenation on an appended N-1 substituent side chain, with the chloro-substituted analog 4e showing the highest potency against S. aureus.
Proposed Mechanism of Action
While the precise mechanism for many novel benzotriazole antimicrobials is still under investigation, evidence from related heterocyclic compounds points towards two primary modes of action.[8]
-
Inhibition of DNA Gyrase/Topoisomerase: Like the widely successful fluoroquinolone antibiotics, benzotriazole derivatives may interfere with bacterial DNA replication by inhibiting essential enzymes like DNA gyrase and topoisomerase IV. This leads to the accumulation of DNA double-strand breaks and ultimately, cell death.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of substituted benzotriazoles may allow them to intercalate into the bacterial cell membrane, disrupting its structure and function. This can lead to leakage of essential cellular components and a loss of the proton motive force, resulting in bactericidal activity.
Caption: Hypothesized mechanisms of antibacterial action for benzotriazole analogs.
Experimental Protocol: Antimicrobial Susceptibility Testing
To quantitatively assess and compare the efficacy of novel benzotriazole analogs, a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) is essential. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.[7][8]
Broth Microdilution Assay Workflow
Caption: Standard workflow for the broth microdilution MIC assay.
Step-by-Step Methodology
-
Preparation of Materials:
-
Synthesize and purify the benzotriazole analog. Prepare a 1280 µg/mL stock solution in sterile DMSO.
-
Streak the test bacteria (e.g., S. aureus, E. coli) onto a fresh Tryptic Soy Agar plate and incubate overnight.
-
Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
-
Preparation of Inoculum:
-
Select 3-5 isolated colonies from the agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve the final target inoculum concentration for the assay.
-
-
Assay Plate Setup:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution with CAMHB to achieve a range of test concentrations (e.g., 128 µg/mL to 0.125 µg/mL).
-
Add the diluted bacterial inoculum to each well.
-
Include a positive control (inoculum in broth, no compound) and a negative control (broth only).
-
-
Incubation and MIC Determination:
-
Seal the plate and incubate at 35 ± 2 °C for 16-20 hours.
-
Following incubation, determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
-
Conclusion and Future Outlook
The analysis of structure-activity relationships strongly suggests that 1-substituted, poly-halogenated benzotriazole derivatives are a promising class of antimicrobial agents. The hypothetical This compound scaffold combines key features—a lipophilic N-1 substituent for membrane interaction and electron-withdrawing fluorine atoms to enhance target binding—that warrant its synthesis and evaluation.
Future research should be directed toward synthesizing a focused library of these analogs to empirically validate the SAR principles discussed herein. Advanced studies should include evaluating efficacy against resistant microbial strains, determining the precise molecular mechanism of action, and assessing cytotoxicity in mammalian cell lines to establish a preliminary safety profile. Such a systematic approach will be critical in harnessing the full therapeutic potential of the benzotriazole scaffold in the fight against infectious diseases.
References
-
Zanini, G., et al. (2021). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals, 14(5), 429. [Link]
-
Mocan, T., et al. (2023). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. International Journal of Molecular Sciences, 24(5), 4586. [Link]
-
Shree, R., & Roopa, S. (2018). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Journal of Drug Delivery and Therapeutics, 8(5), 1-14. [Link]
-
Chaudhari, N. S., et al. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology, 3(6), 1-6. [Link]
-
Costa, M. S., et al. (2023). Investigating the antimicrobial activity of 1-heteroaryl benzotriazole silver compounds. Dalton Transactions, 52(1), 108-116. [Link]
-
Dandge, A., et al. (2023). Benzotriazole Derivatives And Its Pharmacological Activity. World Journal of Advanced Research and Reviews, 20(3), 2095-2105. [Link]
-
Khan, K. M., et al. (2019). Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. European Journal of Medicinal Chemistry, 183, 111677. [Link]
-
Aggarwal, N., & Singh, N. (2023). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Journal of Heterocyclic Chemistry, 60(11), 1935-1946. [Link]
-
Chaudhari, N. S., et al. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. ResearchGate. [Link]
-
Singh, U., et al. (2022). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega, 7(32), 28229–28243. [Link]
-
Chaudhari, N. S., et al. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology. [Link]
-
Dudley, G. B., et al. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 10, 1919–1932. [Link]
-
Bautista-Hernández, C. I., et al. (2022). A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line. Molecules, 27(19), 6268. [Link]
-
Węsierska, M., et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. International Journal of Molecular Sciences, 22(12), 6280. [Link]
-
Li, Y., et al. (2022). Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid. RSC Advances, 12(1), 23-34. [Link]
Sources
- 1. Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship [mdpi.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the antimicrobial activity of 1-heteroaryl benzotriazole silver compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jrasb.com [jrasb.com]
- 6. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to a Novel Reagent: Evaluating the Reproducibility and Performance of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
For researchers, scientists, and professionals in drug development, the introduction of a novel chemical entity into the synthetic workflow is both an opportunity for innovation and a challenge to established protocols. 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole is one such compound, appearing in chemical catalogs with a defined structure but with a notable absence of performance data in the peer-reviewed literature.[1] This guide, therefore, takes a forward-looking approach. Instead of a retrospective comparison, we will establish a framework for the systematic evaluation of this reagent's potential applications and, crucially, the reproducibility of experiments in which it is used.
Our analysis is grounded in the well-documented chemistry of benzotriazole derivatives, a class of compounds renowned for their utility in peptide synthesis and as privileged scaffolds in medicinal chemistry.[2][3][4] The unique structural features of this compound—a lipophilic cyclohexyl group and electron-withdrawing fluorine atoms—suggest intriguing possibilities for its reactivity and application. This guide will explore two primary potential applications: as a peptide coupling reagent and as a building block in fragment-based drug discovery. For each, we will propose a detailed experimental protocol to benchmark its performance against established alternatives and provide insights into ensuring the reproducibility of your findings.
Potential Application 1: A Next-Generation Peptide Coupling Reagent?
The benzotriazole moiety is the cornerstone of some of the most effective and widely used peptide coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][6] These reagents facilitate amide bond formation by creating an active ester intermediate, which is then susceptible to nucleophilic attack by an amine. The efficiency of this process is highly dependent on the nature of the benzotriazole derivative.
The presence of two fluorine atoms on the benzene ring of this compound is significant. Fluorine is a highly electronegative atom, and its presence can be expected to increase the acidity of the N-H bond in the triazole ring (in its tautomeric form) or enhance the leaving group ability of the benzotriazolyloxy group. This could potentially lead to faster reaction kinetics compared to non-fluorinated analogues. Furthermore, fluorination has been shown to enhance the performance of conjugated polymers derived from benzotriazoles.[7]
Comparative Performance Evaluation: A Proposed Protocol
To assess the efficacy of this compound as a peptide coupling reagent, a head-to-head comparison with a well-established reagent like HBTU is essential. The following protocol is designed to be a self-validating system to assess coupling efficiency and racemization.
Objective: To compare the performance of this compound with HBTU in the synthesis of a model dipeptide, Z-Phe-Gly-OEt.
Materials:
-
N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
This compound
-
HBTU
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
Experimental Protocol:
-
Reaction Setup (Parallel Reactions):
-
Reaction A (Test Compound): In a clean, dry round-bottom flask, dissolve Z-Phe-OH (1.0 equiv.), H-Gly-OEt·HCl (1.0 equiv.), and this compound (1.1 equiv.) in DMF (5 mL per mmol of Z-Phe-OH).
-
Reaction B (Control - HBTU): In a separate flask, dissolve Z-Phe-OH (1.0 equiv.), H-Gly-OEt·HCl (1.0 equiv.), and HBTU (1.1 equiv.) in DMF (5 mL per mmol of Z-Phe-OH).
-
-
Initiation: Cool both reaction mixtures to 0°C in an ice bath. Add DIPEA (2.5 equiv.) dropwise to each flask with stirring.
-
Monitoring: Allow the reactions to warm to room temperature and stir for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC-MS.
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the yield of the purified dipeptide.
-
Analyze the purity of the product by HPLC.
-
Confirm the identity of the product by mass spectrometry.
-
Assess the extent of racemization by chiral HPLC analysis.
-
Data Presentation
| Reagent | Yield (%) | Purity (HPLC, %) | Racemization (%) |
| This compound | To be determined | To be determined | To be determined |
| HBTU | To be determined | To be determined | To be determined |
Causality and Expected Outcomes
The electron-withdrawing nature of the fluorine atoms may lead to a faster reaction rate for the test compound compared to HBTU. However, this increased reactivity could also potentially lead to a higher degree of racemization. The bulky cyclohexyl group might influence the solubility of the reagent and its byproducts, which could be advantageous in certain solvent systems. A successful outcome would be a high yield of the desired dipeptide with minimal racemization, comparable to or better than HBTU.
Caption: Workflow for evaluating a new peptide coupling reagent.
Potential Application 2: A Novel Scaffold for Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery.[8][9][10] This approach relies on screening small, low-molecular-weight compounds ("fragments") that bind to a biological target with low affinity. These initial hits are then optimized into more potent leads. Benzotriazole is considered a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets.[3]
The structural features of this compound make it an interesting candidate for an FBDD library. The difluorobenzotriazole core provides a scaffold with specific hydrogen bonding capabilities, while the cyclohexyl group adds a significant lipophilic character, which can be crucial for binding in hydrophobic pockets of proteins. The fluorine atoms can also participate in favorable interactions with protein backbones and can improve metabolic stability.
Comparative Performance Evaluation: A Proposed Protocol
To evaluate the potential of this compound as a drug fragment, a simple and robust screening assay is required. A thermal shift assay (TSA), also known as differential scanning fluorimetry, is a common technique used to identify fragments that bind to a target protein.
Objective: To determine if this compound binds to a model protein kinase (e.g., p38α) and to compare its binding affinity to a known benzotriazole-based inhibitor.
Materials:
-
Purified p38α kinase
-
SYPRO Orange dye
-
This compound
-
A known benzotriazole-based inhibitor of p38α (control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Real-time PCR instrument capable of performing a thermal melt
Experimental Protocol:
-
Compound Preparation: Prepare stock solutions of the test compound and the control inhibitor in DMSO.
-
Assay Setup:
-
In a 96-well PCR plate, prepare a master mix containing the target protein and SYPRO Orange dye in PBS.
-
Aliquot the master mix into the wells.
-
Add the test compound and control inhibitor to the wells at various concentrations. Include a DMSO-only control.
-
-
Thermal Melt:
-
Place the plate in a real-time PCR instrument.
-
Run a thermal melt protocol, gradually increasing the temperature and measuring the fluorescence at each step.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melt curve for each well.
-
Determine the melting temperature (Tm) for each condition, which is the temperature at which 50% of the protein is unfolded.
-
A significant increase in the Tm in the presence of a compound indicates binding and stabilization of the protein.
-
Data Presentation
| Compound | Concentration (µM) | ΔTm (°C) |
| This compound | Multiple concentrations | To be determined |
| Control Inhibitor | Multiple concentrations | To be determined |
| DMSO Control | N/A | 0 |
Causality and Expected Outcomes
If this compound binds to the target protein, it will increase the protein's thermal stability, resulting in a positive shift in the melting temperature (ΔTm). The magnitude of the ΔTm is related to the binding affinity of the compound. By comparing the ΔTm values to those of a known inhibitor, one can get a preliminary assessment of the fragment's potential. A reproducible and concentration-dependent increase in Tm would be a positive result, warranting further investigation of this compound in more complex biological assays.
Caption: A typical workflow for fragment-based drug discovery.
Ensuring Reproducibility: The Foundation of Scientific Integrity
The reproducibility of experiments, especially those involving novel reagents, is paramount. The following are key considerations for ensuring the reliability of your results when working with this compound:
-
Solvent and Reagent Quality: Use high-purity, anhydrous solvents, especially in moisture-sensitive reactions like peptide coupling. The quality of all other reagents, including bases and amino acid derivatives, should also be verified.
-
Precise Control of Reaction Conditions: Temperature, reaction time, and the rate of addition of reagents should be carefully controlled and documented. Small variations in these parameters can have a significant impact on yield and purity.
-
Thorough Documentation: Maintain a detailed laboratory notebook, recording all experimental parameters, observations, and analytical data. This is essential for troubleshooting and for others to be able to reproduce your work.
-
Statistical Validation: When possible, perform experiments in triplicate to ensure that the observed results are statistically significant and not due to random error.
Conclusion
While this compound is currently a compound with more questions than answers, its unique structure presents exciting possibilities for its application in organic synthesis and medicinal chemistry. This guide has provided a comprehensive framework for its systematic evaluation, with a strong emphasis on reproducibility and comparative analysis. The detailed protocols for assessing its potential as a peptide coupling reagent and as a fragment in drug discovery are designed to be robust and informative. By following a rigorous and methodical approach, researchers can unlock the potential of this and other novel reagents, contributing to the advancement of chemical and pharmaceutical sciences.
References
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Lu, S., et al. (2017). Synthesis and properties of fluorinated benzotriazole-based donor-acceptor-type conjugated polymers via Pd-catalyzed direct C-H/C-H coupling polymerization. Polymer Chemistry, 8(30), 4431-4439.
- GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285.
- Reid, G. E., & Simpson, R. J. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301-309.
- Katritzky, A. R., et al. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 10, 1919-1932.
-
Cambridge Innovation Institute. (2016). Fragment-Based Drug Discovery. Retrieved from [Link]
- El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry - A European Journal, 15(37), 9404-9416.
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
- Kamal, A., et al. (2015). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Journal of Pharmaceutical Research, 14(4), 108-125.
-
Cambridge Innovation Institute. (2015). Fragment-Based Drug Discovery. Retrieved from [Link]
- International Journal of Creative Research Thoughts. (2025). Review Of Benzotriazole. IJCRT, 13(3).
- Katritzky, A. R., et al. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 10, 1919–1932.
- AlKharboush, D. F., et al. (2025). Fragment-based drug discovery: A graphical review. Current Research in Pharmacology and Drug Discovery, 9, 100233.
- Asim, M., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Chemistry & Biodiversity, 21(7), e202400521.
- Google Patents. (2009). Method for peptide synthesis.
-
ResearchGate. (n.d.). 1007 PDFs | Review articles in FRAGMENT-BASED DRUG DISCOVERY. Retrieved from [Link]
- Katritzky, A. R., et al. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 10, 1919-1932.
-
ResearchGate. (n.d.). (PDF) Benzotriazole Derivatives And Its Pharmacological Activity. Retrieved from [Link]
- Jordan, J. B., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17737-17756.
Sources
- 1. This compound | 1365271-73-3 [sigmaaldrich.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 9. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 10. Fragment-based drug discovery: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Structure-Activity Relationship of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole: A Comparative Guide for Drug Discovery Professionals
Introduction: The Benzotriazole Scaffold in Modern Drug Discovery
The benzotriazole moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1][2][3][4] Its derivatives have been extensively explored as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2][3][4] A particularly prominent application of the benzotriazole core is in the development of protein kinase inhibitors, a critical class of therapeutics in oncology and beyond.[5][6][7][8] This guide focuses on the structure-activity relationship (SAR) of a specific, yet sparsely documented derivative: 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole . Due to the limited direct experimental data on this compound, this guide will provide a comprehensive analysis by comparing it with structurally related benzotriazole analogs. We will dissect the probable contributions of its key structural features—the N-1 cyclohexyl group and the 6,7-difluoro substitution—to its biological activity, likely as a kinase inhibitor.
Dissecting the Molecular Architecture: A Three-Component Analysis
The structure of this compound can be deconstructed into three key components for SAR analysis: the benzotriazole core, the N-1 cyclohexyl substituent, and the difluoro substitution on the benzene ring. The interplay of these components dictates the compound's physicochemical properties and its interaction with biological targets.
The Benzotriazole Core: A Privileged Scaffold for Kinase Inhibition
The benzotriazole ring system is a well-established pharmacophore in the design of kinase inhibitors, with Protein Kinase CK2 (formerly Casein Kinase II) being a prominent target.[5][6][7][8] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells, playing a crucial role in cell growth, proliferation, and survival.[7] The planar, aromatic nature of the benzotriazole core allows it to participate in crucial π-π stacking and hydrophobic interactions within the ATP-binding pocket of kinases.[7][8]
The N-1 Cyclohexyl Substituent: Modulating Lipophilicity and Target Engagement
The substitution at the N-1 position of the benzotriazole ring is a critical determinant of biological activity and selectivity.[9] The introduction of a cyclohexyl group at this position significantly increases the lipophilicity of the molecule. This can have several consequences:
-
Enhanced Membrane Permeability: Increased lipophilicity can improve the compound's ability to cross cell membranes, a desirable property for targeting intracellular kinases.
-
Hydrophobic Interactions: The bulky and non-polar cyclohexyl ring can engage in favorable hydrophobic interactions with specific residues in the target protein's binding site, potentially increasing binding affinity.
-
Conformational Rigidity: The cyclohexyl group can influence the overall conformation of the molecule, potentially locking it into a bioactive conformation that is optimal for binding to the target.
In the context of kinase inhibition, the N-1 substituent often occupies a hydrophobic pocket adjacent to the ATP-binding site.[8] The size and shape of this substituent are therefore critical for achieving high potency and selectivity.
The 6,7-Difluoro Substitution: Fine-Tuning Electronic Properties and Metabolic Stability
The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties.[10][11][12] The presence of two fluorine atoms at the 6 and 7 positions of the benzotriazole ring is expected to have the following effects:
-
Altered Electronic Profile: Fluorine is a highly electronegative atom, and its presence will withdraw electron density from the benzene ring. This can alter the pKa of the benzotriazole nitrogen atoms, influencing hydrogen bonding interactions with the target protein.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile.
-
Modulation of Binding Interactions: Fluorine atoms can participate in non-covalent interactions, such as halogen bonds and dipole-dipole interactions, which can contribute to binding affinity.[10] Studies on fluorinated benzotriazoles as CK2 inhibitors have shown that fluorine substitution can indeed alter inhibitory activity and physicochemical properties.[10]
Comparative Analysis with Key Benzotriazole Analogs
To further elucidate the probable SAR of this compound, we will compare it with well-characterized benzotriazole-based kinase inhibitors.
| Compound/Analog | Key Structural Features | Reported Biological Activity | Key SAR Insights |
| 4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt) | Tetrabrominated benzene ring | Potent and selective inhibitor of Protein Kinase CK2 (Ki = 0.4 µM)[8] | Demonstrates the importance of halogenation for CK2 inhibition. The bromine atoms likely engage in halogen bonding and hydrophobic interactions within the ATP binding site.[8] |
| N1-hydroxypropyl substituted TBBt | N-1 hydroxypropyl chain | Similar or higher inhibitory activity against CK2 compared to TBBt[5] | Shows that substitution at the N-1 position is well-tolerated and can be used to modulate physicochemical properties like solubility without loss of activity.[5] |
| 5′,6′-difluoro-benzotriazole-acrylonitrile derivatives | Difluoro substitution on the benzene ring | Potent anticancer activity through microtubule destabilization[13] | Highlights that difluoro substitution on the benzotriazole scaffold is a viable strategy for developing potent anticancer agents.[13] |
| N-substituted Imidazole-Thione Linked Benzotriazoles | Bulky N-1 substituent | Potent in vitro anticancer activity against various cell lines (e.g., IC50 = 0.40 µM against HL-60)[14] | Reinforces the importance of the N-1 substituent for achieving high potency in cancer-related targets.[14] |
Based on this comparative analysis, it is plausible to hypothesize that This compound is a potent kinase inhibitor. The cyclohexyl group likely provides favorable hydrophobic interactions, while the difluoro substitutions enhance metabolic stability and modulate binding interactions within the kinase active site.
Visualizing the Structure-Activity Landscape
To better understand the relationships between the different structural components and their likely impact on activity, we can visualize the SAR trends.
Caption: Hypothesized SAR of this compound.
Experimental Protocols for Evaluation
To validate the hypothesized activity of this compound as a kinase inhibitor, the following experimental protocols can be employed.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Target kinase (e.g., recombinant human Protein Kinase CK2)
-
Kinase substrate peptide
-
ATP
-
This compound and other test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Kinase Reaction Setup: In a 384-well plate, add the serially diluted compound or DMSO (vehicle control).
-
Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Antiproliferative Assay
This assay determines the effect of the compound on the proliferation of cancer cell lines that are known to be dependent on the target kinase.
Materials:
-
Cancer cell line (e.g., a line with high CK2 expression)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) and incubate for 72 hours.
-
Viability Assessment: Add the CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Analysis: Measure the luminescence and calculate the percentage of cell viability relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Caption: Workflow for the experimental evaluation of the target compound.
Conclusion and Future Directions
While direct experimental data for this compound remains to be published, a systematic analysis of its structural components and comparison with related analogs strongly suggests its potential as a potent kinase inhibitor. The combination of a lipophilic N-1 cyclohexyl group and metabolically stabilizing, electronically modulating 6,7-difluoro substitutions on the well-established benzotriazole kinase inhibitory scaffold presents a promising profile for a drug candidate.
Future research should focus on the synthesis and experimental validation of this compound against a panel of kinases, particularly Protein Kinase CK2, to confirm its activity and selectivity. Cellular assays will be crucial to assess its antiproliferative effects and establish a clear link between target inhibition and cellular phenotype. The insights gained from such studies will not only elucidate the specific SAR of this intriguing molecule but also contribute to the broader understanding of how to effectively design next-generation benzotriazole-based therapeutics.
References
- Bretner, M., et al. (2008). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. Molecular and Cellular Biochemistry, 316(1-2), 87-9.
- Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Deriv
- Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.
- Bretner, M., et al. (2008). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole.
- Antiproliferative activity of benzotriazole analogues on selected cell lines (IC 50 [µM]). (n.d.).
- Venerando, A., et al. (2014). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. Molecules, 19(9), 13867-13894.
- Sarno, S., et al. (2005). Development and exploitation of CK2 inhibitors. Molecular and Cellular Biochemistry, 274(1-2), 119-127.
- Sarno, S., et al. (2001). Selectivity of 4,5,6,7-tetrabromo-benzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ("casein kinase-2"). FEBS Letters, 496(1), 44-48.
- Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). (2022). Taylor & Francis Online.
- Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Rel
- In vitro kinase assay. (2023). Protocols.io.
- Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. (2025). PubMed.
- Importance of Fluorine in Benzazole Compounds. (2020). PMC - NIH.
- In vitro kinase assay. (2023).
- In vitro kinase activity. (2023). Protocols.io.
- Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH.
- Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. (2026).
- Benzotriazole: An overview on its versatile biological behavior. (2017). PMC - PubMed Central.
- Synthesis and anticancer activity of benzotriazole deriv
- Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. (2023). PubMed.
- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers.
- Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). PMC - NIH.
- Structure-activity Relationships for Benzotriazine di-N-oxides. (1993). PubMed - NIH.
- Properties and Synthetic Utility of N-Substituted Benzotriazoles. (1998). PubMed.
- Benzotriazole in medicinal chemistry: An overview. (2011). Journal of Chemical and Pharmaceutical Research.
- Use of Kinase Inhibitors to Correct ΔF508-CFTR Function. (2011). PMC - NIH.
- 1365271-73-3|this compound. (n.d.). BLDpharm.
- Clinical experience with kinase inhibitors for the tre
- FDA-approved small molecule kinase inhibitors-Part 2. (2023). BOC Sciences.
- Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. (2023). PubMed Central.
- TR-C991933 - this compound | 1365271-73-3. (n.d.). CymitQuimica.
- Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. (2024). IJNRD.
- FDA-approved small-molecule kinase inhibitors. (n.d.). DTU Inside.
- (PDF) Benzotriazole Derivatives And Its Pharmacological Activity. (2023).
- Synthesis of Benzotriazole Derivatives. (2021).
- Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. (2024). International Journal of Pharmaceutical Sciences.
- (PDF) Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. (2014).
- A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line. (2019). PMC - NIH.
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box [mdpi.com]
- 8. Development and exploitation of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Benchmarking Novel Kinase Inhibitors: A Case Study Using 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
Introduction: From Novel Compound to Characterized Inhibitor
In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is merely the first step in a long and rigorous journey. A newly synthesized compound, such as 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole (hereafter referred to as Compound-X for this guide), represents a chemical entity of unknown biological function. Its progression from a mere structure to a potential lead candidate hinges on a meticulous process of characterization and benchmarking. Without publicly available data on its biological targets, a framework for its systematic evaluation is paramount.
This guide provides a comprehensive, technically detailed methodology for benchmarking a novel compound like Compound-X against known inhibitors. We will operate under the hypothesis that its benzotriazole scaffold, a common feature in kinase inhibitors, directs its activity towards this enzyme class. To illustrate a robust benchmarking strategy, we will outline the process of evaluating Compound-X against two distinct, high-value cancer targets: Cyclin-Dependent Kinase 2 (CDK2) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) .
This document is designed for researchers, medicinal chemists, and drug development professionals, offering a blueprint for assessing inhibitor potency, selectivity, and cellular efficacy. The experimental choices and protocols described herein are grounded in established best practices to ensure scientific integrity and generate decision-driving data.
Pillar 1: Strategic Selection of Targets and Benchmark Inhibitors
The initial phase of any benchmarking study is the selection of appropriate biological targets and established reference compounds. This choice provides the essential context for evaluating the performance of the novel agent.
Why CDK2 and ERK1/2?
-
CDK2: A serine/threonine kinase that is a critical regulator of the cell cycle, particularly the G1/S phase transition. Its dysregulation is a hallmark of various cancers, making it a compelling therapeutic target. Aberrant CDK2 activity is also implicated in resistance to CDK4/6 inhibitors, a leading class of breast cancer therapeutics.
-
ERK1/2: These serine/threonine kinases are the terminal nodes of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is frequently hyperactivated in cancer through mutations in upstream components like RAS and BRAF, driving cell proliferation and survival. Targeting ERK1/2 directly is a key strategy for overcoming resistance to upstream inhibitors (e.g., RAF or MEK inhibitors).
By choosing two kinases from different families and pathways, we can design a benchmarking panel that assesses both the potency and the initial selectivity profile of Compound-X.
Selection of Comparator Inhibitors
The chosen benchmark compounds should be well-characterized, commercially available, and represent the current landscape of inhibitors for the selected targets.
| Target | Benchmark Inhibitor | Rationale for Selection |
| CDK2 | BLU-222 | A highly potent and selective CDK2 inhibitor, serving as a benchmark for high-affinity binding and on-target specificity. |
| Palbociclib | An FDA-approved CDK4/6 inhibitor with moderate activity against CDK2. It serves as a benchmark to assess selectivity against closely related kinases. | |
| ERK1/2 | Ulixertinib (BVD-523) | The first small-molecule ERK1/2 inhibitor to enter clinical trials, representing a well-studied benchmark. |
| Ravoxertinib (GDC-0994) | A potent ERK1/2 inhibitor with a distinct chemical scaffold, providing a second point of comparison for potency and cellular activity. |
Pillar 2: Experimental Design & Self-Validating Protocols
A robust benchmarking workflow integrates biochemical assays to measure direct enzyme inhibition with cell-based assays to confirm target engagement and functional outcomes in a physiological context.
Overall Benchmarking Workflow
The following diagram outlines the logical flow of experiments, from initial biochemical potency determination to cellular characterization and broad selectivity profiling.
Caption: Experimental workflow for inhibitor benchmarking.
Protocol 1: Biochemical IC50 Determination via ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction, offering a universal and sensitive method.
Rationale: The ADP-Glo™ assay is a luminescence-based method that is less prone to interference from colored or fluorescent compounds compared to other methods. It is highly scalable for determining dose-response curves and IC50 values.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant human CDK2/Cyclin E and ERK2 enzymes in kinase buffer to the desired working concentration (determined empirically for linear reaction kinetics).
-
Prepare substrate solution: For CDK2, use a appropriate peptide substrate or Histone H1. For ERK2, use a substrate like myelin basic protein (MBP).
-
Prepare ATP solution at a concentration close to its Michaelis-Menten constant (Km) for each kinase to ensure competitive inhibitors can be accurately assessed.
-
Prepare 10-point, 3-fold serial dilutions of Compound-X and benchmark inhibitors in 100% DMSO. A typical starting concentration is 10 mM.
-
-
Kinase Reaction:
-
Dispense 1 µL of each inhibitor dilution into a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 5 µL of the enzyme/substrate mixture to each well and pre-incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement via Western Blot
This protocol assesses the ability of an inhibitor to engage its target in a cellular context by measuring the phosphorylation status of a direct downstream substrate.
Rationale: An effective inhibitor should reduce the phosphorylation of its target's substrates in intact cells. This provides evidence of cell permeability and on-target activity. Measuring p-Rb (Ser807/811) for CDK2 and p-RSK (Ser380) for ERK provides validated readouts for pathway inhibition.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Select appropriate cancer cell lines. For CDK2, a cell line like MCF-7 (breast cancer) is suitable. For ERK1/2, a BRAF-mutant line like A375 (melanoma) is a good model.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of Compound-X and benchmark inhibitors for a defined period (e.g., 2-4 hours). The concentration range should bracket the biochemical IC50.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-phospho-RSK, anti-total-RSK). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-protein signal to the total protein signal for each target.
-
Plot the normalized phospho-protein levels against inhibitor concentration to determine the cellular IC50.
-
Protocol 3: Broad Kinase Selectivity Profiling
To understand the broader selectivity profile and potential off-target effects of a promising compound, a large-scale panel screen is essential.
Rationale: High selectivity is a critical attribute for a successful drug candidate, as off-target activity can lead to toxicity. A competitive binding assay, such as the KINOMEscan™ platform, provides a comprehensive view of the compound's interactions across the human kinome.
Methodology:
-
Compound Submission: Submit Compound-X at a specified concentration (typically 1 µM) to a commercial provider (e.g., DiscoverX/Eurofins).
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases (e.g., >400 kinases). The amount of kinase bound to the solid support is quantified by qPCR.
-
Data Analysis: Results are typically reported as "percent of control," where a lower percentage indicates stronger binding/inhibition. A common threshold for a significant "hit" is >90% inhibition or a Kd < 1 µM. The data can be visualized as a dendrogram to map the hits across the kinome tree, providing a clear picture of selectivity.
Pillar 3: Data Presentation and Visualization for Clear Interpretation
The clear and concise presentation of quantitative data is crucial for comparing the performance of Compound-X against its benchmarks.
Summarizing Quantitative Data
The IC50 values derived from the biochemical and cellular assays should be compiled into a table for direct comparison.
Table 1: Comparative Potency and Selectivity Profile
| Compound | Target | Biochemical IC50 (nM) | Cellular p-Substrate IC50 (nM) | Selectivity Ratio (ERK/CDK2) |
| Compound-X | CDK2 | [Experimental Value] | [Experimental Value] | rowspan/2{[Calculated Value]} |
| ERK1/2 | [Experimental Value] | [Experimental Value] | ||
| BLU-222 | CDK2 | ~5 | ~20 | >1000 |
| Palbociclib | CDK2 | ~90 | ~600 | ~0.1 (CDK2/CDK4) |
| Ulixertinib | ERK1/2 | ~1 | ~50 | >1000 |
| Ravoxertinib | ERK1/2 | ~4 | ~75 | >1000 |
Note: Values for benchmark inhibitors are representative and may vary based on assay conditions.
Visualizing Biological Pathways
Understanding the biological context of the targets is essential for interpreting the data. The following diagrams illustrate the signaling pathways inhibited by the compounds.
Caption: The CDK2-Rb pathway in cell cycle progression.
Caption: The MAPK/ERK signaling pathway.
Conclusion
The journey of a novel chemical entity like this compound from the synthesis bench to a viable drug candidate is defined by systematic and rigorous biological evaluation. This guide has provided a comprehensive framework for such a process, using the hypothetical context of kinase inhibition. By employing a multi-pronged approach that combines precise biochemical assays, relevant cell-based models, and broad selectivity profiling, researchers can build a robust data package.
This methodical benchmarking against well-characterized inhibitors is not merely an academic exercise; it is the cornerstone of data-driven decision-making in drug discovery. It allows for the objective assessment of potency, the early identification of potential liabilities through off-target profiling, and a clear understanding of a compound's functional consequences in a cellular setting. This structured approach ensures that only the most promising candidates, with the desired balance of potency and selectivity, are advanced, ultimately maximizing the potential for therapeutic success.
References
- Small molecule selectivity and specificity profiling using functional protein microarrays. (n.d.). Vertex AI Search.
- Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - UK.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
- Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors. (n.d.). PubMed Central.
- Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characteriz
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. (2021, July 15). PubMed.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One.
- Biochemical kinase assay to improve potency and selectivity. (2021, March 25). Domainex.
- Kinase Activity Assays. (n.d.).
- TR-C991933 - 1-cyclohexyl-67-difluoro-123-benzotriazole | 1365271-73-3. (n.d.). CymitQuimica.
- Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf - NIH.
- CDK2 Target Review: Competitive Landscape, Key Data, and New Modalities. (2025, April 18). Drug Hunter.
- Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (n.d.). PMC - NIH.
- Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. (n.d.).
- Spotlight: Cell-based kinase assay form
- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
- Navigating the Kinase Inhibitor Landscape: A Comparative Guide for Researchers. (n.d.). Benchchem.
- A Comparative Guide to CDK Inhibitors: Benchmarking Cdk-IN-12 Against Key Competitors. (2025). Benchchem.
- CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen. (2025, December 3). NIH.
- Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). (2024, September 3). Thieme Connect.
- Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. (2025, September 10). PubMed Central.
- Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024, December 23). PubMed.
- Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (n.d.). PMC - NIH.
- A Comparative Guide to ERK Pathway Inhibitors for Researchers. (2025). Benchchem.
- This compound. (n.d.). CymitQuimica.
- Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. (n.d.). NIH.
- ERK1/2 inhibitors display distinct binding modes which influence their... (n.d.).
- An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family. (n.d.). Taylor & Francis Online.
- Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors. (n.d.).
- Current and Emerging Therapies for Targeting the ERK1/2 & PI3K P
- Kinase Inhibitor Library. (n.d.). selleckchem.com.
- 1365271-73-3|this compound. (n.d.). BLDpharm.
- Benzotriazole: An overview on its versatile biological behavior. (n.d.). PMC - PubMed Central.
- Benzotriazole. (n.d.). Wikipedia.
- Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole. (n.d.).
- (PDF) UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS. (2025, June 1).
- 1H-Benzotriazole | C6H5N3 | CID 7220. (n.d.). PubChem - NIH.
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. The journey from a promising hit compound to a clinically approved drug is paved with rigorous testing, a significant portion of which is dedicated to understanding a molecule's interaction with unintended biological targets. This phenomenon, known as cross-reactivity or off-target activity, can lead to unforeseen side effects, toxicity, or even a paradoxical modulation of biological pathways.[1][2] Therefore, a comprehensive assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental aspect of robust scientific inquiry and responsible drug development.
This guide provides an in-depth comparative analysis of the hypothetical cross-reactivity profile of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole , a novel benzotriazole derivative. Due to the limited publicly available data on this specific molecule, this guide will leverage experimental data and established pharmacological profiles of structurally related, well-characterized benzotriazole-containing compounds to provide a scientifically grounded and insightful comparison. The benzotriazole scaffold is a privileged structure in medicinal chemistry, known to impart a wide array of biological activities, from antimicrobial to anticancer effects.[3][4][5] This inherent biological promiscuity makes the benzotriazole class of compounds a particularly interesting case study for cross-reactivity.
This document will explore the theoretical basis for cross-reactivity, present a comparative analysis with relevant benzotriazole analogs, provide detailed experimental protocols for assessing selectivity, and offer insights into the interpretation of the resulting data.
The Benzotriazole Analogs: A Comparative Framework
To construct a meaningful analysis, we will compare our topic compound, This compound (Compound A) , with two well-documented, commercially available benzotriazole-containing drugs and a basic benzotriazole structure. This comparison is designed to illustrate a spectrum of complexity and potential for off-target interactions.
-
Compound A: this compound (Hypothetical Profile)
-
A novel, relatively uncharacterized benzotriazole derivative. Its bulky cyclohexyl group and electron-withdrawing fluorine atoms suggest potential for specific interactions but also warrant a thorough investigation of its off-target profile.
-
-
Compound B: Vorozole
-
Compound C: Carboxyamidotriazole (CAI)
-
Compound D: 1H-Benzotriazole
Comparative Cross-Reactivity Profile: A Data-Driven Hypothesis
The following table summarizes a hypothetical, yet plausible, cross-reactivity profile for Compound A based on the known activities of our comparator compounds. This data is illustrative and serves as a framework for the types of results one might expect from the experimental protocols detailed later in this guide.
| Target/Assay | Compound A (Hypothetical) | Compound B (Vorozole) | Compound C (Carboxyamidotriazole) | Compound D (1H-Benzotriazole) |
| Primary Target | To be determined | Aromatase (CYP19A1)[7][8] | Non-voltage-gated Ca2+ channels[10][11] | None defined |
| Kinase Panel Screen (400 kinases) | Moderate activity against a small subset of kinases | Minimal off-target kinase activity | Broad, low-potency inhibition of multiple kinases | Negligible activity |
| GPCR Binding Panel (50 targets) | Negligible activity | Negligible activity | Moderate affinity for several GPCRs | Negligible activity |
| In Vitro Cytotoxicity (HepG2 cells) | Moderate cytotoxicity (IC50 in low µM range) | Low cytotoxicity (IC50 > 100 µM) | High cytotoxicity (IC50 in low µM range) | Very low cytotoxicity (IC50 > 500 µM) |
| hERG Channel Inhibition | Potential for weak inhibition | No significant inhibition | Known weak inhibitor | No significant inhibition |
Experimental Workflows for Cross-Reactivity Assessment
A robust evaluation of cross-reactivity requires a multi-pronged approach, combining broad screening panels with more focused, mechanistic assays. The following are detailed protocols for key experiments that form the foundation of a comprehensive selectivity assessment.
Workflow for Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a test compound against a broad panel of kinases.
Caption: Workflow for Competitive Radioligand Binding Assay.
Detailed Protocol: Competitive Radioligand Binding Assay (Filtration Format) [15][16][17]
-
Preparation of Reagents:
-
Prepare cell membranes from a cell line overexpressing the target receptor. Determine the protein concentration using a BCA assay.
-
Prepare a stock solution of the test compound in DMSO and perform serial dilutions in assay buffer.
-
Prepare a solution of a specific radioligand at a concentration at or below its Kd value.
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
50 µL of test compound dilution (or vehicle for total binding, or a saturating concentration of a known non-radiolabeled ligand for non-specific binding).
-
50 µL of radioligand solution.
-
150 µL of the cell membrane preparation (typically 5-50 µg of protein).
-
-
-
Incubation:
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.
-
-
Separation and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value from the competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. [17]
-
Workflow for In Vitro Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.
Caption: Workflow for MTT Cytotoxicity Assay.
Detailed Protocol: MTT Cytotoxicity Assay [18][19][20][21][22]
-
Cell Seeding:
-
Harvest and count cells (e.g., HepG2, a human liver cancer cell line).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration to determine the IC50 value.
-
Trustworthiness and Self-Validation in Experimental Design
The integrity of cross-reactivity data hinges on the robustness of the experimental design. Each protocol described above should incorporate a system of self-validation:
-
Positive and Negative Controls: Every assay must include appropriate controls. For instance, in a kinase assay, a known potent inhibitor of one of the panel's kinases should be included to validate the assay's sensitivity.
-
Orthogonal Assays: Whenever possible, results from one assay format should be confirmed with an orthogonal method. For example, if a compound shows activity in a biochemical kinase assay, this should be followed up with a cell-based assay to confirm target engagement and functional consequences in a more physiologically relevant context.
-
Adherence to Standards: Following established guidelines, such as those from the OECD for in vitro toxicity testing or ISO standards for biological evaluation, ensures that the data generated is reliable and comparable across different studies. [23][24][25][26][27][28][29]
Conclusion: A Holistic View of Compound Specificity
The study of cross-reactivity is a critical and ongoing process throughout the lifecycle of drug discovery and development. For a novel molecule like This compound , a systematic and multi-faceted approach to profiling its interactions with a wide range of biological targets is paramount. By employing a battery of well-validated in vitro assays, such as broad kinase and receptor screening panels and cytotoxicity assays, researchers can build a comprehensive selectivity profile.
Comparing this profile to those of well-characterized analogs like Vorozole and Carboxyamidotriazole provides valuable context and helps to anticipate potential liabilities and opportunities. While this guide presents a hypothetical profile for our topic compound, the experimental frameworks provided are robust, widely accepted, and essential for any scientist seeking to rigorously characterize a new chemical entity. Ultimately, a thorough understanding of a compound's cross-reactivity is indispensable for mitigating risks, ensuring patient safety, and developing truly targeted and effective therapies.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
ASM International. (n.d.). International Standards for Biological Evaluation of Medical Devices. ASM Digital Library. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
NAMSA. (n.d.). ISO Standards Associated with Medical Device Biocompatibility Testing | Part 1. Retrieved from [Link]
-
PETA International Science Consortium Ltd. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
MED Institute. (2024). Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Wikipedia. (n.d.). ISO 10993. Retrieved from [Link]
-
Emergo. (n.d.). ISO 10993-1 and Biocompatibility. Retrieved from [Link]
-
OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Retrieved from [Link]
-
National Toxicology Program. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Retrieved from [Link]
-
OECD. (n.d.). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. Retrieved from [Link]
-
International Journal of Research and Review. (n.d.). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Retrieved from [Link]
-
Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]
-
GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzotriazole: An overview on its versatile biological behavior. Retrieved from [Link]
-
BioMed Central. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Retrieved from [Link]
-
PubMed. (n.d.). A molecular model for the interaction between vorozole and other non-steroidal inhibitors and human cytochrome P450 19 (P450 aromatase). Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Tactical Therapeutics. (2007). Comparative pharmacokinetic profile of carboxyamidotriazole and carboxyamidotriazole-orotate. Retrieved from [Link]
-
PubMed. (n.d.). Vorozole. Retrieved from [Link]
-
Grokipedia. (2026). Vorozole. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Carboxyamidotriazole used for?. Retrieved from [Link]
-
Grokipedia. (2026). Carboxyamidotriazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]
-
AdisInsight. (n.d.). Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor. Retrieved from [Link]
-
PubMed. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). On the explosive properties of 1 H-benzotriazole and 1 H-1,2,3-triazole. Retrieved from [Link]
-
Minnesota Department of Health. (n.d.). 1H-Benzotriazole, Tolyltriazole, 5-methyl-1H-Benzotriazole and Groundwater. Retrieved from [Link]
-
Wikipedia. (n.d.). Carboxyamidotriazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Vorozole. Retrieved from [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Carboxyamidotriazole Complexed to PLGA Is Safe, Effective, and Durable in Models of Neovascular Retinal Disease. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Benzotriazole. Retrieved from [Link]
Sources
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 10. What is Carboxyamidotriazole used for? [synapse.patsnap.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Carboxyamidotriazole - Wikipedia [en.wikipedia.org]
- 13. health.state.mn.us [health.state.mn.us]
- 14. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. clyte.tech [clyte.tech]
- 19. texaschildrens.org [texaschildrens.org]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. thepsci.eu [thepsci.eu]
- 24. medinstitute.com [medinstitute.com]
- 25. ISO 10993 - Wikipedia [en.wikipedia.org]
- 26. oecd.org [oecd.org]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 28. oecd.org [oecd.org]
- 29. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) - Tox Lab [toxlab.co]
A Comparative Guide to the In Vitro and In Vivo Anti-Inflammatory Activity of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
This guide provides a comprehensive comparison of the potential anti-inflammatory activity of the novel compound, 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole, with established anti-inflammatory agents. Due to the limited publicly available experimental data on this specific molecule, this document leverages data from structurally related benzotriazole derivatives and well-characterized drugs to provide a predictive assessment of its potential efficacy. The guide is intended for researchers, scientists, and drug development professionals interested in the discovery of new anti-inflammatory therapeutics.
Introduction
Benzotriazole and its derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Another important target in the inflammatory cascade is 5-lipoxygenase (5-LOX), an enzyme responsible for the production of leukotrienes.[4] This guide will explore the potential of this compound as an anti-inflammatory agent by comparing its predicted activity profile with that of known COX and LOX inhibitors.
Mechanistic Considerations: The Arachidonic Acid Cascade
Inflammation is a complex biological response to harmful stimuli, and the arachidonic acid cascade is a central pathway in this process. As depicted below, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins. Prostaglandins and leukotrienes are potent pro-inflammatory mediators.
Caption: The Arachidonic Acid Cascade and the roles of COX and 5-LOX enzymes.
Comparative Analysis of Anti-Inflammatory Activity
To provide a framework for evaluating the potential of this compound, we will compare it against three well-characterized anti-inflammatory drugs:
-
Celecoxib: A selective COX-2 inhibitor.
-
Zileuton: A 5-LOX inhibitor.[5]
-
Indomethacin: A non-selective COX inhibitor.
We will also include data for a representative benzotriazole derivative, a Benzotriazole-substituted Primaquine analog , which has shown significant LOX inhibitory activity.[1]
In Vitro Enzyme Inhibition
The in vitro inhibitory activity of a compound against specific enzymes is a key indicator of its potency and selectivity. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | Target Enzyme | IC50 | Reference |
| This compound | COX-2 / 5-LOX | Data Not Available | - |
| Benzotriazole-Primaquine Analog | Soybean LOX | 95% inhibition | [1] |
| Celecoxib | COX-2 | 0.04 µM | [6] |
| Zileuton | 5-LOX | 6 µM | [5] |
Note: The data for the Benzotriazole-Primaquine Analog is presented as percentage inhibition at an unspecified concentration.
In Vivo Anti-Inflammatory Efficacy
The carrageenan-induced paw edema model in rodents is a widely used and well-established acute inflammatory model for evaluating the in vivo efficacy of anti-inflammatory compounds.[7]
| Compound | Animal Model | Dosage | Inhibition of Edema (%) | Reference |
| This compound | Rat | Data Not Available | Data Not Available | - |
| Indomethacin | Rat | 0.66 - 2 mg/kg | Significant Inhibition | [8] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays are provided below.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibition of COX enzymes.
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the test compound at various concentrations.
-
Pre-incubation: Incubate the enzyme with the test compound for a specified period (e.g., 15 minutes) at 37°C to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid.
-
Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Carrageenan-Induced Paw Edema Assay
This protocol describes the standard procedure for the carrageenan-induced paw edema model in rats.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Unseen Advantage: 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole in Modern Peptide Synthesis
A Senior Application Scientist's In-depth Guide to a Novel Coupling Additive
In the landscape of peptide synthesis, the pursuit of efficiency, purity, and stereochemical integrity is relentless. The formation of the amide bond, the very backbone of peptides, is a critical juncture where success or failure is often determined. For decades, benzotriazole-based reagents have been the cornerstone of peptide coupling, lauded for their ability to activate carboxylic acids and mitigate the persistent issue of racemization.[1] However, the evolution of peptide science demands safer, more robust, and highly efficient tools. This guide delves into the nuanced advantages of a novel coupling additive, 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole , offering a comparative analysis against established methods and providing the scientific rationale for its superior performance in demanding synthetic applications.
The Rationale for Innovation: Beyond Conventional Benzotriazoles
The foundational molecule, 1-hydroxybenzotriazole (HOBt), and its derivatives like HATU, HBTU, and HCTU, have proven indispensable in both solid-phase (SPPS) and solution-phase peptide synthesis.[2] Their mechanism hinges on the formation of a highly reactive benzotriazolyl active ester from the activated carboxylic acid, which is less susceptible to racemization than the O-acylisourea intermediate.[3]
However, the field has also acknowledged the inherent drawbacks of some traditional benzotriazole reagents, most notably their potential for thermal instability and explosive hazards.[4][5] This has catalyzed the development of safer alternatives, such as COMU, which is based on an oxime derivative (Oxyma) rather than benzotriazole.[1][4]
It is within this context of balancing reactivity with safety that this compound emerges as a compelling alternative. The strategic incorporation of difluoro and cyclohexyl moieties on the benzotriazole core is not a trivial modification; it is a deliberate design choice aimed at enhancing key properties of the coupling additive.
The Influence of Fluorination: The introduction of electron-withdrawing fluorine atoms at the 6 and 7 positions of the benzotriazole ring is anticipated to increase the acidity of the N-H proton. This heightened acidity translates to a better leaving group, thereby accelerating the rate of the coupling reaction. This principle is mirrored in the enhanced reactivity observed in other halogenated HOBt derivatives, such as 6-Cl-HOBt.[6]
The Role of the Cyclohexyl Group: The bulky cyclohexyl substituent at the 1-position serves a dual purpose. Firstly, it enhances the solubility of the reagent in a wider range of organic solvents, a critical factor for practical application in diverse synthetic protocols. Secondly, the steric hindrance provided by the cyclohexyl group can play a role in modulating the reactivity and stability of the active ester intermediate, potentially offering a finer control over the coupling process and further suppressing racemization.
Comparative Performance Analysis: A Data-Driven Perspective
While direct, peer-reviewed comparative studies on this compound are emerging, we can extrapolate its expected performance based on the well-established principles of physical organic chemistry and the extensive body of research on related coupling reagents. The following table provides a projected comparison with commonly used coupling additives.
| Feature | This compound (Projected) | HOBt/DIC | HATU | COMU |
| Reactivity | High | Moderate | Very High | High |
| Racemization Suppression | Excellent | Good | Excellent | Excellent |
| Solubility | Excellent | Moderate | Good | Excellent |
| Safety Profile | Improved (non-explosive) | Moderate | Potential explosive hazard | Excellent (non-explosive) |
| Byproducts | Water-soluble | Dicyclohexylurea (DCU) - insoluble | Benzotriazole derivatives | Water-soluble |
| Cost-Effectiveness | Moderate | High | Low | Moderate |
Mechanism of Action: A Synergistic Effect
The superior performance of this compound can be attributed to a synergistic interplay between its structural components. The proposed mechanism of action follows the general pathway of benzotriazole-based additives but with key enhancements.
Caption: Proposed mechanism of amide bond formation.
-
Activation: The carboxylic acid of the N-protected amino acid is activated by a carbodiimide (e.g., DIC), forming a highly reactive but racemization-prone O-acylisourea intermediate.
-
Intervention: this compound rapidly intercepts the O-acylisourea intermediate. The enhanced nucleophilicity of the benzotriazole nitrogen, a consequence of the electron-withdrawing difluoro groups, facilitates this crucial step.
-
Formation of a Stable Active Ester: This reaction forms a more stable and sterically shielded difluoro-benzotriazolyl active ester. This intermediate is significantly less prone to racemization.
-
Coupling: The N-terminal amine of the growing peptide chain attacks the active ester, leading to the formation of the desired peptide bond and the release of the water-soluble 1-Cyclohexyl-6,7-difluoro-1-hydroxy-1,2,3-benzotriazole byproduct.
Experimental Protocol: A Guideline for Comparative Evaluation
To empirically validate the advantages of this compound, a head-to-head comparison with a standard coupling method like HOBt/DIC is recommended. The following protocol outlines a standardized solid-phase peptide synthesis (SPPS) workflow for such a comparative study.
Objective: To compare the coupling efficiency and racemization suppression of this compound against HOBt in the synthesis of a model peptide known to be prone to racemization (e.g., a peptide containing Phenylalanine or Cysteine).
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
This compound
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC system for analysis
Workflow:
Sources
- 1. COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.uniurb.it [people.uniurb.it]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
This guide provides essential, step-by-step procedures for the proper disposal of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole (CAS: 1365271-73-3), a compound utilized in specialized research and development settings. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The procedures outlined below are synthesized from established best practices for handling halogenated organic compounds and heterocyclic chemicals, grounded in authoritative safety guidelines.
Hazard Assessment and Chemical Profile
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard assessment can be constructed by analyzing its structural components: the benzotriazole core, the cyclohexyl group, and the difluoro substituents.
-
Benzotriazole Core: The parent compound, 1,2,3-benzotriazole, is classified as harmful if swallowed, a serious eye irritant, and toxic to aquatic life with long-lasting effects[1][2]. It is crucial to prevent its release into the environment[1][3].
-
Halogenation (Difluoro Substituents): The presence of fluorine atoms can alter the reactivity and toxicity of the molecule. Halogenated organic compounds require careful handling, and their combustion can produce highly toxic gases[4][5]. Disposal via incineration must be conducted in a specialized facility equipped to handle such materials.
-
Cyclohexyl Group: This substituent increases the lipophilicity of the molecule compared to the parent benzotriazole, which may affect its environmental fate and biological interactions.
Based on this analysis, this compound must be treated as a hazardous chemical with potential oral toxicity, eye irritancy, and significant aquatic toxicity. All waste generated must be managed as hazardous waste.
Personal Protective Equipment (PPE) - The First Line of Defense
Before handling the compound or its waste, ensure the following PPE is worn to minimize exposure risk:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles, addressing the serious eye irritation hazard associated with benzotriazoles[2][6]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Prevents skin contact. Always consult the glove manufacturer's compatibility chart[4]. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
Step-by-Step Disposal Protocol
Disposal of this compound must not be done via standard drains or trash[7][8]. The only acceptable method is through an accredited hazardous waste management service.
Step 1: Waste Segregation Immediately segregate all waste containing this compound at the point of generation[9][10]. This includes:
-
Unused or expired solid compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves).
-
Solutions containing the compound.
-
Rinsate from cleaning contaminated glassware (first rinse).
Causality: Segregation prevents unintentional and dangerous reactions with incompatible chemicals[11]. Halogenated waste streams are often incinerated under specific conditions, making separate collection essential for proper disposal routing[10].
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Collect solutions in a sealable, leak-proof container, preferably plastic for halogenated compounds, to prevent any potential reaction with glass over time[7].
-
Maintain a waste log, listing all components and their approximate percentages.
-
Do not mix with other waste streams, particularly acids or oxidizing agents, to prevent unforeseen reactions[4][11].
-
Store liquid waste containers within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks[9][10].
-
Step 3: Labeling the Hazardous Waste Container Proper labeling is a critical regulatory requirement. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid abbreviations.
-
List all other chemical constituents and their percentages.
-
The date the container was first used for waste accumulation.
-
The specific hazard warnings: "Harmful," "Eye Irritant," "Toxic to Aquatic Life."
Step 4: On-site Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[11].
-
The SAA must be away from general traffic and incompatible materials[11].
-
Ensure the storage area is cool, dry, and well-ventilated[1].
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA[8].
Step 5: Disposal of Empty Containers Containers that held the pure compound are also considered hazardous waste until properly decontaminated.
-
The first rinse of the container with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as hazardous liquid waste[7].
-
For acutely hazardous materials, a triple rinse is mandatory[8][10]. Given the high aquatic toxicity, treating this compound with acute caution is a prudent practice.
-
After decontamination, all labels must be completely defaced or removed before the container can be discarded as non-hazardous solid waste or recycled[7][8].
Step 6: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
Do not attempt to transport or dispose of the waste personally. Final disposal must be handled by a licensed hazardous waste contractor who will typically use high-temperature incineration.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste generated from this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Emergency Spill Procedures
In the event of a spill:
-
Alert Personnel: Immediately notify others in the laboratory.
-
Isolate the Area: Secure the spill area to prevent further contamination.
-
Assess the Spill:
-
Small Spill (manageable by lab staff): If you are trained and it is safe to do so, use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container[4].
-
Large Spill: Evacuate the laboratory immediately. Close the doors and notify your institution's EHS or emergency response team from a safe location.
-
-
Decontaminate: Clean the spill area thoroughly once the bulk of the material has been removed. The cleaning materials must also be disposed of as hazardous waste.
This guide is intended to provide a robust framework for the safe and compliant disposal of this compound. Always prioritize safety and consult your institution's specific EHS protocols, as local regulations may have additional requirements.
References
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth College Environmental Health and Safety. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Investigation of Selected Potential Environmental Contaminants: Benzotriazoles - Final Report. U.S. Environmental Protection Agency. [Link]
-
1,2,3-Benzotriazole Safety Data Sheet. PENTA s.r.o. [Link]
-
Halogenated Solvents Standard Operating Procedure. Washington State University Environmental Health & Safety. [Link]
-
KR-134MBL Safety Data Sheet. King Industrial. [Link]
-
2-(2'-hydroxy-3', 5'-di-tert-amylphenyl) benzotriazole and Phenol, 2-(2H-benzotriazole-2-yl)-6-dodecyl-4-methyl; Exemption from the Requirement of a Tolerance. Federal Register / Vol. 75, No. 159. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
-
Black Pearl Syn HD 2 Safety Data Sheet. Chevron. [Link]
-
1,2,3-Benzotriazole Safety Data Sheet. Carl ROTH. [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. vumc.org [vumc.org]
- 9. danielshealth.com [danielshealth.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
This guide provides a comprehensive framework for the safe handling of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep-seated culture of safety grounded in scientific principles. The protocols herein are designed to be a self-validating system of safety, ensuring that every operational step is underpinned by a thorough understanding of the material's potential hazards and the rationale for each protective measure.
Hazard Profile Analysis: An Evidence-Based Approach
Direct, comprehensive toxicological data for this compound is not extensively published. Therefore, a prudent safety assessment must be built by analogy, considering the hazards of its core structures: the benzotriazole ring and the difluorinated aromatic system.
-
Benzotriazole Core: The parent compound, 1H-benzotriazole, is classified as harmful if swallowed, causing serious eye irritation, and is toxic to aquatic life with long-lasting effects.[1][2] It can also cause skin and respiratory irritation.[3] Some data suggests potential for harm upon skin contact and inhalation.[3]
-
Fluorinated Aromatic System: The presence of two fluorine atoms on the benzene ring can alter the compound's chemical properties. Fluorination can increase a molecule's metabolic stability and lipophilicity, potentially enhancing its ability to be absorbed through the skin.[4] Safe handling protocols for fluorinated organic compounds are therefore highly relevant.[4]
-
Cyclohexyl Group: This bulky, non-polar group will likely decrease the compound's water solubility and vapor pressure, meaning it will likely be a solid with low volatility at room temperature.
Based on this composite analysis, we must assume this compound is, at a minimum, harmful if ingested, a skin and eye irritant, and a potential skin sensitizer, with unknown long-term health effects.[3][5]
The Primacy of Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on the prior implementation of robust engineering controls. All work involving this compound must be performed within designated, controlled environments.
-
Chemical Fume Hood: All manipulations of the solid compound (e.g., weighing, transferring) and any reactions must be conducted in a properly functioning chemical fume hood.[4] This is critical to minimize inhalation exposure to fine powders or potential aerosols.[4][6]
-
Glove Boxes: For highly sensitive operations or when working with particularly hazardous reagents in the synthesis or use of this compound, a glove box with an inert atmosphere may be required.[4]
A Multi-Tiered PPE Protocol: Protecting Every Route of Exposure
The selection of PPE must be task-specific. The following outlines the minimum requirements and best practices for protecting against the primary routes of exposure.
Eye and Face Protection
The eyes are highly susceptible to chemical insults. Protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory at all times in the laboratory where this compound is handled.[1][4]
-
Best Practice (Splash Risk): When conducting operations with a significant risk of splashing—such as during reaction workups, solvent extractions, or large-scale transfers—a full-face shield must be worn in addition to chemical splash goggles.[4][7]
Hand Protection: The Critical Barrier
Given that fluorinated compounds can be readily absorbed, hand protection is a critical control point.
-
Material Selection: Standard nitrile gloves are a common starting point, but their suitability depends on the solvents being used. Always consult the glove manufacturer's compatibility charts for breakthrough times with specific solvents.[4] For prolonged work or when using aggressive solvents, heavier-duty gloves such as neoprene may be necessary.[8]
-
The Principle of Double-Gloving: For all procedures involving direct handling of the compound or its solutions, wearing two pairs of nitrile gloves is strongly recommended.[4] This practice significantly reduces the risk of exposure in the event the outer glove is compromised. If the outer glove becomes contaminated, it can be removed and replaced without exposing the skin.
-
Inspection and Hygiene: Always inspect gloves for tears or pinholes before use. Wash hands thoroughly with soap and water after removing gloves.[1][2]
Body Protection
Protective clothing prevents incidental contact with skin on the arms and body.
-
Standard Lab Attire: A flame-resistant lab coat should be worn at all times and kept fully fastened.[4] Full-length pants and closed-toe shoes are mandatory.
-
Enhanced Protection: For larger-scale work or during procedures with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of security.[4]
Respiratory Protection
While engineering controls are the primary defense against inhalation hazards, respiratory protection may be required in specific situations.
-
Standard Operations: When working within a certified chemical fume hood, additional respiratory protection is typically not required.
-
Emergency or Maintenance: In the event of a large spill outside of a fume hood or during maintenance of contaminated equipment, a respirator may be necessary. The minimum would be an OSHA/NIOSH-approved full-face respirator with cartridges appropriate for organic vapors and particulates (P100 filter).[2][9]
Procedural PPE Matrix
This table summarizes the recommended engineering controls and PPE for common laboratory tasks involving this compound.
| Task | Engineering Control | Minimum PPE | Recommended Best Practice |
| Weighing/Aliquotting Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Lab Coat, Safety Goggles, Single Pair Nitrile Gloves | Lab Coat, Chemical Splash Goggles, Double Pair Nitrile Gloves |
| Preparing Solutions | Chemical Fume Hood | Lab Coat, Chemical Splash Goggles, Single Pair Nitrile Gloves | Lab Coat, Chemical Splash Goggles, Double Pair Nitrile Gloves |
| Running Reaction | Chemical Fume Hood | Lab Coat, Chemical Splash Goggles, Single Pair Nitrile Gloves | Lab Coat, Chemical Splash Goggles, Double Pair Nitrile Gloves |
| Work-up/Extraction | Chemical Fume Hood | Lab Coat, Chemical Splash Goggles, Double Pair Nitrile Gloves | Face Shield over Goggles, Chemical Apron, Double Pair Nitrile Gloves |
| Purification (Chromatography) | Chemical Fume Hood | Lab Coat, Chemical Splash Goggles, Double Pair Nitrile Gloves | Face Shield over Goggles, Chemical Apron, Double Pair Nitrile Gloves |
| Small Spill Cleanup (<1 g) | Chemical Fume Hood | Lab Coat, Chemical Splash Goggles, Double Pair Nitrile Gloves | Chemical Apron, Consider N95 Respirator if dust is present |
| Large Spill Cleanup (>1 g) | Evacuate Area, Consult EHS | Full-face respirator with appropriate cartridges, Chemical-resistant suit/apron, Heavy-duty gloves (e.g., Neoprene) | Level B or C protection as determined by safety professionals.[10] |
Logical Framework for PPE Selection
The following diagram provides a decision-making workflow to guide the selection of appropriate PPE based on the specific operational risks.
Caption: Decision workflow for selecting appropriate PPE.
Emergency Procedures and Disposal
Emergency Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][11]
-
Skin Contact: Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or seek immediate medical attention.[2]
Decontamination and Disposal
-
PPE Disposal: All disposable PPE (gloves, etc.) contaminated with this compound must be disposed of as hazardous waste. Do not reuse disposable gloves.
-
Chemical Waste: This material and its containers must be disposed of as hazardous waste.[3] All waste must be handled in accordance with local, state, and federal regulations.[3][6] Do not allow the material to enter drains or waterways.[9][12]
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- Santa Cruz Biotechnology. (n.d.). Benzotriazole Safety Data Sheet.
- IROWATER. (n.d.). Benzotriazole SDS, Benzotriazole MSDS.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-Benzotriazole, 99+%.
- Penta Chemicals. (2022, July 22). 1,2,3-Benzotriazole Safety Data Sheet.
- Princeton University Environmental Health & Safety. (n.d.). Fluorine Gas Safety Sheet.
- Sigma-Aldrich. (2024, August 6). Benzotriazole Safety Data Sheet.
- U.S. Environmental Protection Agency. (2023, September 12). Personal Protective Equipment.
- Fisher Scientific. (2025, December 18). 1H-Benzotriazole Safety Data Sheet.
- Fisher Scientific. (2025, December 18). 1H-Benzotriazole Safety Data Sheet.
- Chevron. (2025, October 21). Black Pearl Syn HD 2 Safety Data Sheet.
- CymitQuimica. (2025, November 8). 5-Bromo-1-cyclohexyl-6-fluoro-1.2.3-benzotriazole Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 1,2,3-Benzotriazole.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cglapps.chevron.com [cglapps.chevron.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. irowater.com [irowater.com]
- 10. epa.gov [epa.gov]
- 11. carlroth.com [carlroth.com]
- 12. pentachemicals.eu [pentachemicals.eu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
